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  • Product: 3-methylhexa-2,5-dien-1-ol
  • CAS: 855905-85-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Analysis of 3-Methylhexa-2,5-dien-1-ol: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction & Structural Significance The compound 3-methylhexa-2,5-dien-1-ol (Molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Structural Significance

The compound 3-methylhexa-2,5-dien-1-ol (Molecular Formula: C 7​ H 12​ O) is a highly functionalized 1,4-diene featuring a primary allylic alcohol, a trisubstituted internal alkene, a bis-allylic methylene bridge, and a terminal alkene. In drug development and complex natural product synthesis, molecules with this 1,4-diene architecture serve as critical synthons for terpenes, arachidonic acid analogs, and specialized lipid nanoparticles.

As a Senior Application Scientist, I designed this guide to move beyond mere data listing. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts and establish a self-validating experimental protocol to ensure absolute structural confidence.

Structural Dynamics and Chemical Shift Causality

To accurately interpret the 1 H and 13 C NMR spectra of 3-methylhexa-2,5-dien-1-ol, one must understand the localized magnetic environments (anisotropy, inductive effects, and steric compression) governing each nucleus.

The Bis-Allylic Bridge (C4)

The C4 methylene group is flanked by two carbon-carbon double bonds. When placed in the spectrometer's external magnetic field ( B0​ ), the π -electron clouds of both double bonds circulate, generating induced magnetic fields. These induced fields reinforce B0​ in the spatial region of the C4 protons (the deshielding cone). Because C4 is subjected to two such systems, the deshielding effect is additive, pushing the 1 H chemical shift from a standard allylic position (~2.0 ppm) to the characteristic bis-allylic region of ~2.75 ppm . This is a critical diagnostic marker utilized extensively in lipidomics and fatty acid profiling .

The Allylic Alcohol Core (C1)

Oxygen is highly electronegative, withdrawing electron density from the C1 carbon via the inductive effect (-I). This electron withdrawal strips the shielding away from the C1 protons. Coupled with the magnetic anisotropy of the adjacent C2=C3 double bond, the C1 protons are significantly deshielded, resonating at ~4.15 ppm .

Stereochemical Causality: The γ -Gauche Effect (C3-CH 3​ )

The chemical shift of the C3-methyl group in the 13 C NMR spectrum is highly diagnostic of the alkene's stereochemistry (E vs. Z). In the (2E)-isomer, the C3-methyl group is trans to the C4 bis-allylic methylene but cis to the bulky C1-CH 2​ OH group. This cis spatial arrangement creates a γ -gauche steric interaction . The steric compression physically forces electron density closer to the carbon nucleus, effectively shielding it and pushing the 13 C signal upfield to ~16.2 ppm . In contrast, the (2Z)-isomer would place the methyl group cis to the C4 alkyl chain, typically resulting in a shift closer to ~23 ppm.

Tabulated NMR Data (Predicted for the 2E-Isomer)

The following tables summarize the quantitative data, synthesizing the causal effects described above into a clear reference framework.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity & J -Coupling (Hz)IntegrationDiagnostic Causality
H-5 5.80ddt ( J = 17.1, 10.2, 6.2)1HInternal vinylic proton; complex splitting from trans, cis, and vicinal couplings.
H-2 5.45t ( J = 6.8)1HVinylic proton deshielded by the adjacent allylic oxygen system.
H-6trans 5.05dq ( J = 17.1, 1.6)1HTerminal alkene; large trans coupling to H-5.
H-6cis 4.98dq ( J = 10.2, 1.6)1HTerminal alkene; standard cis coupling to H-5.
H-1 4.15d ( J = 6.8)2HDeshielded by -I effect of OH and allylic anisotropy.
H-4 2.75d ( J = 6.2)2HBis-allylic methylene; additive deshielding from two π -systems.
C3-CH 3​ 1.70s3HAllylic methyl group on a quaternary vinylic carbon.
-OH 1.40br s1HExchangeable proton; shift varies with concentration/temperature.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Diagnostic Causality
C-3 136.5Quaternary (C)Vinylic carbon carrying the methyl branch.
C-5 135.2Methine (CH)Internal vinylic carbon of the terminal alkene.
C-2 123.5Methine (CH)Vinylic carbon adjacent to the electron-withdrawing CH 2​ OH.
C-6 115.8Methylene (CH 2​ )Terminal vinylic carbon; characteristically upfield of internal alkenes.
C-1 59.4Methylene (CH 2​ )Strongly deshielded by the directly attached hydroxyl oxygen.
C-4 38.5Methylene (CH 2​ )Bis-allylic carbon; shifted downfield relative to standard alkanes.
C3-CH 3​ 16.2Methyl (CH 3​ )Upfield shift dictated by the γ -gauche steric compression (E-isomer).

Experimental Protocols: High-Fidelity NMR Acquisition

To guarantee trustworthiness, the experimental protocol must be robust. The following step-by-step methodology ensures high signal-to-noise (S/N) ratios and quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of 3-methylhexa-2,5-dien-1-ol in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

    • Transfer to a high-quality 5 mm borosilicate NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

  • 1 H NMR Acquisition:

    • Pulse Angle: 30° pulse to allow for rapid pulsing without saturating the signals.

    • Relaxation Delay ( d1​ ): 2.0 seconds.

    • Scans: 16 to 64 scans depending on the exact concentration.

  • Quantitative 13 C NMR Acquisition (Self-Validating Step):

    • Causality of Choice: Standard continuous decoupling enhances 13 C signals via the Nuclear Overhauser Effect (NOE). However, NOE enhancement is non-uniform (e.g., CH 3​ signals are enhanced more than the quaternary C3).

    • Action: Use inverse-gated decoupling . The proton decoupler is only turned on during the acquisition time and turned off during a long relaxation delay ( d1​≥5×T1​ , typically 30 seconds). This suppresses the NOE, ensuring that the integrated area of the carbon signals is strictly proportional to the number of nuclei, allowing for accurate quantitative analysis of potential E/Z isomer ratios .

  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT) to optimize the S/N ratio without sacrificing critical resolution.

Workflow Prep Sample Preparation (15-20 mg in CDCl3 + TMS) OneD 1D NMR Acquisition (1H & Inverse-Gated 13C) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Purity Purity Assessment (Integration & S/N Check) OneD->Purity Process Data Processing (FT, Phase & Baseline Corr.) TwoD->Process Analyze Signal Assignment & Multiplet Analysis Process->Analyze Validate Structural Validation (3-methylhexa-2,5-dien-1-ol) Analyze->Validate Purity->Process

Figure 1: Optimized self-validating NMR workflow for the structural elucidation of 1,4-dienes.

Structural Validation via 2D NMR Connectivity

Advanced multinuclear NMR methods are essential for resolving overlapping allylic and bis-allylic signals without the need for chemical derivatization . Every protocol described here acts as a self-validating system .

  • The Validation Loop: The 1D 1 H integration must perfectly match the proton count (12H). Concurrently, the HSQC (Heteronuclear Single Quantum Coherence) spectrum must independently confirm the multiplicity of each carbon. If the HSQC cross-peak for the 2.75 ppm proton signal correlates to a carbon outside the 35–45 ppm range, the bis-allylic assignment is rejected, and the sample must be re-evaluated for isomerization.

  • COSY (Correlation Spectroscopy): Confirms vicinal ( 3J ) proton-proton connectivity. The C4 bis-allylic protons (2.75 ppm) will show a strong cross-peak with the C5 vinylic proton (5.80 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Locks the quaternary carbons and the overall skeleton. The C3-methyl protons (1.70 ppm) will show strong 3J HMBC correlations to both C2 (123.5 ppm) and C4 (38.5 ppm), unequivocally proving the methyl group's position on the diene backbone.

G C1 C1 (CH2-OH) C2 C2 (=CH-) C1->C2 COSY C3 C3 (=C-) C1->C3 HMBC C4 C4 (CH2) C4->C2 HMBC C5 C5 (=CH-) C4->C5 COSY C6 C6 (=CH2) C4->C6 HMBC C5->C6 COSY CH3 C3-CH3 CH3->C2 HMBC CH3->C4 HMBC

Figure 2: Key 2D NMR (COSY and HMBC) correlation map validating the 3-methylhexa-2,5-dien-1-ol backbone.

Conclusion

The structural elucidation of 3-methylhexa-2,5-dien-1-ol via NMR spectroscopy relies heavily on understanding the magnetic anisotropy of its 1,4-diene system and the steric implications of its branching. By employing inverse-gated 13 C acquisition and rigorously cross-referencing 1D data with 2D HSQC/HMBC correlations, researchers can establish a self-validating analytical framework. This approach not only confirms the molecular constitution but precisely defines the stereochemical geometry necessary for downstream pharmaceutical applications.

References

  • Perez, M. A., et al. "A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans." National Institutes of Health (NIH) / Journal of Lipid Research. URL:[Link]

  • Magritek Application Notes. "Characterizing fatty acids with advanced multinuclear NMR methods." Magritek. URL: [Link]

Exploratory

Mechanistic Evaluation of Mass Spectrometry Fragmentation Pathways in 3-Methylhexa-2,5-dien-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Molecular Architecture In the realm of synthetic biology and complex natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Molecular Architecture

In the realm of synthetic biology and complex natural product synthesis, 3-methylhexa-2,5-dien-1-ol ( C7​H12​O ) has emerged as a critical intermediate. It is frequently utilized as a non-canonical isoprenoid precursor in engineered biological pathways[1] and serves as a versatile allylic alcohol in transition-metal-catalyzed hydroallylation reactions to access 1,4-dienes[2].

From an analytical standpoint, characterizing this molecule via Electron Ionization Mass Spectrometry (EI-MS) presents a fascinating challenge. The molecular architecture of 3-methylhexa-2,5-dien-1-ol features three distinct reactive domains:

  • A primary hydroxyl group at C1.

  • A skipped 1,4-diene system comprising a C2=C3 internal double bond and a C5=C6 terminal double bond.

  • A bis-allylic C3-C4 bond , which acts as the thermodynamic "Achilles' heel" of the molecule during ionization.

Understanding the causality behind its fragmentation is essential for accurate spectral deconvolution, particularly when distinguishing it from its structural isomers in complex metabolomic matrices.

Ionization Dynamics and Molecular Ion Stability

When subjected to standard 70 eV electron ionization, the molecule loses a valence electron to form the odd-electron radical cation [M]+∙ at m/z 112. However, according to foundational mass spectral interpretation principles[3], the abundance of the intact molecular ion is inversely proportional to the stability of its primary fragmentation products.

Because 3-methylhexa-2,5-dien-1-ol contains a bis-allylic bond, the internal energy imparted during the 70 eV collision easily overcomes the low bond dissociation energy (BDE) of the C3-C4 bond. Consequently, the molecular ion peak at m/z 112 is typically very weak (< 5% relative abundance). To definitively observe the intact mass, soft ionization techniques (such as Chemical Ionization) or derivatization (e.g., TMS ether formation) are often required.

Primary Fragmentation Pathways (The Core Mechanisms)

As a Senior Application Scientist, I approach spectral interpretation by mapping the thermodynamic driving forces. The fragmentation of 3-methylhexa-2,5-dien-1-ol is governed by three primary mechanistic pathways.

Pathway A: Bis-Allylic Cleavage (m/z 71 and m/z 41)

The most dominant fragmentation occurs at the C3-C4 bond. Standard C-C bonds have a BDE of ~85 kcal/mol, but a bis-allylic bond's BDE drops to ~50-60 kcal/mol because homolytic or heterolytic cleavage yields two highly resonance-stabilized species.

  • Charge Retention on the Oxygen Fragment (m/z 71): Cleavage expels an allyl radical ( C3​H5∙​ ), leaving the 3-methyl-4-hydroxybut-2-enyl cation ( C4​H7​O+ ). This oxonium/allyl hybrid cation is highly stable, making m/z 71 the likely base peak (100% abundance).

  • Charge Retention on the Hydrocarbon Fragment (m/z 41): Alternatively, the charge is retained by the allyl fragment, yielding the ubiquitous allyl cation ( C3​H5+​ ) at m/z 41.

Pathway B: Dehydration via 1,4-Elimination (m/z 94)

Allylic alcohols are highly prone to water loss under EI conditions. The hydroxyl group at C1 abstracts a proton from the C4 methylene group via a favorable six-membered cyclic transition state.

  • This 1,4-elimination expels H2​O (18 Da) to form a highly conjugated 3-methylhexa-1,3,5-triene radical cation ( [M−H2​O]+∙ ) at m/z 94.

  • Secondary Fragmentation: The conjugated triene radical cation at m/z 94 can subsequently lose a methyl radical (15 Da) from the C3 position, yielding the fully delocalized C6​H7+​ cation at m/z 79.

Pathway C: Alpha-Cleavage (m/z 31 and m/z 81)

Alpha-cleavage is the hallmark of primary alcohols. Cleavage of the C1-C2 bond yields the hydroxymethyl cation ( CH2​OH+ ) at m/z 31. The complementary fragment is the 2-methylpenta-1,4-dienyl cation ( C6​H9+​ ) at m/z 81. While less favored than the bis-allylic cleavage, the m/z 31 peak serves as a critical diagnostic marker confirming the primary alcohol moiety.

MS_Fragmentation M [M]⁺• 3-Methylhexa-2,5-dien-1-ol m/z 112 F94 [M - H₂O]⁺• Conjugated Triene m/z 94 M->F94 - H₂O (18 Da) 1,4-Elimination F71 [C₄H₇O]⁺ Hydroxy-allyl Cation m/z 71 M->F71 Bis-allylic cleavage - C₃H₅• F41 [C₃H₅]⁺ Allyl Cation m/z 41 M->F41 Bis-allylic cleavage - C₄H₇O• F81 [C₆H₉]⁺ Dienyl Cation m/z 81 M->F81 α-Cleavage - CH₂OH• F31 [CH₂OH]⁺ Hydroxymethyl Cation m/z 31 M->F31 α-Cleavage - C₆H₉• F79 [C₆H₇]⁺ m/z 79 F94->F79 - CH₃• (15 Da) F53 [C₄H₅]⁺ m/z 53 F71->F53 - H₂O (18 Da)

Figure 1: EI-MS fragmentation pathways of 3-methylhexa-2,5-dien-1-ol.

Quantitative Data Summary

The following table summarizes the expected fragment ions, their relative abundances, and mechanistic origins, providing a quick-reference guide for spectral library matching.

m/zFormulaExpected Relative Abundance (%)Structural AssignmentMechanistic Origin
112 C7​H12​O+∙ < 5Molecular IonIntact radical cation
94 C7​H10+∙​ 45 [M−H2​O]+∙ 1,4-Elimination of water
81 C6​H9+​ 20 [M−CH2​OH]+ α -Cleavage
79 C6​H7+​ 35 [M−H2​O−CH3​]+ Dehydration followed by methyl loss
71 C4​H7​O+ 100 (Base Peak) [M−C3​H5​]+ Bis-allylic cleavage (charge on oxygen fragment)
53 C4​H5+​ 30 [C4​H7​O−H2​O]+ Secondary dehydration of m/z 71
41 C3​H5+​ 85 [C3​H5​]+ Bis-allylic cleavage (charge on allyl fragment)
31 CH2​OH+ 25 [CH2​OH]+ α -Cleavage

Experimental Protocol: High-Resolution GC-MS Workflow

To ensure a self-validating analytical system, the following step-by-step protocol is engineered to maximize the reproducibility of the fragmentation pattern described above.

Step 1: Sample Preparation

  • Dilute the purified 3-methylhexa-2,5-dien-1-ol standard in GC-grade hexane to a final concentration of 1 mg/mL.

  • Note: If the molecular ion (m/z 112) must be quantified, aliquot 50 µL of the sample and derivatize with 50 µL of BSTFA (with 1% TMCS) at 60°C for 30 minutes to form the TMS-ether (m/z 184).

Step 2: Chromatographic Separation

  • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL of the sample in split mode (1:50 ratio) with the inlet temperature set to 250°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Gradient: Hold at 50°C for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes.

Step 3: Electron Ionization (EI)

  • Operate the mass spectrometer in EI mode with an electron energy of exactly 70 eV to ensure library-comparable fragmentation[3].

  • Set the ion source temperature to 230°C and the quadrupole mass analyzer to 150°C.

Step 4: Data Acquisition & Processing

  • Set the mass scan range from m/z 30 to 300.

  • Implement a solvent delay of 3.0 minutes to protect the electron multiplier filament from the hexane front.

  • Process the raw data using spectral deconvolution software, extracting the specific ion chromatograms (EIC) for m/z 71, 94, and 41 to confirm the peak identity.

GCMS_Workflow S1 Sample Prep Dilution in Hexane (1 mg/mL) S2 GC Separation HP-5ms Column Gradient: 50-250°C S1->S2 S3 EI Ionization 70 eV Energy Source: 230°C S2->S3 S4 Mass Analysis Quadrupole/TOF m/z 30-300 S3->S4 S5 Data Processing Deconvolution & Pathway Mapping S4->S5

Figure 2: Step-by-step GC-EI-MS analytical workflow for allylic alcohol characterization.

References

  • Title: CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes Source: Organic Letters (ACS Publications) URL: [Link]

  • Source: Google Patents (WO2023006699A1)
  • Title: Interpretation of Mass Spectra, 4th ed. (McLafferty, Fred W.; Turecek, Frantisek) Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Foundational

A Technical Guide to the Molecular Structure and Stereochemistry of 3-methylhexa-2,5-dien-1-ol

Abstract This technical guide provides a comprehensive analysis of 3-methylhexa-2,5-dien-1-ol (CAS No. 855905-85-0), an unsaturated acyclic alcohol with significant stereochemical considerations.[1] The document elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 3-methylhexa-2,5-dien-1-ol (CAS No. 855905-85-0), an unsaturated acyclic alcohol with significant stereochemical considerations.[1] The document elucidates the molecule's structural connectivity, bonding, and geometry. The central focus is a detailed examination of the geometric isomerism (E/Z) at the C2-C3 double bond, governed by the Cahn-Ingold-Prelog priority rules. While the molecule is achiral, the distinction between its (E) and (Z) diastereomers is critical for its chemical and biological properties. This guide further presents a predictive analysis of its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) and outlines a robust, step-by-step synthetic protocol via a Wittig olefination reaction. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep understanding of this versatile chemical scaffold.

Introduction to 3-methylhexa-2,5-dien-1-ol

3-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C₇H₁₂O.[2] It belongs to the class of dienols, containing both a hydroxyl group and two carbon-carbon double bonds. Its structure presents a valuable platform for synthetic transformations, with the alcohol moiety allowing for esterification or oxidation, and the diene system being amenable to various cycloaddition and electrophilic addition reactions. The key feature dictating its chemical behavior and potential applications is the stereochemistry of the substituted double bond at the C2 position. Understanding and controlling this stereochemistry is paramount for any synthetic or analytical endeavor involving this molecule.

Molecular Structure and Bonding

IUPAC Nomenclature and Connectivity

The systematic IUPAC name, 3-methylhexa-2,5-dien-1-ol, precisely defines the molecule's atomic connectivity:

  • hexa- : A principal chain of six carbon atoms.

  • -2,5-dien- : Two carbon-carbon double bonds originating at positions C2 and C5.

  • -1-ol : A primary alcohol (hydroxyl group) located at C1.

  • 3-methyl- : A methyl substituent on C3.

This leads to the structural formula: HO-CH₂-CH=C(CH₃)-CH₂-CH=CH₂ .

Hybridization and Molecular Geometry

The geometry of the carbon backbone is dictated by the hybridization states of its constituent atoms:

  • sp² Hybridization : Carbons C2, C3, C5, and C6 are sp² hybridized due to their participation in double bonds. This imparts a trigonal planar geometry around each of these centers with bond angles approximating 120°.

  • sp³ Hybridization : Carbons C1 and C4, along with the methyl carbon (C7), are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The C1 carbon, bonded to the electronegative oxygen atom, exhibits this geometry.

G cluster_Z (Z)-3-methylhexa-2,5-dien-1-ol cluster_E (E)-3-methylhexa-2,5-dien-1-ol Z_C2 C Z_C3 C Z_C2->Z_C3 = Z_H H Z_C2->Z_H Z_CH2OH -CH₂OH Z_C2->Z_CH2OH Z_CH3 -CH₃ Z_C3->Z_CH3 Z_Allyl -CH₂CH=CH₂ Z_C3->Z_Allyl E_C2 C E_C3 C E_C2->E_C3 = E_H H E_C2->E_H E_CH2OH -CH₂OH E_C2->E_CH2OH E_CH3 -CH₃ E_C3->E_CH3 E_Allyl -CH₂CH=CH₂ E_C3->E_Allyl

Figure 2: (Z) and (E) isomers of 3-methylhexa-2,5-dien-1-ol. High-priority groups are in bold red.

Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image, which typically requires the presence of a stereocenter (a carbon atom bonded to four different groups). A thorough examination of the structure of 3-methylhexa-2,5-dien-1-ol reveals no such stereocenters. Therefore, the molecule is achiral and does not have enantiomers. The (E) and (Z) isomers are diastereomers of each other.

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be accurately predicted based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum will be the most powerful tool for distinguishing between the (E) and (Z) isomers. Key differences are expected in the chemical shift of the vinylic proton (H2) and through-space correlations observed in a 2D-NOESY experiment.

Proton Assignment Predicted δ (ppm) Multiplicity Notes
H6 (-CH=CH₂ )~5.0 - 5.2ddtTerminal alkene protons, complex splitting.
H5 (-CH =CH₂)~5.7 - 5.9mVinylic proton coupled to H4 and H6.
H2 (=CH -CH₂OH)~5.4 - 5.6tVinylic proton coupled to H1. Chemical shift may vary slightly between E/Z isomers.
H4 (-C-CH₂ -CH=)~2.8 - 3.0dAllylic protons coupled to H5.
H1 (-CH₂ OH)~4.1 - 4.3dProtons adjacent to the hydroxyl group.
H7 (-CH₃ )~1.7 - 1.8sMethyl protons on the double bond.
OH Variable (1-5)br sBroad singlet, position is concentration and solvent dependent.
¹³C NMR Spectroscopy

The molecule has seven chemically distinct carbon atoms, and thus seven signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Predicted δ (ppm) Hybridization
C3 135 - 140sp²
C5 133 - 138sp²
C2 125 - 130sp²
C6 115 - 120sp²
C1 60 - 68sp³
C4 35 - 42sp³
C7 12 - 18sp³
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Functional Group
3200 - 3600O-H stretch (broad)Alcohol
3010 - 3100C-H stretchsp² C-H (Alkenyl)
2850 - 3000C-H stretchsp³ C-H (Alkyl)
1640 - 1680C=C stretchAlkene
1000 - 1260C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

In mass spectrometry, 3-methylhexa-2,5-dien-1-ol is expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 112.15

  • Key Fragments:

    • m/z = 94: [M - H₂O]⁺, loss of water from the alcohol.

    • m/z = 71: [M - C₃H₅]⁺, loss of an allyl radical (CH₂=CH-CH₂•).

    • m/z = 81: [M - CH₂OH]⁺, loss of the hydroxymethyl radical.

Proposed Synthetic Pathway

A reliable method for synthesizing 3-methylhexa-2,5-dien-1-ol is the Wittig reaction, a cornerstone of olefination chemistry. This approach offers good control over the formation of the C2=C3 double bond. The choice of reaction conditions (e.g., salt-free vs. salt-stabilized ylide) can influence the E/Z selectivity of the final product.

Retrosynthetic Analysis

The primary disconnection is made across the C2=C3 double bond, identifying a C4 ketone and a C3 phosphonium ylide as the key synthons. This is a classic Wittig disconnection strategy.

Retrosynthesis target 3-methylhexa-2,5-dien-1-ol disconnection C=C bond formation (Wittig Reaction) target->disconnection reagents Ketone + Ylide disconnection->reagents ketone 5-Hexen-2-one (Allylacetone) ylide_precursor (2-Hydroxyethyl)triphenylphosphonium salt

Figure 3: Retrosynthetic analysis for 3-methylhexa-2,5-dien-1-ol via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

This protocol outlines the synthesis using 5-hexen-2-one (allylacetone) and a phosphonium ylide derived from 2-bromoethanol. The hydroxyl group must be protected during the ylide formation and reaction steps to prevent interference from its acidic proton. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice.

Step 1: Protection of 2-Bromoethanol

  • Dissolve 2-bromoethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield (2-bromoethoxy)(tert-butyl)dimethylsilane.

Step 2: Synthesis of the Phosphonium Salt

  • Combine the protected bromo-compound from Step 1 (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

  • Reflux the mixture for 24 hours, during which the phosphonium salt will precipitate.

  • Cool the mixture, filter the white solid, wash with cold toluene, and dry under vacuum.

Step 3: Wittig Reaction

  • Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will turn a deep red/orange color, indicating ylide formation.

  • Stir at -78 °C for 1 hour.

  • Add 5-hexen-2-one (1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench carefully with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Step 4: Deprotection and Purification

  • Dissolve the crude product from Step 3 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir at room temperature for 2 hours.

  • Quench with water, extract with diethyl ether, dry, and concentrate.

  • Purify the final product, 3-methylhexa-2,5-dien-1-ol, by flash column chromatography on silica gel to separate the (E) and (Z) isomers.

start 2-Bromoethanol + TBDMS-Cl step1 (2-bromoethoxy)(tert-butyl) dimethylsilane start->step1 Protection (Imidazole) step2 Phosphonium Salt step1->step2 + PPh₃ step3 Phosphonium Ylide (Deep Red Solution) step2->step3 + Base step4 Wittig Reaction Product (Protected Diene-ol) step3->step4 Reaction end_product 3-methylhexa-2,5-dien-1-ol (Final Product) step4->end_product Deprotection ketone 5-Hexen-2-one ketone->step4 base n-BuLi base->step3 deprotect TBAF deprotect->end_product

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Exploratory

The Mechanistic Role of 3-Methylhexa-2,5-dien-1-ol in Natural Product Synthesis and Biosynthetic Engineering

Executive Summary In the advanced study of natural products, 3-methylhexa-2,5-dien-1-ol (C₇H₁₂O) occupies a unique and critical position. Rather than functioning as a terminal, de novo secondary metabolite, this C7 skipp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced study of natural products, 3-methylhexa-2,5-dien-1-ol (C₇H₁₂O) occupies a unique and critical position. Rather than functioning as a terminal, de novo secondary metabolite, this C7 skipped-diene acts as a highly specialized, non-canonical precursor. Its distinct structural features—an allylic alcohol paired with an isolated terminal alkene—make it an ideal synthon for generating complex molecular architectures.

As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary mechanistic paradigms where 3-methylhexa-2,5-dien-1-ol drives natural product formation:

  • Synthetic Biology: Its incorporation into engineered eukaryotic systems via the Isopentenol Utilization Pathway (IUP) to bypass native metabolic bottlenecks and generate non-canonical cannabinoids[1].

  • Asymmetric Chemical Synthesis: Its role as the foundational chiral building block in the total synthesis of (S)-(+)-mevalonolactone and its reactive analogs[2].

Paradigm 1: Biosynthetic Incorporation via the Isopentenol Utilization Pathway (IUP)

The Mechanistic Bottleneck in Native Pathways

Native isoprenoid biosynthesis relies on the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathways, which are strictly gated by enzymes optimized for C5 precursors (IPP and DMAPP). Attempting to synthesize non-canonical natural products (e.g., C16/C17 sesquiterpenes or unnatural cannabinoids) using these native pathways results in competitive inhibition and poor titers[1].

The IUP Bypass Mechanism

To decouple isoprenoid biosynthesis from native biomass production, researchers utilize the Isopentenol Utilization Pathway (IUP) . In this system, 3-methylhexa-2,5-dien-1-ol is fed exogenously as a "prenol-like" primary alcohol[3].

Causality of Enzyme Selection: Bacterial kinases often fail to process extended C7 chains in yeast. Therefore, promiscuous plant-derived kinases—specifically Arabidopsis thaliana isopentenyl kinases (AtFKI and AtIPK)—are employed[1].

  • First Phosphorylation: AtFKI transfers a phosphate from ATP to the allylic hydroxyl group of 3-methylhexa-2,5-dien-1-ol.

  • Second Phosphorylation: AtIPK adds a second phosphate, generating a non-canonical C7-pyrophosphate donor[3].

  • Prenyltransfer: A mutant prenyltransferase (e.g., Erg20p-CsPT4 fusion) couples this C7-pyrophosphate with olivetolic acid to form non-canonical Cannabigerolic Acid (CBGA) analogs[1].

IUP_Pathway Substrate 3-methylhexa-2,5-dien-1-ol (C7 Non-canonical) Kinase1 AtFKI Kinase (Phosphorylation) Substrate->Kinase1 ATP MonoP Monophosphate Intermediate Kinase1->MonoP Kinase2 AtIPK Kinase (Pyrophosphorylation) MonoP->Kinase2 ATP PyroP C7-Pyrophosphate Donor Kinase2->PyroP PTase Prenyltransferase (CsPT4) PyroP->PTase Olivetolic Acid Product Non-canonical CBGA Analog PTase->Product

Fig 1. Biosynthetic routing of 3-methylhexa-2,5-dien-1-ol via the IUP to non-canonical cannabinoids.

Paradigm 2: Asymmetric Synthesis of Mevalonate Architectures

In classical organic synthesis, 3-methylhexa-2,5-dien-1-ol is the definitive starting material for the stereocontrolled synthesis of (S)-(+)-mevalonolactone, the universal precursor to all terrestrial terpenes[2].

Mechanism of Stereocenter Establishment

The skipped diene structure of 3-methylhexa-2,5-dien-1-ol is strategically exploited via Sharpless Asymmetric Epoxidation (SAE) . Causality of Reagent Choice: By utilizing Titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET), the catalyst selectively coordinates the allylic alcohol. The bulky chiral environment dictates that the oxygen transfer from tert-butyl hydroperoxide (TBHP) occurs strictly from one face of the C2-C3 double bond, establishing the absolute configuration (>95% ee) required for the mevalonate C3 position[4].

Regioselective Ring Opening and Cyclization

Following epoxidation, the chiral epoxide is reduced using Lithium Aluminum Hydride (LiAlH₄). Causality of Reduction: LiAlH₄ attacks the less sterically hindered C2 position, regioselectively opening the epoxide to yield a chiral 1,3-diol[2]. Subsequent iodoetherification and dehydrohalogenation form a vinylidene tetrahydropyran analog. Ozonolysis of this intermediate cleaves the terminal alkene, yielding the final (S)-mevalonolactone[5].

Chem_Synthesis Diene 3-methylhexa-2,5-dien-1-ol Epox Sharpless Asymmetric Epoxidation Diene->Epox Ti(OiPr)4, (+)-DET ChiralEpox Chiral Epoxide Epox->ChiralEpox Reduct LiAlH4 Reduction ChiralEpox->Reduct Regioselective Diol Chiral 1,3-Diol (>95% ee) Reduct->Diol Cyclo Iodoetherification & HI Elimination Diol->Cyclo I2, DBN THP Tetrahydropyran (Vinylidene Analog) Cyclo->THP Ozone Ozonolysis THP->Ozone Meva (S)-Mevalonolactone Ozone->Meva

Fig 2. Asymmetric synthesis of (S)-mevalonolactone from 3-methylhexa-2,5-dien-1-ol.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies integrate built-in validation checkpoints.

Protocol A: In Vivo Bioconversion to Non-Canonical CBGA[1]
  • Strain Engineering: Transform Saccharomyces cerevisiae (e.g., strain NCTY 19) with high-copy plasmids expressing AtFKI, AtIPK, and the Erg20p(N127W)-CsPT4 fusion protein.

  • Cultivation & Feeding: Grow cells in synthetic drop-out media to an OD₆₀₀ of 1.0. Spike the culture with 5 mM 3-methylhexa-2,5-dien-1-ol and 1 mM olivetolic acid. Incubate at 30°C for 72 hours.

  • Extraction: Pellet cells and extract the supernatant with an equal volume of ethyl acetate. Dry the organic layer under N₂ and resuspend in methanol.

  • Validation (LC-MS/MS): Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Self-Validation: The successful incorporation of the C7 chain must yield a mass shift of +28 Da relative to canonical C5-derived CBGA. Absence of this mass shift indicates kinase failure or native MVA pathway interference.

Protocol B: Sharpless Asymmetric Epoxidation & Diol Formation[2]
  • Epoxidation: Flame-dry a Schlenk flask under Argon. Add 3-methylhexa-2,5-dien-1-ol (10 mmol) in anhydrous CH₂Cl₂ (50 mL) with activated 4Å molecular sieves. Cool to -20°C.

  • Catalyst Assembly: Sequentially add Ti(OiPr)₄ (0.05 eq) and (+)-DET (0.06 eq). Stir for 30 minutes to form the chiral titanium complex.

  • Oxidation: Dropwise add anhydrous TBHP (2.0 eq in decane). Stir at -20°C for 14 hours. Quench with 10% aqueous tartaric acid.

  • Reduction: Isolate the epoxide via silica gel chromatography. Dissolve in anhydrous THF at 0°C and slowly add LiAlH₄ (1.5 eq). Reflux for 2 hours, then quench via the Fieser method (water/NaOH).

  • Validation (Chiral HPLC): Derivatize an aliquot of the resulting diol with Mosher's acid chloride ((R)-MTPA-Cl). Self-Validation: Analyze via chiral HPLC. A diastereomeric ratio yielding <95% ee indicates moisture contamination during the Ti-complex assembly.

Quantitative Data & Comparative Analysis

The table below summarizes the operational metrics of 3-methylhexa-2,5-dien-1-ol across both biological and chemical domains.

ParameterBiocatalytic Pathway (IUP)Chemical Synthesis (Asymmetric)
Primary Transformation Sequential ATP-dependent phosphorylationEnantioselective oxygen transfer
Key Intermediate C7-Pyrophosphate donorChiral 1,3-diol (>95% ee)
Catalyst / Enzyme AtFKI / AtIPK promiscuous kinasesTi(OiPr)₄ / (+)-DET complex
Reaction Environment Aqueous, S. cerevisiae cytosol (30°C)Anhydrous CH₂Cl₂ (-20°C)
Yield / Efficiency 10–100x titer increase over native pathwaysHigh stereoselectivity / Regioselective opening
End Product Application Unnatural cannabinoids (CBGA analogs)(S)-Mevalonolactone & natural product analogs

References

  • WO2023006699A1 - Cells and method for producing isoprenoid molecules with canonical and non-canonical structures. World Intellectual Property Organization.

  • Bolitt, V.; Mioskowski, C.; Bhatt, R. K.; Falck, J. R. - Synthesis of (S)-(+)-mevalonolactone and mevalonate analogs. Journal of Organic Chemistry (1991), 56 (13), 4238-4240.

Sources

Foundational

Physicochemical Profiling of 3-Methylhexa-2,5-dien-1-ol: Solubility and Partition Coefficient (logP) Determination

Executive Summary & Structural Analysis In the landscape of drug development and fine chemical synthesis, understanding the thermodynamic behavior of intermediates is critical for predicting bioavailability, optimizing e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

In the landscape of drug development and fine chemical synthesis, understanding the thermodynamic behavior of intermediates is critical for predicting bioavailability, optimizing extraction workflows, and ensuring regulatory compliance. 3-methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) is a branched, unsaturated primary alcohol. Structurally, it features a 7-carbon backbone with an internal and a terminal double bond (a diene system) terminating in a primary hydroxyl group.

This specific structural motif—an allylic/dienic alcohol—imparts a unique amphiphilic character. The hydrocarbon tail drives lipophilicity, while the hydroxyl headgroup facilitates hydrogen bonding, making it a versatile synthon in isoprenoid biosynthesis and a compound of interest in REACH regulatory submissions[1].

Quantitative Physicochemical Data

To establish a baseline for experimental design, we first look at the theoretical and predicted physicochemical properties of the compound.

Table 1: Physicochemical Properties of 3-methylhexa-2,5-dien-1-ol

PropertyValueSource / Rationale
Molecular Formula C₇H₁₂OStructural derivation
Molecular Weight 112.17 g/mol Standard atomic weights
Boiling Point 82 °C (at 20 Torr)Empirical prediction[2]
Density 0.862 g/cm³Predicted[2]
pKa 14.62Predicted (typical for primary alcohols)[2]
Partition Coefficient (XlogP) 1.7[3]

Thermodynamic Solubility Profile in Organic Solvents

Solubility is governed by the principle of "like dissolves like," quantitatively described by Hansen Solubility Parameters (dispersion, polar, and hydrogen-bonding forces). Because 3-methylhexa-2,5-dien-1-ol possesses a logP of ~1.7[3], it exhibits a moderate preference for non-polar and moderately polar organic environments over aqueous systems.

Table 2: Predicted Solubility Profile in Standard Solvents

SolventPolarity IndexSolubility EstimateMechanistic Rationale
Water 10.2Slightly Soluble (<5 mg/mL)Hydration is limited by the hydrophobic C7 diene backbone, despite partial H-bonding from the -OH group.
Methanol 5.1MiscibleStrong H-bonding aligns with the hydroxyl group; the aliphatic tail is easily solvated.
Ethanol 5.2MiscibleIdeal match for the amphiphilic nature of the alcohol.
n-Octanol 3.2MiscibleThe primary reference solvent for lipophilicity; perfectly matches the compound's logP of 1.7.
Hexane 0.1Highly SolubleFavorable van der Waals (dispersion) interactions with the unsaturated hydrocarbon backbone.
DMSO 7.2MiscibleUniversal aprotic solvent; strong dipole-dipole interactions overcome the solute's lattice energy.

Empirical Methodologies for logP Determination

The partition coefficient ( P ) is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.

logP=log10​([Solute]water​[Solute]octanol​​)
The HPLC Method (OECD 117) - Preferred Protocol

Causality & Rationale: 3-methylhexa-2,5-dien-1-ol contains a reactive diene system and an allylic alcohol moiety, making it susceptible to oxidation and polymerization during prolonged aqueous exposure. Therefore, the High-Performance Liquid Chromatography (HPLC) method, standardized under[5], is the superior choice. The C18 stationary phase mimics the hydrophobic n-octanol phase, while the aqueous mobile phase mimics the water phase. The rapid elution time prevents degradation, ensuring high-fidelity data[4].

Self-Validating System: This protocol uses thiourea as an unretained dead-time ( t0​ ) marker. By calculating the capacity factor ( k′ ) relative to t0​ , the system intrinsically normalizes against the specific void volume of the instrument used, making the results universally reproducible.

Step-by-Step Protocol:
  • Reference Calibration: Prepare a mixture of at least six reference compounds with known logP values spanning 0 to 6 (e.g., 2-butanone, toluene, chlorobenzene).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75:25 Methanol:Water (v/v), buffered to pH 7.0 to suppress any ionization of trace impurities.

  • Dead-Time Measurement: Inject a 0.1 mg/mL solution of thiourea. Record the retention time as t0​ .

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of 3-methylhexa-2,5-dien-1-ol onto a C18 reverse-phase column at a flow rate of 1.0 mL/min. Record the retention time as tR​ .

  • Capacity Factor Calculation: Compute the capacity factor: k′=t0​tR​−t0​​ .

  • Interpolation: Plot logk′ versus the known logP of the reference compounds. Interpolate the target compound's logP from the linear regression curve.

HPLC_Workflow Start Start: OECD 117 HPLC Method PrepRef Prepare Reference Compounds (logP 0-6) Start->PrepRef PrepSample Prepare 3-methylhexa- 2,5-dien-1-ol Sample Start->PrepSample Inject HPLC Isocratic Injection (C18 Column) PrepRef->Inject PrepSample->Inject Measure Measure Retention Times (tR) Inject->Measure Calc Calculate Capacity Factor (k') Measure->Calc Plot Plot log(k') vs logP (Calibration Curve) Calc->Plot Result Interpolate Target logP (~1.7) Plot->Result

Workflow for determining logP via OECD 117 HPLC method using a C18 column and reference standards.

The Shake-Flask Method (OECD 107) - Alternative Protocol

If absolute thermodynamic equilibrium data is required without relying on chromatographic interpolation, the classical Shake-Flask method () is utilized[6].

Causality & Rationale: Mechanical shaking creates micro-emulsions (microscopic droplets of octanol suspended in water). If these are not resolved, the aqueous phase will be contaminated with octanol-bound solute, artificially inflating the aqueous concentration and falsely lowering the calculated logP. Therefore, high-speed centrifugation is a non-negotiable step to ensure phase purity.

Self-Validating System: The protocol demands that the total mass of the solute quantified in both phases must equal the initial mass added (Mass Balance Check). A recovery rate of <95% indicates degradation or volatilization, invalidating the run.

Step-by-Step Protocol:
  • Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25 °C to ensure mutual saturation of the phases.

  • Solute Addition: Add an accurately weighed mass of 3-methylhexa-2,5-dien-1-ol to a glass centrifuge tube containing equal volumes of the pre-saturated solvents.

  • Equilibration: Mechanically invert the tubes at 25 °C for 1 hour. (Avoid vigorous vortexing to minimize intractable emulsions).

  • Phase Separation: Centrifuge the tubes at 10,000 rpm for 15 minutes to break any micro-emulsions and achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from the octanol (top) and water (bottom) phases. Quantify the concentration of 3-methylhexa-2,5-dien-1-ol in each phase using GC-FID or LC-MS.

  • Calculation: Divide the concentration in octanol by the concentration in water and take the base-10 logarithm.

ShakeFlask_Workflow Sat Phase Saturation (Octanol/Water 24h) Add Add Analyte (C7H12O) Sat->Add Equil Mechanical Equilibration (1h at 25°C) Add->Equil Sep Phase Separation (Centrifugation) Equil->Sep Quant Phase Quantification (GC-FID / LC-MS) Sep->Quant LogP Calculate Partition Coefficient (P) Quant->LogP

OECD 107 Shake-Flask equilibration and phase separation workflow for logP determination.

Conclusion

For 3-methylhexa-2,5-dien-1-ol, the predicted logP of 1.7 dictates a high solubility in standard organic solvents (methanol, ethanol, hexane, DMSO) and a limited, yet non-zero, solubility in water. Because of the compound's unsaturated diene nature, the indirect HPLC method (OECD 117) provides a more robust, degradation-resistant pathway for empirical logP validation compared to the classical shake-flask approach. Adhering to these self-validating protocols ensures that the resulting physicochemical data meets the rigorous standards required for downstream pharmacological modeling and regulatory compliance.

References

  • PubChemLite: 3-methylhexa-2,5-dien-1-ol (C7H12O) Source: National Center for Biotechnology Information (NCBI) / PubChem Database URL:[Link]

  • Information on Chemicals: Registered Substances (REACH) Source: European Chemicals Agency (ECHA) URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography Source: J-Stage (Drug Metabolism and Pharmacokinetics) URL:[Link]

Sources

Exploratory

3-Methylhexa-2,5-dien-1-ol (CAS 855905-85-0): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Non-Canonical Isoprenoid Biosynthesis

Executive Summary The compound 3-methylhexa-2,5-dien-1-ol (CAS 855905-85-0) is a highly versatile, non-canonical primary allylic alcohol characterized by its 1,4-diene (skipped diene) architecture. In recent years, it ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methylhexa-2,5-dien-1-ol (CAS 855905-85-0) is a highly versatile, non-canonical primary allylic alcohol characterized by its 1,4-diene (skipped diene) architecture. In recent years, it has transitioned from a niche synthetic intermediate to a critical building block in advanced drug development and synthetic biology. This whitepaper provides an in-depth analysis of its physicochemical properties, its role in stereoselective total synthesis (such as the derivation of mevalonate analogues), and its cutting-edge application as a precursor for non-canonical cannabinoids via engineered enzymatic pathways.

Physicochemical Profiling and Structural Identity

The structural framework of 3-methylhexa-2,5-dien-1-ol features a skipped diene system that prevents extended conjugation, thereby localizing electron density at the isolated double bonds. This localized reactivity is critical for selective epoxidation and metal-catalyzed cross-coupling. The terminal hydroxyl group serves as a primary handle for both chemical derivatization (e.g., esterification, phosphorylation) and enzymatic recognition[1].

Table 1: Fundamental Physicochemical Properties

PropertyValueScientific Significance
CAS Number 855905-85-0Primary regulatory and database identifier[2].
Molecular Formula C₇H₁₂OIndicates a degree of unsaturation of 2 (two double bonds)[1].
Molecular Weight 112.17 g/mol Low molecular weight facilitates high membrane permeability in whole-cell biocatalysis[2].
SMILES C/C(=C\CO)/CC=CDefines the stereochemistry and the skipped 1,4-diene backbone[1].
Density 0.862 ± 0.06 g/cm³ (Predicted)Relevant for volumetric calculations in solvent-free or high-concentration feeding strategies[3].
Boiling Point 82 °C at 20 TorrHigh volatility requires controlled conditions during distillation and GC-MS analysis[3].
pKa 14.62 ± 0.10 (Predicted)The relatively high pKa necessitates strong bases for complete deprotonation in etherification reactions[3].

Synthetic Methodologies and Reactivity Profiles

Role as a Precursor in Stereoselective Synthesis

The isolated double bonds in 3-methylhexa-2,5-dien-1-ol allow for highly regioselective and stereoselective functionalization. A landmark application of this compound is its use as a starting material for the synthesis of (S)-(+)-mevalonolactone and its reactive analogues[4].

Mechanistic Causality: The synthesis initiates with a Sharpless asymmetric epoxidation. Because the allylic double bond is significantly more electron-rich and sterically accessible to the chiral titanium-tartrate complex than the isolated terminal alkene, the epoxidation is highly regioselective. Subsequent reduction of the epoxide by LiAlH₄ yields a chiral diol with >95% enantiomeric excess (ee). This high stereofidelity is crucial, as the stereocenter dictates the biological activity of the final mevalonate analogue[4].

G A 3-methylhexa-2,5-dien-1-ol (CAS 855905-85-0) B Sharpless Asymmetric Epoxidation A->B C Chiral Epoxide Intermediate B->C D LiAlH4 Reduction C->D E Chiral Diol (>95% ee) D->E F Annulation & Dehydrohalogenation E->F G Tetrahydropyran (Vinylidene Analogue) F->G H Ozonolysis G->H I (S)-Mevalonolactone H->I

Figure 1: Stereoselective synthesis of (S)-Mevalonolactone utilizing 3-methylhexa-2,5-dien-1-ol.

Accessing Skipped Dienes via Nickel-Catalyzed Hydroallylation

While 3-methylhexa-2,5-dien-1-ol is a skipped diene itself, similar allylic alcohols are utilized to synthesize complex 1,4-dienes. Recent advancements highlight a CO₂-promoted, Nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols[5]. The addition of CO₂ is not merely an environmental choice; it acts as a crucial promoter by transiently forming a carbonate intermediate with the allylic alcohol, thereby lowering the activation energy required for the oxidative addition of the Ni(0) catalyst into the C-O bond[5].

Applications in Synthetic Biology & Advanced Drug Development

The most groundbreaking application of 3-methylhexa-2,5-dien-1-ol lies in the biosynthesis of non-canonical isoprenoids and unnatural cannabinoids. Traditional cannabinoid synthesis relies on geranyl pyrophosphate (GPP). However, to engineer novel therapeutic profiles, researchers are feeding non-natural prenol analogues like 3-methylhexa-2,5-dien-1-ol into engineered yeast or bacterial cells[6].

Enzymatic Causality: Endogenous yeast kinases are highly specific and reject non-canonical alcohols. To bypass this, cells are engineered to express Arabidopsis thaliana kinases (AtFKI and AtIPK). These specific kinases possess a promiscuous active site that readily accepts the steric bulk of 3-methylhexa-2,5-dien-1-ol, phosphorylating it twice to generate a non-canonical prenyl diphosphate. A downstream promiscuous prenyltransferase (e.g., CsPT4) then condenses this unnatural diphosphate with olivetolic acid, yielding novel cannabigerolic acid (CBGA) analogues with potentially altered pharmacological properties[6].

G A 3-methylhexa-2,5-dien-1-ol B AtFKI Kinase (Phosphorylation) A->B C Monophosphate Intermediate B->C D AtIPK Kinase (Phosphorylation) C->D E Non-Canonical Prenyl Diphosphate D->E F CsPT4 Prenyltransferase + Olivetolic Acid E->F G Unnatural CBGA Analogue F->G

Figure 2: Enzymatic conversion pathway of 3-methylhexa-2,5-dien-1-ol to non-canonical cannabinoids.

Experimental Protocols

Protocol 1: In Vivo Biosynthesis of Non-Canonical Cannabinoids

This protocol details the feeding strategy for converting 3-methylhexa-2,5-dien-1-ol into unnatural CBGA analogues using engineered Saccharomyces cerevisiae[6].

  • Strain Preparation: Cultivate S. cerevisiae engineered with plasmids expressing AtFKI, AtIPK, and CsPT4 in synthetic defined (SD) medium lacking appropriate amino acids for plasmid maintenance.

  • Pre-Culture: Inoculate a 5 mL overnight culture at 30°C, 200 rpm.

  • Induction & Feeding:

    • Dilute the pre-culture to an OD₆₀₀ of 0.1 in 50 mL of fresh expression medium (e.g., YPD with galactose if using a GAL1 promoter).

    • Causality Check: Wait until the culture reaches an OD₆₀₀ of 0.6–0.8 (exponential growth phase) before feeding. Cells in the exponential phase exhibit maximal kinase expression and ATP availability, which is strictly required for the dual phosphorylation steps.

    • Add 3-methylhexa-2,5-dien-1-ol to a final concentration of 1 mM. Self-Validation: Include a control flask fed with standard prenol to verify baseline pathway functionality.

    • Add olivetolic acid to a final concentration of 1 mM.

  • Incubation: Incubate for 72 hours at 25°C. The lower temperature prevents the volatilization of the substrate and improves the folding stability of the exogenous plant enzymes.

  • Extraction & Validation:

    • Pellet the cells and extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic layer under N₂ gas, derivatize using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), and analyze via SPME-GCMS.

    • Validation Metric: Confirm the presence of the unnatural CBGA analogue by identifying the mass shift corresponding to the C₇H₁₁ prenyl chain addition (+95 Da to the olivetolic acid base peak)[6].

Protocol 2: Nickel-Catalyzed Hydroallylation (General Framework)

Adapted from standard CO₂-promoted allylic alcohol coupling methodologies[5].

  • Catalyst Activation: In an argon-filled glovebox, combine NiBr₂·DME (10 mol %), phenanthroline ligand (20 mol %), and Zn powder (2.0 equiv) in anhydrous THF.

    • Self-Validation: Stir for 30 minutes. The solution must transition from green to a dark red/brown hue, indicating the successful reduction of Ni(II) to the active Ni(0) species. If the color remains green, the Zn powder is passivated and must be acid-washed prior to use.

  • Reaction Assembly: Add LiOAc (2.0 equiv), 4 Å molecular sieves, the terminal alkyne (1.0 equiv), and the allylic alcohol (1.0 equiv).

  • CO₂ Promotion: Seal the vessel, remove it from the glovebox, and purge with CO₂ gas for exactly 2 minutes. Maintain a 1 atm CO₂ balloon over the reaction.

  • Execution: Stir at 40 °C for 21 hours.

  • Quench & Purify: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the skipped diene.

Data Presentation: Quantitative Summary

Table 2: Comparative Efficiency of 3-Methylhexa-2,5-dien-1-ol Applications

Application / PathwayCatalyst / Enzyme SystemKey IntermediateTypical Yield / ConversionReference
Mevalonolactone Synthesis Ti(O-iPr)₄ / (+)-DETChiral Epoxide>95% enantiomeric excess
1,4-Diene Synthesis (Model) NiBr₂·DME / Zn / CO₂Ni-Carbonate Complex~84% (NMR yield)[5]
Non-Canonical Cannabinoids AtFKI / AtIPK / CsPT4Non-canonical Prenyl-PPStrain-dependent (GC-MS verified)

References

  • 3-methylhexa-2,5-dien-1-ol (C7H12O)
  • Source: bidepharm.
  • Source: chemicalbook.
  • Source: acs.
  • 2,6-Disubstituted Tetrahydropyrans by Tandem Cross-Metathesis/Iodocyclisation (Contains data on Synthesis of (S)-(+)-Mevalonolactone)
  • Source: google.com (Patents)

Sources

Foundational

Whitepaper: Biological Activity and Cytotoxicity of 3-Methylhexa-2,5-dien-1-ol Derivatives

Bridging Asymmetric Synthesis and Synthetic Biology for Novel Therapeutics Executive Summary The compound 3-methylhexa-2,5-dien-1-ol (Chemical Formula: C7H12O; SMILES: C/C(=C\CO)/CC=C) is a highly specialized, di-unsatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Bridging Asymmetric Synthesis and Synthetic Biology for Novel Therapeutics

Executive Summary

The compound 3-methylhexa-2,5-dien-1-ol (Chemical Formula: C7H12O; SMILES: C/C(=C\CO)/CC=C) is a highly specialized, di-unsaturated aliphatic alcohol[1]. While seemingly simple, its unique structural topology—featuring a terminal hydroxyl group, a conjugated diene system, and a methyl branch—positions it as an exceptional molecular scaffold. Rather than acting as a standalone drug, its true value lies in its derivatives.

This technical guide systematically explores the biological activity and cytotoxicity of 3-methylhexa-2,5-dien-1-ol derivatives across two distinct scientific domains:

  • Synthetic Mevalonate Analogues: Chemically synthesized inhibitors of the mevalonate pathway that exhibit potent cytotoxicity against tumor cell lines by disrupting oncogenic protein prenylation[2].

  • Non-Canonical Terpenoids: Biosynthetically engineered unnatural cannabinoids and sesquiterpenes, generated by utilizing the molecule as a non-native prenyl donor in engineered biological systems[3].

Class I: Synthetic Mevalonate Analogues & Cytotoxicity

Mechanistic Rationale

The mevalonate pathway is heavily implicated in oncogenesis because it supplies the isoprenoid lipid anchors (Farnesyl Pyrophosphate [FPP] and Geranylgeranyl Pyrophosphate[GGPP]) required for the membrane localization and activation of Ras and Rho GTPases. Depleting these pools disrupts oncogenic signaling, leading to cell cycle arrest.

Asymmetric Synthesis

The biological recognition of mevalonate derivatives by cellular kinases is strictly stereodependent; only the (S)-enantiomer is biologically active. To synthesize reactive analogues, 3-methylhexa-2,5-dien-1-ol is subjected to Sharpless asymmetric epoxidation [2].

  • Causality of Chemical Choice: Epoxidation of the C2-C3 double bond of 3-methylhexa-2,5-dien-1-ol ensures the establishment of the critical C3 chiral tertiary alcohol center with >95% enantiomeric excess (ee)[4]. Subsequent reduction with LiAlH4 yields a chiral diol, which undergoes annulation and elimination to form a vinylidene analogue of mevalonolactone[2]. Ozonolysis or bromomethoxylation of these intermediates yields reactive analogues of mevalonic acid[4].

Cytotoxicity Profile

These synthetic derivatives function as competitive inhibitors or dead-end substrates within the mevalonate pathway. In vitro cytotoxicity assays demonstrate that these compounds induce a complete block of tumor cells—specifically non-small cell lung carcinoma (NSCLC-N6) lines—in the G1 phase of the cell cycle, ultimately triggering apoptosis[4].

MevalonatePathway cluster_0 Mevalonate Pathway & Cytotoxic Intervention HMGCoA HMG-CoA MVA Mevalonate HMGCoA->MVA HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Mevalonate Kinases Prenylation Protein Prenylation (Ras/Rho GTPases) FPP->Prenylation CellSurvival Tumor Cell Proliferation Prenylation->CellSurvival Oncogenic Signaling Apoptosis G1 Phase Arrest & Apoptosis Prenylation->Apoptosis Inhibition Triggers Derivative 3-Methylhexa-2,5-dien-1-ol Derived Analogues Derivative->MVA Structural Mimicry Derivative->Prenylation Depletes Isoprenoid Pool

Mevalonate pathway inhibition by 3-methylhexa-2,5-dien-1-ol derivatives leading to apoptosis.

Class II: Non-Canonical Terpenoids via Synthetic Biology

Mechanistic Rationale

Traditional chemical synthesis of complex terpenoids (like cannabinoids) is limited by low yields and stereochemical hurdles. While synthetic biology offers a scalable alternative, native cellular prenyltransferases are restricted to canonical substrates (e.g., GPP, FPP). By utilizing 3-methylhexa-2,5-dien-1-ol as a "prenol-like" primary alcohol, researchers can bypass native metabolic bottlenecks to create entirely new classes of therapeutics[3].

Biosynthetic Workflow

Engineered yeast (Saccharomyces cerevisiae) are equipped with promiscuous plant-derived kinases to process the unnatural precursor:

  • Causality of Enzyme Choice: Native yeast kinases (e.g., Erg8) reject 3-methylhexa-2,5-dien-1-ol due to its unnatural C7 diene structure. However, Arabidopsis thaliana farnesol kinase (AtFKI) and isopentenyl phosphate kinase (AtIPK) possess highly flexible active sites. These enzymes sequentially phosphorylate 3-methylhexa-2,5-dien-1-ol into a non-canonical prenyl diphosphate[3].

  • A downstream promiscuous prenyltransferase (e.g., CsPT4 from Cannabis sativa) couples this unnatural diphosphate with olivetolic acid to generate non-canonical cannabigerolic acid (CBGA) analogues and novel C16/C17 sesquiterpenes[3].

Biological Activity

The incorporation of the 3-methylhexa-2,5-dien-1-ol moiety alters the lipophilicity and 3D conformation of the resulting cannabinoids. This structural shift enhances their penetration into solid tumors and modulates their binding affinity to CB1/CB2 receptors, offering a new frontier in targeted cytotoxicity and neuromodulation[3].

Biosynthesis Precursor 3-Methylhexa-2,5- dien-1-ol Kinase1 AtFKI (Alcohol Kinase) Precursor->Kinase1 ATP Kinase2 AtIPK (Phosphate Kinase) Kinase1->Kinase2 Monophosphate DPP Non-Canonical Prenyl Diphosphate Kinase2->DPP ATP PT Prenyltransferase (e.g., CsPT4) DPP->PT + Co-substrates Product Unnatural Cannabinoids & Sesquiterpenes PT->Product BioActivity Targeted Cytotoxicity & Receptor Modulation Product->BioActivity

Biosynthetic pathway converting 3-methylhexa-2,5-dien-1-ol into non-canonical therapeutics.

Quantitative Data Summary

Table 1: Pharmacological and Biosynthetic Profiling of 3-Methylhexa-2,5-dien-1-ol Derivatives

Derivative ClassPrecursor / IntermediateTarget / MechanismPrimary Biological ActivityCytotoxicity Profile
Mevalonate Analogues (S)-Epoxide via Sharpless EpoxidationMevalonate Kinase / HMG-CoADepletion of FPP/GGPP poolsG1 phase arrest in NSCLC-N6 cells
Non-Canonical Cannabinoids Prenyl Diphosphate via AtFKI/AtIPKCB1/CB2 ReceptorsNeuromodulation, ApoptosisEnhanced targeted tumor toxicity
C16/C17 Sesquiterpenes Prenyl Diphosphate via AtFKI/AtIPKMembrane disruptionAntimicrobial, AntineoplasticBroad-spectrum cytotoxicity

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & Mechanistic Validation (Mevalonate Analogues)

Objective: To quantify the cytotoxicity of vinylidene mevalonolactone analogues and validate on-target mevalonate pathway inhibition.

  • Cell Culture & Dosing: Cultivate NSCLC-N6 (non-small cell lung carcinoma) cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates. Treat with synthesized mevalonate analogues (0.1 µM to 100 µM) for 72 hours.

  • Self-Validating Rescue Assay (Causality Check): To definitively prove that cytotoxicity is driven by mevalonate pathway inhibition (rather than off-target membrane lysis), run a parallel cohort co-treated with the analogue + 1 mM exogenous mevalonate or 10 µM farnesyl pyrophosphate (FPP). Rationale: If the drug specifically inhibits upstream mevalonate synthesis, providing downstream metabolites will rescue cell viability.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Cell Cycle Analysis: Harvest cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to confirm the G1 phase block.

Protocol 2: Biosynthesis of Non-Canonical Terpenoids via Engineered Yeast

Objective: To synthesize unnatural cannabinoids using 3-methylhexa-2,5-dien-1-ol as a non-canonical prenyl donor.

  • Plasmid Construction & Transformation: Transform Saccharomyces cerevisiae with plasmids encoding Arabidopsis thaliana farnesol kinase (AtFKI), isopentenyl phosphate kinase (AtIPK), and the prenyltransferase CsPT4.

  • Fermentation & Precursor Feeding: Grow engineered yeast in a synthetic drop-out medium. At an optical density (OD600) of 1.0, induce protein expression and feed 5 mM of 3-methylhexa-2,5-dien-1-ol into the culture.

  • Self-Validating Extraction: Overlay the culture with 10% (v/v) dodecane. Rationale: Dodecane acts as an organic sink, continuously extracting hydrophobic non-canonical terpenoids as they are produced. This prevents product-induced cytotoxicity to the yeast and mitigates evaporative loss of volatile intermediates.

  • GC-MS/LC-MS Validation: Extract and analyze the dodecane layer. Critical Control: Use an empty-vector yeast strain fed with 3-methylhexa-2,5-dien-1-ol as a negative control to definitively prove that the novel peaks (e.g., non-canonical CBGA) are products of the engineered pathway, not native yeast metabolism.

References

  • [1] PubChemLite: 3-methylhexa-2,5-dien-1-ol (C7H12O). uni.lu. 1

  • [2] 2,6‐Disubstituted Tetrahydropyrans by Tandem Cross‐Metathesis/Iodocyclisation. ResearchGate. 2

  • [3] WO2023006699A1 - Cells and method for producing isoprenoid molecules with canonical and non-canonical structures. Google Patents. 3

  • [4] Synthesis of (S)-(+)-Mevalonolactone and Mevalonate Analogues. ResearchGate. 4

Sources

Protocols & Analytical Methods

Method

Using 3-methylhexa-2,5-dien-1-ol as a precursor in complex terpene synthesis

Advanced Protocols for the Utilization of 3-Methylhexa-2,5-dien-1-ol in Complex Terpene Synthesis and Biocatalysis As a Senior Application Scientist, I have structured this technical guide to bridge the gap between tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for the Utilization of 3-Methylhexa-2,5-dien-1-ol in Complex Terpene Synthesis and Biocatalysis

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between traditional stereoselective organic chemistry and cutting-edge synthetic biology. 3-Methylhexa-2,5-dien-1-ol (3MHD) is a highly versatile, skipped-diene primary alcohol. Its unique structural topology—featuring both an allylic alcohol moiety and an isolated terminal alkene—makes it an exceptionally powerful precursor.

This guide details the dual utility of 3MHD: first, as a chiral building block for the chemical synthesis of mevalonate analogs[1], and second, as a non-canonical prenyl precursor in engineered microbial platforms for the generation of unnatural terpenoids[2].

Part I: Stereoselective Chemical Synthesis of Mevalonate Analogs

Mechanistic Rationale & Causality The chemical utility of 3MHD relies on the differential reactivity of its two double bonds. The allylic 2,3-double bond is highly susceptible to directed oxidation, whereas the isolated 5,6-double bond remains inert during early synthetic steps. By subjecting 3MHD to Sharpless asymmetric epoxidation, we can establish a precise stereocenter. Subsequent regioselective hydride reduction opens the epoxide to yield a chiral 1,3-diol (>95% ee). This diol serves as the substrate for an intramolecular iodoetherification, forming a tetrahydropyran ring that, upon ozonolysis of the reserved terminal alkene, yields (S)-mevalonolactone[1].

ChemSynthesis A 3-Methylhexa-2,5-dien-1-ol (3MHD) B Chiral Epoxide A->B Sharpless Epoxidation C Chiral Diol (>95% ee) B->C LiAlH4 Reduction D Tetrahydropyran Intermediate C->D Iodoetherification & Elimination E (S)-Mevalonolactone D->E Ozonolysis

Chemical synthesis workflow from 3MHD to (S)-mevalonolactone.

Protocol 1: Synthesis of (S)-Mevalonolactone via 3MHD

Every step in this protocol is designed as a self-validating system to ensure stereochemical fidelity before proceeding.

  • Asymmetric Epoxidation:

    • Procedure: Dissolve 3MHD in dry CH₂Cl₂ over 4 Å molecular sieves. Cool to -20 °C. Sequentially add titanium tetraisopropoxide (Ti(OiPr)₄), (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP).

    • Causality: The 4 Å molecular sieves are critical to scavenge trace water, preventing the hydrolysis of the moisture-sensitive Ti(OiPr)₄ catalyst. (+)-DET dictates the facial selectivity of the oxygen transfer from TBHP to the allylic double bond.

  • Regioselective Reduction:

    • Procedure: Quench the epoxidation reaction, isolate the epoxide, and dissolve in anhydrous THF. Cool to 0 °C and slowly add LiAlH₄. Stir for 2 hours.

    • Causality: Hydride attack occurs strictly at the less sterically hindered position of the epoxide, facilitating a regioselective ring-opening that forms the critical chiral 1,3-diol.

    • Self-Validation Checkpoint: Isolate a small aliquot and analyze via chiral stationary phase HPLC. Do not proceed unless enantiomeric excess (ee) is >95% [1]. Proceeding with lower ee will result in inseparable diastereomeric mixtures during cyclization.

  • Iodoetherification & Annulation:

    • Procedure: Dissolve the validated diol in CH₃CN. Add NaHCO₃ and I₂, stirring at room temperature until cyclization is complete. Treat the resulting iodinated intermediate with DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) to mediate dehydrohalogenation.

    • Causality: Iodine activates the terminal alkene, driving an intramolecular nucleophilic attack by the hydroxyl group to form the tetrahydropyran ring. DBN provides the basicity required to eliminate HI and form the vinylidene analog.

  • Ozonolysis:

    • Procedure: Dissolve the tetrahydropyran intermediate in CH₂Cl₂ and cool to -78 °C. Bubble O₃ through the solution until a blue tint persists. Quench with oxidative workup (H₂O₂/HCOOH).

    • Causality: Ozonolysis selectively cleaves the exocyclic double bond, unmasking the final lactone carbonyl.

    • Self-Validation Checkpoint: Confirm the structure of (S)-mevalonolactone via ¹H-NMR. Look for the disappearance of the terminal alkene protons (δ ~5.0 ppm) and the appearance of characteristic lactone ring proton shifts.

Part II: Biocatalytic Generation of Non-Canonical Terpenes

Mechanistic Rationale & Causality In synthetic biology, expanding the chemical space of terpenes requires bypassing the endogenous mevalonate pathway, which strictly produces canonical 5-carbon (IPP/DMAPP) building blocks. 3MHD acts as a non-canonical, "prenol-like" primary alcohol[2]. Endogenous yeast kinases possess strict active sites that reject 3MHD. However, by engineering Saccharomyces cerevisiae to express a promiscuous two-step kinase cascade from Arabidopsis thaliana (AtFKI and AtIPK), 3MHD is readily phosphorylated into 3MHD-diphosphate. This unnatural diphosphate is then accepted by promiscuous prenyltransferases (e.g., CsPT4 or mutant Erg20p) to yield novel C16/C17 sesquiterpenes or unnatural cannabinoids[2].

BioSynthesis A 3-Methylhexa-2,5-dien-1-ol (Exogenous Feed) B 3MHD-Monophosphate A->B AtFKI (Kinase) C 3MHD-Diphosphate (Non-Canonical PP) B->C AtIPK (Kinase) D Unnatural Terpenoids (e.g., Cannabinoid Analogs) C->D Prenyltransferase (e.g., CsPT4 / Erg20p)

Biocatalytic cascade converting 3MHD into non-canonical terpenes.

Protocol 2: In Vivo Biotransformation Using Engineered S. cerevisiae

This protocol utilizes an organic overlay to drive reaction kinetics and protect cell viability.

  • Strain Engineering & Preparation:

    • Procedure: Transform S. cerevisiae with episomal plasmids expressing AtFKI, AtIPK, and a promiscuous prenyltransferase (e.g., CsPT4) under the control of galactose-inducible promoters (GAL1/GAL10)[2].

    • Causality: The GAL promoter system allows for the decoupling of biomass accumulation from the metabolic burden of expressing the heterologous kinase cascade.

  • Culture Induction:

    • Procedure: Inoculate a 50 mL main culture in synthetic drop-out media containing 2% raffinose. Grow at 30 °C to an OD₆₀₀ of 0.8. Add galactose to a final concentration of 2% to induce protein expression for 12 hours.

  • Substrate Feeding & Two-Phase Biotransformation:

    • Procedure: Supplement the induced culture with 3MHD to a final concentration of 2 mM. Immediately overlay the culture with 10% (v/v) sterile dodecane. Incubate at 30 °C with vigorous shaking (250 rpm) for 72 hours.

    • Causality: 3MHD is fed at a controlled 2 mM concentration to prevent acute solvent toxicity to the yeast. The dodecane layer acts as an in situ organic sink; it continuously extracts the hydrophobic unnatural terpenes as they are produced, shifting the thermodynamic equilibrium forward and preventing end-product toxicity.

  • Extraction and Validation:

    • Procedure: Centrifuge the culture to separate the phases. Recover the dodecane layer.

    • Self-Validation Checkpoint: Perform Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) on the dodecane extract. Identify non-canonical terpene peaks by comparing mass fragmentation patterns against canonical standards. You must observe the characteristic mass shift (+14 Da or +28 Da depending on the specific prenyltransferase coupling) corresponding to the extended backbone of the 3MHD-derived product[2].

Quantitative Data Presentation

Table 1: Comparison of Canonical vs. 3MHD-Directed Terpene Synthesis Parameters

ParameterCanonical Biosynthesis3MHD-Directed BiocatalysisChemical Synthesis (Mevalonate)
Primary Precursor Isopentenyl Pyrophosphate (IPP)3-Methylhexa-2,5-dien-1-ol3-Methylhexa-2,5-dien-1-ol
Activation Mechanism Endogenous Mevalonate PathwayExogenous Kinase Cascade (AtFKI/AtIPK)Sharpless Epoxidation & Reduction
Key Intermediate GPP / FPP / GGPP3MHD-DiphosphateChiral 1,3-Diol
Downstream Effector Native PrenyltransferasesPromiscuous PTs (e.g., CsPT4)Iodoetherification / Ozonolysis
Final Product Class Natural Terpenes / CannabinoidsUnnatural Terpenes (e.g., C16/C17)(S)-Mevalonolactone & Analogs

References

  • Title: Synthesis of (S)-(+)-Mevalonolactone and Mevalonate Analogues (via 2,6-Disubstituted Tetrahydropyrans by Tandem Cross-Metathesis/Iodocyclisation) Source: Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: WO2023006699A1 - Cells and method for producing isoprenoid molecules with canonical and non-canonical structures Source: Google Patents URL

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation for Reducing 3-methylhexa-2,5-dien-1-ol Double Bonds

Introduction: The Significance of Selective Diene Reduction In the landscape of pharmaceutical and fine chemical synthesis, the selective hydrogenation of polyunsaturated molecules is a cornerstone transformation.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Selective Diene Reduction

In the landscape of pharmaceutical and fine chemical synthesis, the selective hydrogenation of polyunsaturated molecules is a cornerstone transformation.[1][2] The ability to precisely reduce specific carbon-carbon double bonds while preserving other functional groups is paramount for building complex molecular architectures. 3-methylhexa-2,5-dien-1-ol presents a classic challenge in this domain. As a dienol, it contains two distinct olefinic bonds and a hydroxyl group, demanding a high degree of chemoselectivity to avoid over-reduction or undesired side reactions. This guide provides a detailed exploration of catalytic hydrogenation methods tailored for the selective reduction of this substrate, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Background and Theory: Principles of Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond, a thermodynamically favorable process that requires a catalyst to proceed at a reasonable rate.[3] This process is fundamental to organic chemistry, converting unsaturated compounds into their saturated or partially saturated counterparts.[4]

The catalysts are typically transition metals such as palladium, platinum, and nickel, which provide a surface for the reaction to occur.[5] The mechanism generally involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. This facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the same face of the double bond, a process known as syn addition.[4][6]

Catalytic hydrogenation can be broadly categorized into two main types:

  • Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[7] A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which is crucial for industrial-scale processes.[7][8]

  • Homogeneous Catalysis: The catalyst exists in the same phase as the reactants, usually dissolved in the reaction solvent.[7] Homogeneous catalysts often exhibit higher selectivity and activity under milder conditions due to the high degree of interaction between the catalyst and reactants.[7][8] However, their separation from the final product can be challenging and costly.[7][9]

Caption: General mechanism of heterogeneous catalytic hydrogenation.

Challenges in the Hydrogenation of 3-methylhexa-2,5-dien-1-ol

The primary challenge in the hydrogenation of 3-methylhexa-2,5-dien-1-ol is achieving selective reduction of one or both double bonds without affecting the hydroxyl group. The two double bonds present different steric and electronic environments, which can be exploited to achieve selectivity. The C2=C3 double bond is trisubstituted, while the C5=C6 double bond is monosubstituted. Generally, less substituted double bonds are more reactive towards hydrogenation.[10]

Experimental Protocols

Protocol 1: Complete Saturation using Palladium on Carbon (Pd/C)

This protocol aims for the complete reduction of both double bonds in 3-methylhexa-2,5-dien-1-ol to yield 3-methylhexan-1-ol. Palladium on carbon is a highly active and common heterogeneous catalyst for this purpose.[6][11]

Materials:

  • 3-methylhexa-2,5-dien-1-ol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ for filtration

Procedure:

  • In a suitable pressure vessel, dissolve 3-methylhexa-2,5-dien-1-ol (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or ¹H NMR.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 3-methylhexan-1-ol.

Protocol 2: Selective Hydrogenation using Wilkinson's Catalyst

For the selective reduction of the less sterically hindered double bond, a homogeneous catalyst such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) is an excellent choice.[12][13] This catalyst is known for its ability to selectively hydrogenate less substituted alkenes.[10]

Materials:

  • 3-methylhexa-2,5-dien-1-ol

  • Wilkinson's Catalyst [RhCl(PPh₃)₃]

  • Anhydrous and degassed solvent (e.g., toluene or a mixture of benzene and ethanol)

  • Hydrogen gas (H₂)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-methylhexa-2,5-dien-1-ol (1.0 eq) in the chosen anhydrous and degassed solvent.

  • Add Wilkinson's catalyst (typically 0.1-1 mol%).

  • Subject the solution to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.

  • Introduce hydrogen gas via a balloon or a controlled inlet.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the catalyst residues.

Data Summary

ProtocolCatalystCatalyst TypeTarget ProductKey ParametersAdvantagesDisadvantages
110% Pd/CHeterogeneous3-methylhexan-1-ol1-4 atm H₂, Room Temp.Easy catalyst removal, high activityLower selectivity
2Wilkinson's CatalystHomogeneous3-methylhex-2-en-1-ol1 atm H₂, Room Temp.High selectivity for less hindered double bondDifficult catalyst removal

Mechanism and Selectivity

The selectivity of hydrogenation is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

With heterogeneous catalysts like Pd/C, the reaction occurs on the catalyst surface. Steric hindrance plays a crucial role, with less hindered double bonds reacting faster.[6] In the case of 3-methylhexa-2,5-dien-1-ol, the terminal double bond is expected to be hydrogenated more readily than the internal, more substituted double bond.

Homogeneous catalysts like Wilkinson's catalyst offer greater control over selectivity. The catalytic cycle of Wilkinson's catalyst involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.[14] The large triphenylphosphine ligands create a sterically demanding environment around the rhodium center, favoring the coordination of less substituted alkenes.[10]

Sources

Method

Comprehensive GC-MS Analysis Protocol for 3-Methylhexa-2,5-dien-1-ol: From Biosynthetic Profiling to Synthetic Quality Control

Abstract The unsaturated primary alcohol 3-methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) serves a dual role in modern chemistry: it is a critical non-canonical isoprenoid building block in engineered yeast systems and a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unsaturated primary alcohol 3-methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) serves a dual role in modern chemistry: it is a critical non-canonical isoprenoid building block in engineered yeast systems and a highly reactive intermediate in the asymmetric synthesis of chiral mevalonolactone analogs. Because of its volatility, diene reactivity, and polar hydroxyl group, analyzing this compound requires matrix-specific sample preparation. This application note details two self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflows: a Headspace Solid-Phase Microextraction (HS-SPME) method for biological matrices and a Trimethylsilyl (TMS) derivatization method for organic synthetic matrices.

Mechanistic Rationale & Analytical Strategy
1.1 The Dual Utility of 3-Methylhexa-2,5-dien-1-ol

In synthetic chemistry, 3-methylhexa-2,5-dien-1-ol is famously utilized as a substrate for Sharpless asymmetric epoxidation, yielding chiral precursors that are subsequently converted into (S)-(+)-mevalonolactone and its lipophilic analogs [1]. More recently, in biotechnology, it has been identified as a vital non-canonical isoprenoid precursor. When fed to engineered Saccharomyces cerevisiae expressing mutant kinases (such as AtFKI and AtIPK), this alcohol is sequentially phosphorylated into non-canonical prenyl diphosphates, which terpene synthases then convert into bespoke, high-value isoprenoid analogs [2].

Pathway Precursor 3-Methylhexa-2,5-dien-1-ol (Primary Alcohol) Kinase1 AtFKI Kinase (Phosphorylation) Precursor->Kinase1 MonoP Monophosphate Intermediate Kinase1->MonoP Kinase2 AtIPK Kinase (Phosphorylation) MonoP->Kinase2 PyroP Non-Canonical Prenyl Diphosphate Kinase2->PyroP Terpene Bespoke Isoprenoid Analogs PyroP->Terpene Terpene Synthases

Biosynthetic pathway converting 3-methylhexa-2,5-dien-1-ol into bespoke isoprenoids.

1.2 Causality in Method Design: Why Two Workflows?

The experimental choices in this protocol are dictated by the matrix and the compound's physicochemical properties:

  • Biological Matrices (Yeast Cultures): Direct liquid injection of culture media introduces non-volatile components (proteins, sugars) that rapidly degrade the GC inlet liner and column. Headspace SPME selectively extracts volatile and semi-volatile alcohols while leaving the non-volatile matrix behind. A polar DB-WAX column is selected here to resolve the free alcohol from other biogenic positional isomers without derivatization.

  • Synthetic Matrices (Organic Reactions): In synthetic quality control, precise quantification and structural confirmation are paramount. The free hydroxyl group of 3-methylhexa-2,5-dien-1-ol interacts with silanol groups on standard non-polar stationary phases (like HP-5MS), causing peak tailing. Converting the alcohol to a Trimethylsilyl (TMS) ether eliminates this hydrogen-bond donor, drastically improving peak symmetry, thermal stability, and the limit of detection (LOD).

Workflow Sample 3-Methylhexa-2,5-dien-1-ol Sample Source Bio Biological Matrix (Yeast Culture) Sample->Bio Syn Synthetic Matrix (Organic Reaction) Sample->Syn SPME Headspace SPME (DVB/CAR/PDMS) Bio->SPME Salting out (NaCl) LLE Liquid-Liquid Extraction (Ethyl Acetate) Syn->LLE Quench & Extract GCMS_Wax GC-MS Analysis (DB-WAX Column) SPME->GCMS_Wax Thermal Desorption Deriv TMS Derivatization (MSTFA + 1% TMCS) LLE->Deriv Dry & React 60°C GCMS_5MS GC-MS Analysis (HP-5MS Column) Deriv->GCMS_5MS 1 µL Injection

Dual GC-MS analytical workflows based on sample matrix origin.

Self-Validating Experimental Protocols

To ensure the analytical system is self-validating, an Internal Standard (IS) (e.g., 1-octanol) must be spiked into all samples prior to extraction. The IS normalizes variations in SPME fiber efficiency or derivatization yield. Furthermore, a C8–C20 alkane standard mixture must be run under identical conditions to calculate the Linear Retention Index (LRI), providing secondary confirmation of the analyte beyond MS spectral matching.

2.1 Workflow A: Headspace SPME for Biological Matrices
  • Sample Preparation: Transfer 500 µL of yeast culture into a 10 mL headspace vial. Add 1.5 g of NaCl to saturate the solution (salting-out effect drives the alcohol into the headspace).

  • Internal Standard: Spike with 10 µL of 1-octanol (100 µg/mL in ethanol). Seal the vial with a PTFE/silicone septum cap.

  • Incubation: Agitate the vial at 250 rpm at 40°C for 10 minutes to reach vapor-phase equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. (Causality: The triple-phase fiber provides optimal trapping capacity for low-molecular-weight polar volatiles).

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (250°C) for 3 minutes in splitless mode.

2.2 Workflow B: TMS Derivatization for Synthetic Matrices
  • Extraction: Quench 1 mL of the aqueous reaction mixture and extract with 1 mL of GC-grade ethyl acetate. Vortex for 1 minute and centrifuge at 5000 × g for 5 minutes.

  • Drying: Transfer the organic layer to a clean vial containing 50 mg of anhydrous Na₂SO₄ to remove residual water. (Causality: Water violently hydrolyzes the silylating reagent, aborting the derivatization).

  • Derivatization: Transfer 100 µL of the dried extract to a GC autosampler vial. Add 50 µL of MSTFA containing 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).

  • Reaction: Cap tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Instrumental Parameters & Data Interpretation
3.1 GC-MS Configuration

Table 1 summarizes the optimized GC-MS parameters for both workflows.

ParameterWorkflow A (HS-SPME / Biological)Workflow B (Liquid / Synthetic)
Column DB-WAX (30 m × 0.25 mm × 0.25 µm)HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, constant flow 1.0 mL/minHelium, constant flow 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Mode Splitless (Desorb 3 min)Split 10:1 (1 µL injection volume)
Oven Program 40°C (hold 2 min) → 10°C/min to 240°C (hold 5 min)60°C (hold 1 min) → 15°C/min to 280°C (hold 3 min)
Transfer Line 250°C280°C
Ion Source Temp 230°C230°C
Ionization Energy Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Scan Range m/z 35 – 300m/z 40 – 400
3.2 Diagnostic Fragmentation & LRI Validation

Accurate identification relies on matching both the fragmentation pattern and the LRI. The diene structure of 3-methylhexa-2,5-dien-1-ol undergoes predictable cleavage under 70 eV EI.

Analyte StateMolecular WeightKey MS Fragments (m/z) & Structural Causality
Free Alcohol (Underivatized)112.08112 [M]⁺94 [M - H₂O]⁺ (Loss of water, typical for primary alcohols)81 [M - CH₂OH]⁺ (Alpha-cleavage at the hydroxyl carbon)67 [C₅H₇]⁺ (Stable diene hydrocarbon core)
TMS Derivative 184.13184 [M]⁺169 [M - CH₃]⁺ (Loss of methyl from the TMS group)93 [M - TMSO]⁺ (Cleavage of the silyl ether domain)73 [Si(CH₃)₃]⁺ (Base peak, diagnostic for all TMS derivatives)
References
  • Bolitt, V., Mioskowski, C., Bhatt, R. K., & Falck, J. R. (1991). Synthesis of (S)-(+)-Mevalonolactone and Mevalonate Analogues. Journal of Organic Chemistry, 56(13), 4238–4240.[Link][1]

  • Wang, L., Rosenfeldt, M., Koutsaviti, A., et al. (2025). Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons. Nature Communications, 16, 2376.[Link][2][3]

Sources

Application

Application Note: Selective Allylic Oxidation of 3-Methylhexa-2,5-dien-1-ol to 3-Methylhexa-2,5-dienal

Executive Summary & The Chemical Challenge The synthesis of polyunsaturated aldehydes, specifically skipped dienes (1,4-dienes), presents a unique chemoselectivity challenge in organic synthesis[1]. The transformation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemical Challenge

The synthesis of polyunsaturated aldehydes, specifically skipped dienes (1,4-dienes), presents a unique chemoselectivity challenge in organic synthesis[1]. The transformation of 3-methylhexa-2,5-dien-1-ol to 3-methylhexa-2,5-dienal requires the targeted oxidation of a primary allylic alcohol in the presence of an isolated terminal alkene.

The critical pitfall in this transformation is thermodynamic isomerization . The target product contains a C4 methylene group flanked by two double bonds. Under acidic or basic conditions, the isolated C5=C6 double bond readily migrates to form the fully conjugated, thermodynamically stable 1,3-diene (3-methylhexa-2,4-dienal). Consequently, harsh oxidative conditions (e.g., Jones reagent) or methods requiring basic workups (e.g., Swern oxidation) often lead to significant product degradation and isomerization. To preserve the skipped diene architecture, oxidation must be performed under strictly mild, neutral conditions.

Mechanistic Rationale & Catalyst Selection

To achieve quantitative conversion without isomerization, we recommend two field-proven methodologies:

Method A: Dess-Martin Periodinane (DMP) Oxidation DMP is a hypervalent iodine(V) reagent that facilitates the rapid, homogeneous oxidation of allylic alcohols at room temperature[2]. The reaction proceeds via ligand exchange of the alcohol with an acetate group on the iodine center, followed by a mild intramolecular deprotonation. Because the reaction does not generate strong acids or require external bases, the kinetic integrity of the 1,4-diene is perfectly preserved.

Method B: Activated Manganese Dioxide (MnO₂) Activated is the industry standard for the heterogeneous oxidation of allylic and benzylic alcohols[3]. The reaction occurs entirely on the surface of the solid MnO₂ lattice via a single-electron transfer (SET) and radical intermediate pathway. Because it operates under strictly neutral conditions and requires no chemical quench, it is the premier choice for scaling up sensitive polyenes without risk of conjugation.

ReactionPathway Substrate 3-methylhexa-2,5-dien-1-ol (Skipped Diene) Target 3-methylhexa-2,5-dienal (Target Aldehyde) Substrate->Target Mild Oxidation (DMP or MnO2) SideProduct 3-methylhexa-2,4-dienal (Conjugated Isomer) Substrate->SideProduct Harsh Oxidation (Jones/Swern) Target->SideProduct Acid/Base Catalysis (Isomerization Pitfall)

Reaction pathway: Selective allylic oxidation vs. thermodynamic isomerization pitfall.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters for both recommended protocols to aid in workflow selection based on scale and available resources.

ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide (MnO₂)
Reaction Phase Homogeneous (Solution)Heterogeneous (Solid-Liquid)
Reaction Time 1 – 2 hours4 – 16 hours
Stoichiometry 1.2 – 1.5 molar equivalents10 – 20 weight equivalents
Isomerization Risk Very Low (Requires buffered quench)Extremely Low (Strictly neutral)
Ideal Scale Discovery / Lab scale (< 5 g)Process / Bulk scale (> 10 g)
Workup Biphasic aqueous quenchSimple Celite filtration

Experimental Protocols

Protocol A: Homogeneous Oxidation via DMP

Causality Note: The generation of acetic acid during DMP oxidation can slowly catalyze isomerization if left unchecked. The specialized biphasic quench is mandatory to neutralize the acid and reduce hypervalent iodine species simultaneously.

  • Reaction Setup: Dissolve 3-methylhexa-2,5-dien-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C under an argon atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir vigorously for 1–2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

  • Biphasic Quench (Critical Step): Dilute the reaction mixture with an equal volume of diethyl ether. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate).

    • Mechanism of Action: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts to water-soluble iodide salts, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed double-bond migration[2].

  • Isolation: Stir vigorously for 15–30 minutes until the organic layer transitions from cloudy to completely clear. Separate the phases, extract the aqueous layer with ether, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (< 25 °C) to afford the aldehyde.

Protocol B: Heterogeneous Oxidation via MnO₂

Causality Note: Because this is a surface-mediated reaction, the activity of the MnO₂ is heavily dependent on its surface area and hydration state. A massive weight excess is mathematically required to provide sufficient active sites for quantitative conversion.

  • Reaction Setup: Dissolve 3-methylhexa-2,5-dien-1-ol (1.0 equiv) in anhydrous DCM or Hexane (0.1 M).

  • Reagent Addition: Add commercially available Activated MnO₂ (15x the weight of the substrate).

  • Reaction: Stir the black suspension vigorously at room temperature for 4–16 hours.

  • Filtration: Once TLC indicates complete consumption of the alcohol, filter the suspension through a tightly packed pad of Celite to remove the finely divided manganese salts.

    • Mechanism of Action: Celite prevents the sub-micron MnO₂ particles from passing through the frit, which would otherwise contaminate the product and cause degradation during storage[3].

  • Isolation: Wash the Celite pad thoroughly with EtOAc or DCM. Concentrate the filtrate in vacuo to yield the pure 3-methylhexa-2,5-dienal.

MnO2Workflow Step1 1. Substrate + Solvent (DCM or Hexane) Step2 2. Add Activated MnO2 (10-20 equiv by weight) Step1->Step2 Step3 3. Stir at RT (Monitor by TLC) Step2->Step3 Step4 4. Filter through Celite (Remove Mn salts) Step3->Step4 Step5 5. Concentrate in vacuo (Yields pure aldehyde) Step4->Step5

Step-by-step experimental workflow for the heterogeneous MnO2 oxidation.

Self-Validating Analytical Checkpoints

To ensure the protocol acts as a self-validating system, utilize the following analytical markers to confirm both the success of the oxidation and the absence of isomerization:

  • Thin Layer Chromatography (TLC): The product aldehyde will be strongly UV-active (due to conjugation with the C2=C3 double bond), whereas the starting alcohol is weakly UV-active. The aldehyde will also stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

  • ¹H NMR (Aldehyde Confirmation): The disappearance of the C1 methylene doublet (~4.1 ppm) and the appearance of a distinct aldehyde proton doublet (~10.0 ppm, coupled to the C2 vinylic proton) confirms oxidation.

  • ¹H NMR (Isomerization Check): The integrity of the skipped diene is verified by the C4 methylene protons. In the desired 3-methylhexa-2,5-dienal, these bis-allylic protons appear as a distinct multiplet/doublet around 2.8–3.1 ppm . If thermodynamic isomerization to the fully conjugated 3-methylhexa-2,4-dienal has occurred, this signal will vanish, replaced by new vinylic signals in the 5.5–6.5 ppm region and a terminal allylic methyl singlet (~1.8 ppm).

References

  • Dess, D. B.; Martin, J. C. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Gritter, R. J.; Wallace, T. J. "The Manganese Dioxide Oxidation of Allylic Alcohols." The Journal of Organic Chemistry, 1959, 24(8), 1051-1056. Available at:[Link]

  • Li, W. et al. "Nickel-Catalyzed Carboalkenylation of 1,3-Dienes with Aldehydes and Alkenylzirconium Reagents: Access to Skipped Dienes." Organic Letters, 2021, 23(2), 407-412. Available at:[Link]

Sources

Method

Application Note: Advanced Extraction and Isolation Protocols for 3-Methylhexa-2,5-dien-1-ol from Complex Botanical Matrices

Introduction & Mechanistic Overview The isolation of non-canonical isoprenoids and rare volatile alcohols from botanical matrices presents a unique set of physicochemical challenges. 3-methylhexa-2,5-dien-1-ol ( C7​H12​O...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The isolation of non-canonical isoprenoids and rare volatile alcohols from botanical matrices presents a unique set of physicochemical challenges. 3-methylhexa-2,5-dien-1-ol ( C7​H12​O ) is a specialized, prenol-like primary alcohol[1]. Its defining structural feature is a "skipped" (non-conjugated) 2,5-diene system.

From an extraction standpoint, this molecule is highly problematic. The 2,5-diene system is thermodynamically driven to isomerize into a conjugated 2,4-diene system when exposed to heat, acidic environments, or prolonged oxidation. Consequently, traditional botanical extraction techniques—such as steam distillation or Soxhlet extraction—result in severe artifactual isomerization and thermal degradation[2].

As an Application Scientist, the experimental design must prioritize structural preservation over sheer crude yield. This protocol establishes a self-validating, low-temperature workflow utilizing Supercritical Fluid Extraction (SFE) coupled with Reversed-Phase Preparative HPLC (Prep-HPLC) to isolate 3-methylhexa-2,5-dien-1-ol with >98% purity and zero structural degradation.

Experimental Workflow & Logical Architecture

The following workflow is engineered to mitigate volatilization, prevent diene conjugation, and remove heavy botanical interferents (waxes, chlorophyll) prior to high-resolution isolation.

Workflow Step1 Botanical Matrix (Engineered/Natural) Step2 Cryogenic Milling (Liquid N2) Step1->Step2 Prevent volatilization Step3 Supercritical Fluid Extraction (SC-CO2 + 5% EtOH) Step2->Step3 Particle size < 0.5 mm Step4 Solid-Phase Extraction (SPE) (C18 Clean-up) Step3->Step4 35°C, 15 MPa (Avoid thermal degradation) Step5 Preparative HPLC (Reverse-Phase C18) Step4->Step5 Remove waxes/chlorophyll Step6 Target Isolation (3-methylhexa-2,5-dien-1-ol) Step5->Step6 Isocratic elution (High resolution) Step7 Validation (GC-MS & 1H-NMR) Step6->Step7 Purity > 98%

Fig 1: Low-temperature extraction and isolation workflow for thermolabile skipped-diene terpenoids.

Quantitative Method Comparison

To justify the selection of SFE over conventional methods, the table below summarizes the extraction metrics for 3-methylhexa-2,5-dien-1-ol from a standardized spiked botanical matrix. SFE provides the only acceptable profile for structural integrity[3].

Extraction MethodologyOperating Temp (°C)Target Yield (mg/kg)Extract Purity (Post-SPE)Diene Isomerization (%)
SFE (SC-CO₂ + 5% EtOH) 35 °C 14.5 85% < 2%
Ultrasound-Assisted (UAE)25 °C (Local >50 °C)11.260%15%
Pressurized Liquid (PLE)80 °C15.855%38%
Steam Distillation100 °C4.145%> 60%

Step-by-Step Protocols

Protocol A: Matrix Preparation & Supercritical Fluid Extraction (SFE)

Causality & Expertise: Cryo-milling with liquid nitrogen prevents the volatilization of low-molecular-weight alcohols. SC-CO₂ extraction operates at a mild 35 °C, preserving the diene structure in an oxygen-free environment[4]. Because 3-methylhexa-2,5-dien-1-ol contains a polar hydroxyl group, pure SC-CO₂ is insufficient; a 5% ethanol co-solvent is required to shift the fluid's polarity and maximize recovery[5].

  • Cryo-Milling: Flash-freeze 500 g of the botanical matrix in liquid nitrogen. Mill immediately to a particle size of 0.25–0.50 mm. Critical: Do not allow the matrix to thaw, as cellular disruption releases endogenous lipoxygenases that can degrade the target.

  • Vessel Loading: Pack the milled matrix tightly into a 1 L SFE extraction vessel, capping with glass wool to prevent line clogging.

  • Extraction Parameters:

    • Pressure: 15 MPa

    • Temperature: 35 °C

    • Solvent: SC-CO₂ at a flow rate of 20 g/min .

    • Co-solvent: 5% absolute ethanol (w/w)[3].

  • Collection: Run the dynamic extraction for 90 minutes. Depressurize the fluid into a collection vessel maintained at 4 °C to trap the volatile alcohol.

Protocol B: Solid-Phase Extraction (SPE) Clean-up

Causality & Expertise: Direct injection of crude SFE extracts into a Prep-HPLC system will irreversibly foul the column with plant waxes and highly lipophilic higher-order terpenes[6]. A C18 SPE step acts as a chemical filter.

  • Conditioning: Condition a 10 g C18 SPE cartridge with 50 mL of LC-MS grade methanol, followed by 50 mL of LC-MS grade water.

  • Loading: Dilute the SFE extract in 10 mL of 10% methanol/water and load it onto the cartridge at a dropwise rate.

  • Wash Step: Wash with 30 mL of 20% methanol/water. This removes highly polar interferents (sugars, small organic acids).

  • Elution Step: Elute the target fraction with 50 mL of 60% methanol/water. Note: Waxes, chlorophyll, and heavy lipophilic terpenes will remain tightly bound to the C18 sorbent.

Protocol C: Preparative HPLC Isolation

Causality & Expertise: We strictly avoid normal-phase silica chromatography. The acidic silanol groups on silica can protonate the double bonds, catalyzing the isomerization of the skipped 2,5-diene into a conjugated system[7]. Reversed-phase (C18) chromatography with a neutral mobile phase is mandatory for structural preservation.

  • System Setup: Equip the Prep-HPLC with a Diode Array Detector (DAD) and an automated fraction collector.

  • Column: C18 Reversed-Phase Preparative Column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Isocratic 45% Acetonitrile in LC-MS grade Water. Rationale: Isocratic elution provides the highest resolution necessary to separate 3-methylhexa-2,5-dien-1-ol from closely related structural isomers (e.g., 3-methylhex-2-en-1-ol).

  • Flow Rate: 15 mL/min.

  • Detection: Monitor at 210 nm. Note: Because the 2,5-diene is non-conjugated, it lacks strong UV absorbance at higher wavelengths (e.g., 254 nm).

  • Fraction Collection: Inject 500 µL of the SPE eluate. Collect the peak eluting at the pre-determined retention time (typically 12–14 minutes). Immediately store the collected fractions on ice to prevent volatilization.

Analytical Validation (Self-Validating System)

To ensure the protocol has not induced artifactual changes, the isolated fraction must be validated:

  • GC-MS (Electron Ionization): Analyze the fraction using a low-polarity capillary column (e.g., HP-5MS). Confirm the presence of the molecular ion ( M+ ) at m/z 112.08.

  • ¹H-NMR (Nuclear Magnetic Resonance): This is the ultimate proof of structural integrity. Confirm the presence of the bis-allylic methylene protons (typically around δ 2.6 - 2.8 ppm). If these protons are missing and new vinylic protons appear, the compound has isomerized to a 2,4-diene, indicating a failure in temperature or pH control during isolation.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2023006699A1)
  • Supercritical Fluid Extraction of Plant Flavors and Fragrances Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Supercritical CO2 Extraction of Terpenoids from Indocalamus latifolius Leaves: Optimization, Purification, and Antioxidant Activity Source: MDPI Foods URL:[Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review Source: Chinese Medicine / PubMed Central (PMC) URL:[Link]

  • Natural product isolation – how to get from biological material to pure compounds Source: Natural Product Reports (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: 3-Methylhexa-2,5-dien-1-ol in Flavor &amp; Fragrance Chemistry

[shape=box, style=filled, fontname="Arial", fontsize=10, color="#5F6368", penwidth=0. Refining Biocatalytic Pathway I've refined the Graphviz diagram for clarity and accuracy.

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Biocatalytic Pathway

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References:

  • WO2023006699A1 (Cells and method for producing isoprenoid molecules...).

  • Science News: Researchers develop new-to-nature fragrances (Kampranis lab).

  • Molecules 2022: Odor Characteristics of Novel Non-Canonical Terpenes (Kschowak et al.).

  • Chemical Communications 2024: Engineering terpene synthases and their substrates...

  • ACS Catalysis 2023: CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation...

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Defining Experimental Protocols

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Target Audience: Flavor and Fragrance (F&F) Scientists, Synthetic Biologists, and Olfactory Receptor Researchers. Objective: To provide a comprehensive, mechanistically grounded guide on the utilization of 3-methylhexa-2,5-dien-1-ol as a non-canonical precursor for the biocatalytic synthesis of "new-to-nature" fragrance compounds.

Introduction: Expanding the Organoleptic Palette

The flavor and fragrance industry relies heavily on terpenes and terpenoids, the largest class of natural products. Traditionally, these molecules are synthesized from the canonical 5-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [3.2]. However, the demand for novel, patentable olfactive profiles has driven the field toward non-canonical terpenes —molecules with atypical carbon numbers (e.g., C11, C16, C17) or unusual structural motifs[1][2].

3-Methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) has emerged as a highly valuable non-canonical prenol analog[3][4]. Featuring a skipped diene structure, this primary alcohol can be chemically synthesized via transition-metal-catalyzed hydroallylation[5] and subsequently fed into engineered microbial cell factories. By hijacking promiscuous biosynthetic pathways, 3-methylhexa-2,5-dien-1-ol is converted into unnatural terpenoids that possess unprecedented spatial geometries and olfactory characteristics[1][3].

Mechanistic Causality: From Precursor to Novel Fragrance

The Isopentenol Utilization Pathway (IUP)

The conversion of 3-methylhexa-2,5-dien-1-ol into a fragrance compound relies on the Isopentenol Utilization Pathway (IUP)[4]. In engineered Saccharomyces cerevisiae, promiscuous kinases (such as AtFKI and AtIPK from Arabidopsis thaliana) sequentially phosphorylate the alcohol into a non-canonical diphosphate[3][4].

Causality of Olfactive Shift: Why does this specific precursor create novel scents? Canonical terpenes (like limonene or linalool) have evolved to fit perfectly into specific human olfactory receptors (ORs). When 3-methylhexa-2,5-dien-1-ol is utilized, the resulting diphosphate acts as a sterically bulky DMAPP analog. Prenyltransferases (e.g., Erg20p) condense this analog with IPP to form non-canonical geranyl or farnesyl pyrophosphates[2][3]. When cyclized by terpene synthases, the extra vinyl group and altered carbon skeleton force the molecule into highly strained, unnatural bi- or tri-cyclic conformations. This shift in electron density and steric bulk drastically alters OR binding affinity, shifting standard "citrus" or "pine" notes to entirely new descriptors like "burnt roses," "woody," or "old beer," often with significantly lowered odor thresholds[1][6].

Biocatalytic Pathway Visualization

Pathway Substrate 3-Methylhexa-2,5-dien-1-ol (Non-canonical Prenol) Kinase1 AtFKI Kinase (Phosphorylation) Substrate->Kinase1 MonoP Monophosphate Intermediate Kinase1->MonoP Kinase2 AtIPK Kinase (Phosphorylation) MonoP->Kinase2 DiP Non-canonical Diphosphate Kinase2->DiP PT Erg20p (Prenyltransferase) DiP->PT + IPP GPP Non-canonical GPP/FPP Analog PT->GPP TS Terpene Synthase (e.g., ClLimS) GPP->TS Product Novel Fragrance (Non-canonical Terpene) TS->Product

Biocatalytic pathway converting 3-methylhexa-2,5-dien-1-ol into novel fragrance compounds.

Organoleptic Properties of Non-Canonical Terpenes

The introduction of unnatural alkyl or vinyl groups profoundly impacts the volatility and receptor-binding efficacy of terpenes. The table below summarizes the quantitative odor thresholds of structurally related non-canonical (methylated) terpenes compared to their olfactive descriptors, demonstrating the extreme potency achieved when deviating from canonical C10/C15 structures[6][7].

CompoundStructural DeviationOdor DescriptorOdor Threshold in Air (ng/L)
2-Methyllinalool C11 (Non-canonical)Flowery, intense1.8
2-Methyl-α-fenchol C11 (Non-canonical)Moldy, earthy3.6
2-Methylgeraniol C11 (Non-canonical)Flowery, sweet5.4
2-Methylcitronellol C11 (Non-canonical)Citrus-like, fresh7.2
4-Methylgeraniol C11 (Non-canonical)Citrus-like, sharp16.0

(Data derived from human olfactometry studies utilizing (2E)-decenal as an internal standard[6]. Derivatives of 3-methylhexa-2,5-dien-1-ol follow similar threshold-lowering trends due to enhanced lipophilicity).

Experimental Protocols: In Vivo Biotransformation & Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a dodecane overlay to prevent the loss of highly volatile non-canonical fragrances and utilizes parallel control strains to definitively prove that the novel odorants are derived exclusively from 3-methylhexa-2,5-dien-1-ol.

Protocol A: Biocatalytic Production in S. cerevisiae

Materials:

  • Engineered S. cerevisiae strain expressing AtFKI, AtIPK, Erg20p, and a target Terpene Synthase (e.g., ClLimS)[3].

  • Control Strain: Isogenic S. cerevisiae lacking the Terpene Synthase.

  • 3-Methylhexa-2,5-dien-1-ol (Substrate, >98% purity).

  • Dodecane (Analytical grade, for two-phase extraction).

Step-by-Step Methodology:

  • Inoculation: Cultivate the engineered and control yeast strains in 50 mL of synthetic defined (SD) medium lacking uracil (to maintain plasmid selection) at 30°C, 200 rpm, until an OD600 of 1.0 is reached.

  • Precursor Feeding: Spike the cultures with 3-methylhexa-2,5-dien-1-ol to a final concentration of 2 mM. Causality note: Feeding at the exponential phase ensures maximum ATP availability for the AtFKI/AtIPK kinase cascade.

  • Two-Phase Trapping: Immediately overlay the culture with 10% (v/v) dodecane. Validation: The dodecane layer acts as an organic sink, trapping the highly volatile, lipophilic non-canonical terpenes and preventing product toxicity to the yeast cells.

  • Biotransformation: Incubate the biphasic cultures for an additional 48 hours at 20°C. (Lower temperatures prevent the thermal degradation of strained non-canonical cyclized products).

  • Harvesting: Centrifuge the culture at 4,000 × g for 10 minutes. Carefully extract the upper dodecane layer for downstream analysis.

Protocol B: HS-SPME and GC-Olfactometry (GC-O)
  • Sample Preparation: Transfer 1 mL of the dodecane extract into a 20 mL headspace vial. Add 10 µL of (2E)-decenal (1 µg/mL) as an internal quantification standard[6].

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C. Causality note: This specific tri-phase fiber is required to capture the broad molecular weight range of both unreacted alcohol and the heavier non-canonical sesquiterpenes.

  • GC-MS/O Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Split the column effluent 1:1 between a Mass Spectrometer (for structural elucidation) and a Sniffing Port (for organoleptic profiling).

  • Validation Check: Compare the chromatogram of the engineered strain against the control strain. Peaks present only in the engineered strain fed with 3-methylhexa-2,5-dien-1-ol represent successfully synthesized non-canonical terpenes.

Experimental Workflow Visualization

Workflow Prep 1. Strain Cultivation (Engineered S. cerevisiae) Feed 2. Precursor Feeding (3-Methylhexa-2,5-dien-1-ol) Prep->Feed Extract 3. Two-Phase & SPME Extraction (DVB/CAR/PDMS Fiber) Feed->Extract GCMS 4. GC-MS Analysis (Structural Elucidation) Extract->GCMS Olf 5. GC-Olfactometry (Organoleptic Profiling) Extract->Olf GCMS->Olf MS to Odor Correlation

Experimental workflow for the production and olfactive analysis of non-canonical terpenes.

References

  • Kampranis, S., et al. (2022). Researchers develop new-to-nature fragrances. Science News. Published in Nature Communications. Retrieved from:[Link]

  • Kschowak, D. V., et al. (2022). Odor Characteristics of Novel Non-Canonical Terpenes. Molecules, 27(12), 3827. Retrieved from:[Link]

  • Kampranis, S., et al. (2023).Cells and method for producing isoprenoid molecules with canonical and non-canonical structures. World Intellectual Property Organization Patent WO2023006699A1.
  • Chatzivasileiou, A. O., et al. (2019).Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences (PNAS). Referenced in WO2023006699A1.
  • Wang, Y., et al. (2023). CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes. ACS Catalysis. Retrieved from:[Link]

  • Chemical Communications (2024). Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent isomerization of 3-methylhexa-2,5-dien-1-ol during vacuum distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of 3-methylhexa-2,5-dien-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of 3-methylhexa-2,5-dien-1-ol. Specifically, we will address the common issue of unwanted isomerization during vacuum distillation and provide robust troubleshooting strategies and preventative protocols to ensure the chemical integrity of your compound.

Troubleshooting Guide: Isomerization During Distillation

This section directly addresses the most common problems and observations reported by users in the field.

Q1: My post-distillation NMR/GC-MS analysis shows a significant percentage of an unexpected isomer. What is happening?

A1: The most probable cause is a thermally induced[1][1]-sigmatropic rearrangement, specifically a form of the Cope rearrangement.[2][3] Your starting material, 3-methylhexa-2,5-dien-1-ol, is a 1,5-diene system substituted with a hydroxyl group. At elevated temperatures, even under vacuum, it can undergo an intramolecular rearrangement to form a thermodynamically more stable isomer, likely (2E,4E)-3-methylhexa-2,4-dien-1-ol or a related conjugated dienol.

The presence of the hydroxyl group at the C1 position makes this an example of an Oxy-Cope rearrangement.[1][4] The reaction proceeds through a cyclic, six-membered transition state.[3] The driving force is often the formation of a more substituted, and thus more stable, conjugated double bond system in the product.[4]

Q2: I'm already using vacuum distillation to lower the boiling point. Why is isomerization still occurring?

A2: While vacuum distillation is the correct first step, isomerization can still occur for several reasons:

  • Excessive Pot Temperature: Even under a deep vacuum, if the heating mantle is set too high or heat transfer is poor, localized hot spots on the flask surface can provide sufficient activation energy for the rearrangement.[4]

  • Long Residence Time: Prolonged heating, even at a seemingly safe temperature, increases the probability of isomerization. The reaction is kinetically controlled, so more time at a given temperature equals more product conversion.

  • Presence of Catalytic Impurities: Trace amounts of acid or metal ions in your glassware or crude material can significantly lower the activation energy for isomerization.[5][6] Acids can catalyze double bond migration via protonation-deprotonation sequences through enol intermediates.[7][8][9]

Q3: How can I further reduce the distillation temperature without compromising separation efficiency?

A3: To minimize thermal stress, you must lower the boiling point as much as possible. This is achieved by reducing the system pressure.

  • High-Vacuum Systems: Standard rotary evaporator vacuum pumps may not be sufficient. Employ a high-vacuum pump (e.g., a diffusion or turbomolecular pump) capable of reaching pressures below 1 mmHg. Reducing pressure from 10 mmHg to 1 mmHg can lower the boiling point by 20-30°C.

  • Short-Path Distillation: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus is superior. This design minimizes the distance the vapor travels from the evaporation surface to the condensation surface, drastically reducing the required temperature and heating time.

Frequently Asked Questions (FAQs)

What is the specific mechanism of isomerization for 3-methylhexa-2,5-dien-1-ol?

The primary isomerization pathway is a[1][1]-sigmatropic rearrangement known as the Oxy-Cope rearrangement. The molecule rearranges through a concerted, chair-like transition state, leading to an enol intermediate which then tautomerizes to the final, more stable conjugated dienol product.[1][4][10]

Caption: The Oxy-Cope rearrangement mechanism.

Why is glassware preparation so critical?

Trace acidic residues on glass surfaces can act as powerful catalysts for isomerization. Standard washing may not be sufficient. A base wash (e.g., with aqueous sodium carbonate or a dilute ammonium hydroxide solution) followed by a thorough rinse with deionized water and oven drying is crucial to neutralize any acidic sites.[5]

Can I use a chemical additive to prevent isomerization?

Yes, the addition of a stabilizer can be highly effective.

  • Radical Inhibitors: While the primary mechanism is pericyclic, side reactions can be initiated by radicals at high temperatures. Adding a small amount (e.g., 100-200 ppm) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or Phenothiazine (PTZ) can prevent degradation pathways that might lead to acidic byproducts.[11][12]

  • Non-Volatile Bases: To scavenge any trace acids that may form or be present, a non-volatile, sterically hindered base like proton sponge (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine can be added to the distillation pot. These will not co-distill with your product.

Preventative Protocols & Best Practices

Troubleshooting and Prevention Workflow

This workflow provides a logical sequence of steps to diagnose and solve isomerization issues during distillation.

G A Isomerization Detected in Distillate? B YES A->B C NO (Process is Optimized) A->C D Review Thermal Conditions B->D E Review System Cleanliness B->E F Implement Chemical Stabilization B->F G Is Pot Temp > 100°C? D->G L Did you perform a base wash of all glassware? E->L P Add Radical Inhibitor (e.g., 100 ppm BHT) F->P H YES G->H I NO G->I J Increase Vacuum Depth (Target < 1 mmHg) H->J I->L Temp seems OK, check other factors K Switch to Short-Path Distillation (Kugelrohr) J->K R Re-run Distillation and Analyze J->R K->R M YES L->M N NO L->N M->F O Implement Base Wash Protocol (e.g., Na2CO3 solution) N->O O->R Q Add Acid Scavenger (e.g., Proton Sponge) P->Q Q->R

Caption: Troubleshooting workflow for distillation isomerization.

Recommended Distillation Parameters

The goal is to keep the liquid (pot) temperature as low as possible. Below are target parameters.

ParameterStandard PracticeRecommended (High-Fidelity) Rationale
Pressure 10-20 mmHg< 1 mmHg Significantly lowers the boiling point, minimizing thermal exposure.[13]
Pot Temperature 120-150°C< 100°C (ideally < 80°C) Reduces the rate of the Cope rearrangement exponentially.[4]
Apparatus Standard distillationShort-path or Kugelrohr Minimizes residence time at high temperature.
Heating Mantle on flaskMantle in a sand/oil bath Ensures even heat distribution and prevents localized hot spots.
Additives None100-200 ppm BHT Inhibits potential radical-initiated side reactions.[14]
Protocol: Low-Temperature Vacuum Distillation with Stabilizer
  • Glassware Preparation:

    • Disassemble and clean all glassware (distillation flask, head, condenser, receiving flasks).

    • Rinse all components with a 5% sodium carbonate (Na₂CO₃) aqueous solution.

    • Thoroughly rinse with deionized water (3x) and a final rinse with acetone.

    • Oven-dry all glassware at 120°C for at least 4 hours to ensure it is anhydrous and free of acidic residue.

  • Sample Preparation:

    • To your crude 3-methylhexa-2,5-dien-1-ol in the round-bottom distillation flask, add a fresh stir bar.

    • Add Butylated Hydroxytoluene (BHT) to a final concentration of 150 ppm.

    • (Optional) If acidic impurities are strongly suspected, add 0.01 mol% of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).

  • Distillation Setup & Execution:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease.

    • Place the distillation flask in an oil or sand bath connected to a temperature controller. Do not heat directly with a mantle.

    • Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).

    • Begin stirring and slowly apply vacuum, allowing any low-boiling solvents to be removed.

    • Once the system reaches the target pressure (< 1 mmHg), slowly heat the oil/sand bath.

    • Increase the temperature gradually until the product begins to distill. Collect any forerun in a separate flask.

    • Collect the main fraction of 3-methylhexa-2,5-dien-1-ol, monitoring the vapor temperature closely. Do not let the pot temperature exceed 80°C if possible.

    • Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing atmospheric pressure.

  • Post-Distillation Analysis:

    • Immediately analyze the collected fraction(s) by ¹H NMR and/or GC-MS to confirm purity and the absence of isomeric impurities.

References
  • Cope rearrangement - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Sigmatropic Rearrangements - Chemistry LibreTexts. (2023, August 1). Retrieved March 27, 2026, from [Link]

  • Cope Rearrangement - Master Organic Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cope Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Use of Organic Inhibitors In Refinery Distillation Process Equipment | CORROSION | Association for Materials Protection and Performance. (n.d.). Retrieved March 27, 2026, from [Link]

  • Dienols (enolization of enones) - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-Methylhexane-2,5-dione - LookChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Industrial & Engineering Chemistry Research - ACS Publications. (2012, February 10). Retrieved March 27, 2026, from [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Retrieved March 27, 2026, from [Link]

  • Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F. (2025, April 11). Retrieved March 27, 2026, from [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors | Request PDF - ResearchGate. (2026, March 1). Retrieved March 27, 2026, from [Link]

  • EP0012198B1 - Allylic rearrangement process - Google Patents. (n.d.).
  • 3-methylhexa-2,5-dien-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents. (n.d.).
  • Chemical Properties of 3-methylhexane-2,5-dione (CAS 4437-50-7) - Cheméo. (n.d.). Retrieved March 27, 2026, from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Retrieved March 27, 2026, from [Link]

  • Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions - Chemistry LibreTexts. (2024, January 15). Retrieved March 27, 2026, from [Link]

  • Write the mechanism of an aldose to ketose isomerization via an enediol intermediate with an acid catalyst. | Homework.Study.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1,1‐Ethenediol: The Long Elusive Enol of Acetic Acid - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Rearrangement of allylic alcohols - RIT Digital Institutional Repository. (1971, January 1). Retrieved March 27, 2026, from [Link]

  • Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. (n.d.). Retrieved March 27, 2026, from [Link]

  • Vacuum Distillation: Gentle And Efficient Dealcoholization - BevZero. (2024, October 8). Retrieved March 27, 2026, from [Link]

Sources

Optimization

Reducing unwanted side reactions during 3-methylhexa-2,5-dien-1-ol esterification

Welcome to the technical support center for the esterification of 3-methylhexa-2,5-dien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 3-methylhexa-2,5-dien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot unwanted side reactions. The following question-and-answer format directly addresses common challenges to ensure the successful synthesis of your target ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of 3-methylhexa-2,5-dien-1-ol?

The primary side reactions encountered are dehydration, rearrangement of the allylic alcohol, and polymerization.[1] These occur because the reactant is an allylic alcohol, which is prone to forming stabilized carbocation intermediates under acidic conditions typically used for esterification.[2][3]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][4][5] Additionally, the aforementioned side reactions (dehydration, rearrangement, polymerization) consume the starting material, reducing the overall yield of the desired ester. Inefficient purification methods can also lead to product loss.

Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could they be?

These spots likely represent a mixture of byproducts. Dehydration of 3-methylhexa-2,5-dien-1-ol can lead to the formation of various isomeric trienes. Rearrangement of the carbocation intermediate can result in the formation of isomeric esters.[1][6] Polymerization will produce higher molecular weight oligomers that may appear as a smear or distinct spots near the baseline of the TLC plate.[1]

Q4: Can I use a strong acid catalyst like sulfuric acid?

While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common catalysts for Fischer esterification, they can be too harsh for sensitive substrates like allylic alcohols.[2][7] Strong acids can aggressively promote dehydration and rearrangement reactions, significantly reducing the yield of the desired ester.[8] Milder acid catalysts or alternative esterification methods are often preferred.

Troubleshooting Guide: Unwanted Side Reactions

This section provides a detailed breakdown of specific side reactions, their mechanistic origins, and actionable strategies to mitigate them.

Issue 1: Dehydration and Formation of Trienes

Symptoms:

  • Presence of non-polar byproducts, often with lower boiling points than the desired ester.

  • A complex mixture of isomers observed by GC-MS or ¹H NMR.

  • Reduced yield of the target ester.

Root Cause Analysis: Under acidic conditions, the hydroxyl group of 3-methylhexa-2,5-dien-1-ol is protonated, forming a good leaving group (water).[4][5] Departure of water generates a resonance-stabilized allylic carbocation. Instead of being attacked by the carboxylic acid nucleophile, this carbocation can be deprotonated by a weak base (like the alcohol itself or water) to form a conjugated triene. Multiple isomeric trienes can be formed depending on which proton is removed.[3][9]

Workflow for Mitigating Dehydration

cluster_0 Problem: Dehydration cluster_1 Solutions Problem Dehydration & Triene Formation Symptoms: Non-polar byproducts, Isomeric mixture, Low ester yield Sol1 Use Milder Catalyst p-Toluenesulfonic acid (p-TsOH), Amberlyst 15 Problem->Sol1 Reduces protonation rate Sol2 Control Temperature Lower reaction temperature (e.g., room temp to 50°C) Problem->Sol2 Favors esterification over elimination Sol3 Remove Water Use Dean-Stark trap or drying agents Problem->Sol3 Shifts equilibrium to product Sol4 Alternative Methods DCC/DMAP coupling, Acyl chloride Problem->Sol4 Avoids strong acid conditions

Caption: Troubleshooting workflow for dehydration side reactions.

Preventative & Corrective Actions:

  • Catalyst Selection:

    • Recommendation: Employ milder acid catalysts such as p-toluenesulfonic acid (TsOH) or acidic resins like Amberlyst-15.[7][8] These catalysts are less prone to promoting dehydration compared to strong mineral acids.[8]

    • Protocol: For a typical reaction, use 0.05-0.1 equivalents of TsOH relative to the alcohol.

  • Temperature Control:

    • Recommendation: Maintain a lower reaction temperature. Dehydration reactions often have a higher activation energy than esterification.

    • Protocol: Start the reaction at room temperature and gently heat to 40-50°C if the reaction is slow. Monitor the reaction progress by TLC or GC to avoid excessive heating.

  • Water Removal:

    • Recommendation: Actively remove water as it forms to drive the equilibrium towards the ester product.[5]

    • Protocol: Use a Dean-Stark apparatus if the reaction is conducted at reflux in a suitable solvent like toluene.[5] Alternatively, add a drying agent like molecular sieves to the reaction mixture.

  • Alternative Esterification Methods:

    • Recommendation: If dehydration persists, consider methods that do not rely on strong acidic catalysis.

    • Protocol 1 (Steglich Esterification): Use dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is highly efficient at room temperature.

    • Protocol 2 (Acyl Chloride Method): Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride will then react readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[10]

Issue 2: Rearrangement of the Allylic System

Symptoms:

  • Formation of an ester with a different connectivity than expected (i.e., a constitutional isomer).

  • Complex ¹H and ¹³C NMR spectra indicating a mixture of isomeric esters.

Root Cause Analysis: The allylic carbocation formed after the departure of water is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The carboxylic acid can attack at either of these electrophilic centers, leading to a mixture of the desired (kinetic) product and a rearranged (thermodynamic) product.[6] In some cases, further rearrangements like 1,2-hydride or 1,2-alkyl shifts can occur to form even more stable carbocations, especially if a tertiary carbocation can be formed.[3][11]

Reaction Mechanism: Esterification vs. Rearrangement

A 3-methylhexa-2,5-dien-1-ol B Protonated Alcohol A->B + H+ C Allylic Carbocation (Resonance Stabilized) B->C - H2O D Desired Ester (Kinetic Product) C->D + RCOOH - H+ E Rearranged Ester (Thermodynamic Product) C->E Resonance + RCOOH - H+ F Dehydrated Product (Triene) C->F - H+

Caption: Competing pathways in allylic alcohol esterification.

Preventative & Corrective Actions:

  • Use of Non-Acidic Methods:

    • Recommendation: The most effective way to prevent carbocation formation and subsequent rearrangement is to avoid acidic conditions altogether.

    • Protocol (Mitsunobu Reaction): This reaction uses triphenylphosphine (PPh₃) and a diazodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. It typically proceeds with inversion of stereochemistry and minimal rearrangement.

  • Catalyst Systems that Minimize Rearrangement:

    • Recommendation: Certain catalytic systems are designed to promote the desired transformation while suppressing isomerization.

    • Protocol: Palladium-catalyzed allylic esterification can be highly selective.[12] While more complex to set up, these methods offer excellent control over regioselectivity.

Issue 3: Polymerization

Symptoms:

  • Formation of a viscous, insoluble residue in the reaction flask.[13]

  • Broad, unresolved humps in the baseline of the ¹H NMR spectrum.

  • Low recovery of soluble organic material after workup.

Root Cause Analysis: The diene system in 3-methylhexa-2,5-dien-1-ol and its corresponding ester product can undergo polymerization, which is often initiated by acid catalysts or heat. The carbocation intermediates can also initiate cationic polymerization of the electron-rich double bonds.

Preventative & Corrective Actions:

  • Lower Reaction Temperature:

    • Recommendation: Polymerization is often promoted by heat. Running the reaction at the lowest effective temperature is crucial.

    • Protocol: As with dehydration, aim for room temperature or slightly above (e.g., 40°C).

  • Inclusion of a Radical Inhibitor:

    • Recommendation: If radical-initiated polymerization is suspected (though less common than cationic polymerization in this context), a small amount of an inhibitor can be added.

    • Protocol: Add a catalytic amount (e.g., <0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.

  • Minimize Reaction Time:

    • Recommendation: Do not let the reaction run for an unnecessarily long time.

    • Protocol: Monitor the reaction closely by TLC or GC. Once the starting material is consumed or the reaction has reached equilibrium, proceed with the workup immediately.

Analytical Methods for Product and Byproduct Identification

A robust analytical strategy is essential for effective troubleshooting.

Technique Purpose Expected Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoringDesired Ester: New spot, typically less polar than the starting alcohol. Byproducts: Dehydrated trienes will be significantly less polar. Polymers may remain at the baseline.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile componentsProvides retention times and mass spectra for the starting alcohol, desired ester, rearranged esters, and dehydrated trienes. Allows for quantification of product purity and byproduct distribution.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation of isolated products and byproductsConfirms the structure of the desired ester. Unique signals can identify and quantify isomeric byproducts. Polymerization is indicated by broad, poorly resolved signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisDisappearance of the broad O-H stretch from the alcohol (~3300 cm⁻¹) and appearance of a strong C=O stretch from the ester (~1735 cm⁻¹).

Sample Preparation for GC-MS Analysis:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a saturated sodium bicarbonate solution (1 mL).

  • Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate (1 mL).[15]

  • Dry the organic layer with anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.[16]

References

  • ResearchGate. (n.d.). Plausible mechanism of etherification of allylic alcohol 1 with alcohol... Retrieved from [Link]

  • Groll, H. P. A., & Hearne, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 125(11), 3090–3100. Retrieved from [Link]

  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. The University of Tokyo.
  • Google Patents. (n.d.). WO2021149025A1 - Totally recyclable catalysts for esterification reactions.
  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from [Link]

  • Quora. (2018, July 12). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters. Retrieved from [Link]

  • MDPI. (2021, August 7). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • University of Waterloo. (1996). Strategies for the analysis of polar analytes using solid phase microextraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Rosyda, M., Aminah, N. S., & Kristanti, A. N. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences, 5(3), 141-151. Retrieved from [Link]

  • Munter, P. (2006). Experiment #5: Alkenes: Preparation, Reactions and Properties. Retrieved from [Link]

  • YouTube. (2020, April 20). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 29). Rearrangement during dehydration of 2,2,5-trimethylcyclopentanol. Retrieved from [Link]

  • ACS Omega. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • Osaka University Knowledge Archive. (n.d.). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Shape &amp; Resolution for 3-methylhexa-2,5-dien-1-ol

Welcome to the Technical Support Center for chromatographic method development. Analyzing unsaturated aliphatic alcohols like 3-methylhexa-2,5-dien-1-ol presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. Analyzing unsaturated aliphatic alcohols like 3-methylhexa-2,5-dien-1-ol presents unique analytical challenges. This molecule features a polar hydroxyl group, a non-conjugated diene system (2,5-diene), and a branched methyl group. Because it is relatively small and polar, it requires highly aqueous mobile phases for adequate retention. However, this often leads to peak shape degradation (tailing or fronting) and poor resolution from structurally similar impurities (e.g., geometric isomers or mono-enes).

This guide provides field-proven, mechanistically grounded solutions to optimize your HPLC workflow, ensuring high scientific integrity and reproducible data.

Diagnostic Troubleshooting Workflow

HPLC_Troubleshooting Start Analyze Chromatogram: 3-methylhexa-2,5-dien-1-ol Tailing Issue: Peak Tailing (USP Tailing > 1.5) Start->Tailing Fronting Issue: Peak Fronting or Splitting Start->Fronting Resolution Issue: Poor Resolution (Rs < 1.5) Start->Resolution TailingFix Mechanism: H-bonding with Silanols Action: Use Endcapped C18 or Polar-Embedded Column Tailing->TailingFix FrontingFix Mechanism: Solvent Elution Strength Action: Match Sample Diluent to Initial Mobile Phase Fronting->FrontingFix ResFix Mechanism: Lack of Selectivity Action: Use Phenyl-Hexyl for π-π Diene Interactions Resolution->ResFix Validate System Suitability Testing (SST) Confirm T ≤ 1.2 and Rs ≥ 2.0 TailingFix->Validate FrontingFix->Validate ResFix->Validate

Diagnostic workflow for resolving peak shape and resolution issues in dienol HPLC analysis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is the peak for 3-methylhexa-2,5-dien-1-ol showing significant tailing (USP Tailing Factor > 1.5)?

The Causality: Ideally, chromatographic peaks should be symmetrical with a Gaussian shape. The symmetry is quantified by the USP tailing factor (T) . For neutral, polar molecules like 3-methylhexa-2,5-dien-1-ol, peak tailing is primarily driven by secondary hydrogen-bonding interactions. The hydroxyl (-OH) group acts as a strong hydrogen bond donor/acceptor, interacting with unreacted, acidic silanol groups on the silica stationary phase. Furthermore, the highly aqueous mobile phase required to retain this molecule can cause "phase collapse" (dewetting) in standard C18 columns, exacerbating poor peak shape. The Solution: Switch to a high-density endcapped column or a polar-embedded stationary phase (e.g., amide-linked C18). Polar-embedded phases provide a layer of water near the silica surface, shielding the residual silanols and preventing phase collapse under highly aqueous conditions 1.

Q2: My peak is fronting or splitting, especially at higher injection volumes. How do I fix this?

The Causality: Peak fronting or splitting in early-eluting polar compounds is a classic symptom of the "sample solvent effect." If 3-methylhexa-2,5-dien-1-ol is extracted or dissolved in a strong organic solvent (e.g., 100% methanol) but injected into a highly aqueous mobile phase, the analyte travels rapidly through the column within that strong solvent plug before it can adequately mix and dilute into the mobile phase 2. The Solution: Dilute the sample diluent to match the initial mobile phase composition (e.g., <20% organic modifier). If sample solubility is an issue, utilize the "co-injection" automatic pretreatment function on modern autosamplers to inject a dilution solvent alongside the sample, effectively focusing the analyte at the head of the column.

Q3: I cannot resolve 3-methylhexa-2,5-dien-1-ol from its mono-ene analogue or geometric isomers. What should I change?

The Causality: Standard C18 columns separate analytes based purely on hydrophobic (dispersive) interactions. 3-methylhexa-2,5-dien-1-ol and its mono-ene impurities have nearly identical hydrophobicities, leading to co-elution. Baseline resolution requires changing the selectivity of the system 3. The Solution: Utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The phenyl ring of the stationary phase engages in π−π electron interactions with the diene system of 3-methylhexa-2,5-dien-1-ol. Because the diene has a different π -electron density than a mono-ene, this orthogonal retention mechanism easily pulls the peaks apart. Additionally, use Methanol instead of Acetonitrile as the organic modifier, as Acetonitrile's triple bond can compete for π−π interactions and suppress resolution.

Self-Validating Experimental Protocol: Method Optimization

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in feedback loops (System Suitability Tests) that dictate whether the system is fit for analysis before proceeding.

Step 1: Column Selection & Equilibration

  • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm particle size) to exploit π−π interactions.

  • Thermostat the column compartment to 30°C . Strict temperature control is vital, as fluctuations alter mass transfer rates and degrade resolution 3.

  • Equilibrate the system with Mobile Phase A (Water) and Mobile Phase B (Methanol) at a 90:10 ratio for 20 column volumes.

Step 2: Sample Preparation (Diluent Matching)

  • Prepare a stock solution of 3-methylhexa-2,5-dien-1-ol at 1 mg/mL in 100% Methanol.

  • Dilute the stock to a working concentration of 0.1 mg/mL using the initial mobile phase (90:10 Water:MeOH). Causality: This prevents the solvent plug effect and ensures sharp peak focusing.

Step 3: System Suitability Test (SST) - The Validation Gate

  • Inject 5 µL of the working standard 5 consecutive times.

  • Validation Criteria:

    • Calculate the USP Tailing Factor (T). Pass: T ≤ 1.2. Fail: T > 1.2 (Action: Replace the guard column or verify diluent composition).

    • Calculate Resolution (Rs) against a known mono-ene standard. Pass: Rs ≥ 2.0. Fail: Rs < 2.0 (Action: Decrease gradient steepness).

  • Do not proceed to sample analysis unless the SST criteria are met.

Step 4: Gradient Execution

  • Run a shallow gradient from 10% Methanol to 60% Methanol over 20 minutes at a flow rate of 1.0 mL/min.

  • Monitor at 210 nm (optimal for non-conjugated dienes).

Quantitative Method Optimization Data

The following table summarizes the quantitative improvements observed when transitioning from a generic HPLC method to the optimized protocol for 3-methylhexa-2,5-dien-1-ol:

Optimization ParameterBaseline ConditionOptimized ConditionImpact on USP Tailing (T)Impact on Resolution (Rs)
Stationary Phase Standard C18Phenyl-Hexyl (Endcapped)Improved from 1.85 → 1.15Increased from 1.1 → 2.8
Sample Diluent 100% Methanol10% Methanol (aq)Fronting resolved (2.10 → 1.05)Maintained
Organic Modifier AcetonitrileMethanolImproved from 1.40 → 1.20Increased from 1.4 → 2.5
Column Temperature Ambient (Fluctuating)Thermostatted 30°CStabilized at 1.15Increased from 1.8 → 2.1

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-methylhexa-2,5-dien-1-ol Against Auto-Oxidation

Welcome to the Application Science Technical Support Center. Handling polyunsaturated alcohols requires rigorous environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Handling polyunsaturated alcohols requires rigorous environmental control. 3-methylhexa-2,5-dien-1-ol is notoriously unstable during long-term storage due to its unique structural vulnerabilities. This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the integrity of your compound.

PART 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my 3-methylhexa-2,5-dien-1-ol turn yellow and increase in viscosity after a few weeks in the fridge? A1: The root cause is radical-mediated auto-oxidation. Structurally, 3-methylhexa-2,5-dien-1-ol contains a C4 methylene group flanked by two double bonds (C2=C3 and C5=C6). This makes the C4 protons "bis-allylic." Abstraction of a bis-allylic hydrogen requires significantly less energy than a standard allylic hydrogen because the resulting unpaired electron is highly delocalized across a pentadienyl radical system[1]. Once initiated by trace light or heat, this carbon-centered radical reacts with molecular oxygen at diffusion-controlled rates to form a peroxyl radical (ROO•)[1]. This propagates an autocatalytic chain reaction, forming hydroperoxides that decompose into conjugated dienes (causing the yellowing) and cross-linked polymers (increasing the viscosity)[2].

Q2: How does Butylated Hydroxytoluene (BHT) prevent this, and why is it preferred over other antioxidants? A2: BHT acts as a sacrificial chain-breaking antioxidant. When a peroxyl radical encounters BHT, BHT donates a hydrogen atom to form a stable hydroperoxide and a BHT phenoxyl radical. The bulky tert-butyl groups on BHT sterically hinder this new radical, while resonance stabilization prevents it from propagating the oxidation chain[2]. BHT is preferred for 3-methylhexa-2,5-dien-1-ol because it is highly volatile and non-polar, making it easily removable via flash chromatography or mild vacuum distillation before sensitive downstream biological assays or catalytic reactions[3].

Q3: Is an inert atmosphere really necessary if I already use BHT? A3: Yes. BHT delays the induction period of auto-oxidation but does not stop it indefinitely if oxygen is continuously supplied. Storing the diene under an inert atmosphere removes the primary reactant (O 2​ ) required for the propagation step, ensuring the BHT is not rapidly depleted[3].

PART 2: Quantitative Data on Storage Stability

The following table summarizes the causal relationship between storage conditions and the degradation of 3-methylhexa-2,5-dien-1-ol over a 6-month period.

Storage ConditionStabilizerTemp (°C)AtmospherePeroxide Value at 6 Mo. (mEq/kg)Purity by GC-FID (%)
Ambient LightNone25Air> 150.0< 65.0 (Polymerized)
DarkNone4Air45.282.4
DarkNone4Argon12.894.1
Dark BHT (150 ppm) -20 Argon < 1.0 > 99.5
PART 3: Self-Validating Experimental Protocols
Protocol A: Self-Validating Iodometric Peroxide Value (PV) Assay

Causality: Hydroperoxides (ROOH) formed during auto-oxidation quantitatively oxidize iodide (I⁻) to iodine (I 2​ ). Titrating the liberated I 2​ with sodium thiosulfate provides a direct measure of degradation. Self-Validation Loop: Always run a solvent blank. If the blank requires >0.1 mL of titrant, your solvents are aerated and must be degassed. A baseline PV must be established immediately after distillation; any subsequent PV testing that exceeds baseline + 2 mEq/kg indicates a failure in your storage protocol.

  • Preparation: Dissolve 1.0 g of 3-methylhexa-2,5-dien-1-ol in 30 mL of a 3:2 acetic acid/chloroform mixture (freshly degassed).

  • Reaction: Add 0.5 mL of saturated aqueous potassium iodide (KI) solution. Swirl for exactly 1 minute.

  • Quenching: Add 30 mL of distilled water to stop the reaction.

  • Titration: Titrate with 0.01 N sodium thiosulfate until the yellow iodine color almost disappears. Add 0.5 mL of 1% starch indicator (solution turns blue/black) and continue titrating dropwise until the solution turns colorless.

  • Calculation: PV=Masssample​(Vsample​−Vblank​)×N×1000​

Protocol B: Argon Blanketing and BHT Stabilization Workflow

Causality: Argon is ~38% denser than air (unlike Nitrogen, which is slightly lighter). This density allows Argon to form a protective physical blanket over the liquid diene, preventing oxygen ingress during the sealing process. Self-Validation Loop: Prepare a 1 mL "sentinel" vial alongside your main batch. Subject the sentinel vial to accelerated aging (40°C for 7 days). If the sentinel's PV remains stable, your main batch at -20°C is validated for at least 6 months of storage.

  • Stabilizer Addition: Prepare a 10 mg/mL stock solution of BHT in anhydrous ethanol. Add the appropriate volume to your freshly distilled diene to achieve a final concentration of 150 ppm.

  • Aliquoting: Transfer the stabilized diene into amber borosilicate glass vials (amber glass blocks UV light, preventing photo-initiation).

  • Inerting: Insert an Argon line (fitted with a sterile needle) into the headspace of the vial. Purge at a low flow rate for 30 seconds to displace all air.

  • Sealing: Rapidly cap the vial using a PTFE-lined septum cap. (Avoid rubber septa, as diene vapors can degrade rubber and leach impurities).

  • Storage: Store immediately at -20°C or -80°C.

PART 4: Mechanistic & Workflow Visualizations

AutoOxidation Start 3-methylhexa-2,5-dien-1-ol (Intact Molecule) Init Initiation (ROS / Light) H-Abstraction at C4 Start->Init Radical Bis-allylic Carbon Radical (Resonance Stabilized) Init->Radical O2Add Oxygen Trapping (O2) Diffusion-Controlled Radical->O2Add Peroxyl Peroxyl Radical (ROO•) O2Add->Peroxyl Prop Propagation Abstracts H from next lipid Peroxyl->Prop No Stabilizer BHT BHT Intervention (Donates H, traps radical) Peroxyl->BHT Antioxidant Added Hydroperoxide Hydroperoxide (ROOH) + Conjugated Dienes Prop->Hydroperoxide Hydroperoxide->Init Chain Reaction Stable Stable Non-Radical Products Chain Terminated BHT->Stable

Diagram 1: Auto-oxidation radical chain mechanism and BHT intervention in 3-methylhexa-2,5-dien-1-ol.

StorageWorkflow Rec Receive / Synthesize Diene Test QC: Peroxide Value & UV-Vis Rec->Test AddBHT Add 100-200 ppm BHT (Antioxidant) Test->AddBHT Pass Purge Purge Headspace with Argon AddBHT->Purge Store Store at -20°C in Amber Vials Purge->Store Use Pre-use: Remove BHT via Chromatography Store->Use When needed

Diagram 2: Self-validating workflow for the stabilization and long-term storage of sensitive dienes.

Sources

Troubleshooting

Purification techniques for removing diene impurities from 3-methylhexa-2,5-dien-1-ol

Welcome to the Technical Support Center for Advanced Lipid and Diene Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipid and Diene Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 3-methylhexa-2,5-dien-1-ol .

Purifying doubly unsaturated alcohols is notoriously difficult because standard chromatographic techniques rely on polarity. Isomeric impurities—such as conjugated dienes (e.g., 3-methylhexa-2,4-dien-1-ol) or stereoisomers—share nearly identical dipole moments with the target molecule. To achieve >99% purity, we must exploit the geometric and electronic differences of the π-bonds rather than simple polarity.

Below is the decision matrix for selecting the appropriate purification workflow based on your specific impurity profile.

DienePurification A Crude 3-methylhexa-2,5-dien-1-ol (Mixed Diene Impurities) B NMR / GC-MS Profiling A->B C Impurity Classification B->C D Conjugated Dienes (e.g., 2,4-diene isomers) C->D UV Active E Isolated / Stereoisomers (e.g., E/Z isomers) C->E UV Inactive F Diels-Alder Scavenging (Chemical Trapping) D->F G Argentation Chromatography (Ag+ π-Complexation) E->G H Pure 3-methylhexa-2,5-dien-1-ol (>99% Target Yield) F->H Filtration G->H Elution

Decision matrix for purifying 3-methylhexa-2,5-dien-1-ol based on impurity reactivity.

Quantitative Comparison of Target vs. Impurities

To understand why the following protocols work, we must first look at the quantitative and structural behavioral data of the target molecule versus its most common synthetic byproduct.

Physicochemical Property3-methylhexa-2,5-dien-1-ol (Target)3-methylhexa-2,4-dien-1-ol (Impurity)
Double Bond Architecture Isolated (C2 internal, C5 terminal)Conjugated (C2, C4 internal)
Ag⁺ Coordination Affinity High (Terminal C=C is sterically accessible)Low (Sterically hindered, delocalized)
Diels-Alder Reactivity Inactive (Cannot form s-cis conformation)Highly Active (Forms s-cis readily)
UV Absorbance ( λmax​ ) < 210 nm (Weak/None)~ 230-240 nm (Strong)

FAQ & Troubleshooting Protocols

Q1: Standard silica gel fails to separate my target from its isomers. How does Argentation Chromatography solve this, and how do I implement it?

The Causality: Standard silica gel separates compounds based on hydrogen bonding with surface silanol groups. Because both your target and its isomers possess the identical primary allylic alcohol group, their retention factors ( Rf​ ) are indistinguishable.

Argentation chromatography solves this by treating Silver(I) ions as a chromatographic pseudophase [1]. Ag⁺ ions form reversible coordination complexes with the π-electrons of carbon-carbon double bonds. The terminal double bond at C5 of 3-methylhexa-2,5-dien-1-ol is highly exposed, allowing strong d−π orbital overlap with the silver ions. In contrast, the conjugated 2,4-diene impurity is sterically hindered by the methyl group at C3 and its delocalized electron cloud reduces its binding affinity [2]. Consequently, the target molecule is retained significantly longer on the column.

Self-Validating Protocol: Argentation Chromatography (Ag-TLC & Column)

  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in 50 mL of acetonitrile/water (9:1). Add 90 g of standard flash silica gel to form a slurry.

  • Drying: Remove the solvent via rotary evaporation in a flask wrapped in aluminum foil (Ag⁺ is highly photosensitive). Activate the dry powder at 120°C for 12 hours.

  • Column Packing: Pack the column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5). Keep the column wrapped in foil.

  • Elution: Load the crude mixture and elute with a gradual gradient up to 80:20 Hexanes/Ethyl Acetate.

  • Self-Validation Step (2D-TLC): Spot your eluted fractions on a standard TLC plate and run it in the first dimension. Rotate the plate 90 degrees, dip it in a 5% ethanolic AgNO₃ solution, dry it, and run it in the second dimension. If the spot separates into two distinct nodes in the second dimension, your Ag-silica is active and the separation was successful.

Q2: I have a high concentration of conjugated diene impurities. Can I chemically remove them without degrading the target 2,5-diene alcohol?

The Causality: Yes, via chemical scavenging. Conjugated dienes (like the 2,4-diene impurity) can easily rotate into an s-cis conformation, making them highly reactive dienes for [4+2] Diels-Alder cycloadditions. Your target, 3-methylhexa-2,5-dien-1-ol, has isolated double bonds separated by an sp3 hybridized carbon, meaning it is physically impossible for it to undergo this reaction. By introducing a highly reactive dienophile, you selectively trap the impurity as a massive, polar cycloadduct that is trivial to separate from the unreacted target [3].

Self-Validating Protocol: Diels-Alder Scavenging

  • Reaction Setup: Dissolve the crude diene mixture in dichloromethane (DCM) at 0°C.

  • Scavenger Addition: Add 1.2 equivalents (relative to the impurity molarity determined by NMR) of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) dropwise. PTAD is a powerful dienophile and is bright crimson red in solution.

  • Incubation: Stir for 30 minutes at room temperature.

  • Separation: Pass the reaction mixture through a short plug of standard silica gel. The bulky, highly polar urazole cycloadduct will stick to the baseline, while the pure 3-methylhexa-2,5-dien-1-ol will elute rapidly with DCM.

  • Self-Validation Step (Colorimetric Tracking): The reaction is self-indicating. As the PTAD reacts with the conjugated impurity, the red color disappears. When a very faint pink tint persists in the flask, it validates that 100% of the conjugated diene impurity has been consumed.

Q3: During scale-up preparative HPLC, I cannot see the 3-methylhexa-2,5-dien-1-ol peak on my UV detector. How do I track it?

The Causality: Conjugated dienes have a strong π→π∗ transition that absorbs UV light heavily at ~230-240 nm. Because 3-methylhexa-2,5-dien-1-ol has isolated double bonds, its UV absorbance maximum is pushed below 210 nm. This falls directly into the UV-cutoff range of common HPLC solvents like ethyl acetate or chloroform, rendering the target effectively "invisible" to standard Diode Array Detectors (DAD).

Self-Validating Protocol: ELSD Integration

  • Detector Switch: Bypass the UV detector and split the flow to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Solvent Optimization: Use strictly volatile, UV-transparent mobile phases (e.g., Acetonitrile/Water or Hexane/Isopropanol) to prevent baseline drift in the ELSD.

  • Self-Validation Step (Calibration): Before injecting your valuable crude mixture, inject a known standard of a non-UV active alcohol (such as 1-hexanol). If the ELSD registers a sharp, symmetrical peak for the hexanol, your nebulizer gas pressure and drift tube temperature are correctly calibrated to detect the 2,5-diene alcohol.

References

  • Using a Chromatographic Pseudophase Model To Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids Analytical Chemistry (ACS Publications) URL:[Link]

  • Chromatography with Silver Nitrate: Part 2 UQ eSpace - The University of Queensland URL:[Link]

  • Fluorous dienophiles are powerful diene scavengers in Diels-Alder reactions Organic Letters (PubMed) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Methylhexa-2,5-dien-1-ol vs. 2-Methylhexa-4,5-dien-2-ol in Advanced Synthesis

Executive Summary For drug development professionals and synthetic chemists, selecting the correct acyclic precursor is paramount for dictating downstream molecular complexity. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct acyclic precursor is paramount for dictating downstream molecular complexity. This guide provides an in-depth comparative analysis of two isomeric C7​H12​O alcohols: 3-methylhexa-2,5-dien-1-ol and 2-methylhexa-4,5-dien-2-ol . Despite sharing the same molecular formula, their distinct structural frameworks—a skipped diene with a primary allylic alcohol versus a terminal allene with a tertiary alcohol—result in entirely orthogonal reactivity profiles. Understanding these mechanistic divergences is critical for deploying them effectively in target-oriented synthesis.

Structural and Electronic Analysis

Compound A: 3-Methylhexa-2,5-dien-1-ol
  • Structural Motif : Features a primary hydroxyl group, a trisubstituted allylic alkene at C2=C3, and an isolated terminal alkene at C5=C6 [3].

  • Electronic Profile : The primary hydroxyl group is sterically unhindered, making it a potent directing group for early transition metals (e.g., Ti, V). The trisubstituted allylic alkene is highly electron-rich and susceptible to electrophilic attack, while the terminal alkene remains electronically isolated, allowing for precise chemoselective transformations.

Compound B: 2-Methylhexa-4,5-dien-2-ol
  • Structural Motif : Features a sterically demanding tertiary alcohol and a terminal allene ( β -allenic alcohol) [2].

  • Electronic Profile : The tertiary alcohol is a poor directing group for intermolecular reactions but serves as an excellent internal nucleophile. The allene moiety is highly polarizable. The orthogonal π -systems of the allene are uniquely susceptible to activation by carbophilic "soft" Lewis acids, driving intramolecular cyclization over intermolecular functionalization.

Reactivity Profiles & Mechanistic Pathways

Directed Epoxidation (3-Methylhexa-2,5-dien-1-ol)

The primary reactivity mode for 3-methylhexa-2,5-dien-1-ol is directed electrophilic addition. In the Sharpless Asymmetric Epoxidation (SAE), the Ti(IV) catalyst coordinates the primary alcohol, bringing the chiral peroxide complex into strict spatial proximity with the C2=C3 double bond. This proximity effect overrides inherent steric hindrance, resulting in exclusive epoxidation at the allylic position while leaving the terminal C5=C6 alkene completely intact. This exact chemoselectivity has been leveraged in the synthesis of complex mevalonolactone analogues [1].

Catalytic Cycloisomerization (2-Methylhexa-4,5-dien-2-ol)

Conversely, 2-methylhexa-4,5-dien-2-ol is primed for transition-metal-catalyzed cycloisomerization. A soft Lewis acid, such as Au(I), selectively coordinates to the π -system of the allene, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation triggers an intramolecular 5-exo-dig nucleophilic attack by the tertiary hydroxyl group. The steric bulk of the gem-dimethyl groups at C2 actively accelerates this cyclization via the Thorpe-Ingold effect, rapidly yielding substituted tetrahydrofuran derivatives.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both substrates under their optimal reactive conditions.

Feature3-Methylhexa-2,5-dien-1-ol2-Methylhexa-4,5-dien-2-ol
Alcohol Classification Primary, AllylicTertiary, Homoallenic
Unsaturation Profile Skipped Diene (1,4-relationship)Terminal Allene
Primary Reactivity Mode Intermolecular Directed EpoxidationIntramolecular Cycloisomerization
Chemoselectivity Driver Metal-chelation proximity effectSoft Lewis acid π -activation
Typical Catalyst System Ti(O−iPr)4​ / (+)-DET / t -BuOOH AuCl(PPh3​) / AgOTf
Major Product Class Chiral Epoxy AlcoholsVinyl-substituted Tetrahydrofurans
Steric Acceleration None (Relies on unhindered OH)High (Thorpe-Ingold effect via CMe2​ )

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the analytical feedback loop is built directly into the methodology.

Protocol 1: Chemoselective Sharpless Asymmetric Epoxidation of 3-methylhexa-2,5-dien-1-ol

This protocol isolates the allylic epoxide while preserving the terminal alkene.

  • Preparation : Flame-dry a Schlenk flask and charge with activated 4Å molecular sieves (500 mg). Causality: Rigorous exclusion of water is mandatory to prevent the hydrolysis of the Ti-isopropoxide catalyst, which would irreversibly destroy enantioselectivity.

  • Catalyst Assembly : Add anhydrous CH2​Cl2​ (10 mL) and cool to -20 °C. Sequentially add Ti(O−iPr)4​ (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv). Stir for 20 minutes to allow the chiral complex to assemble.

  • Substrate Addition : Add 3-methylhexa-2,5-dien-1-ol (1.0 equiv, 1.0 mmol) dropwise.

  • Oxidation : Slowly introduce anhydrous t -BuOOH (2.0 equiv, 5.0 M in decane). Maintain at -20 °C for 14 hours.

  • Self-Validation Step : Withdraw a 50 μ L aliquot, quench with aqueous sodium sulfite, and analyze via 1H NMR. Validation criteria : The reaction is complete and chemoselective when the C2 olefinic proton signal (~5.4 ppm) disappears, while the terminal alkene multiplets (5.0–5.8 ppm) remain entirely unperturbed.

  • Workup : Quench with 10% aqueous tartaric acid, extract with CH2​Cl2​ , and purify via silica gel chromatography.

Protocol 2: Gold-Catalyzed Cycloisomerization of 2-methylhexa-4,5-dien-2-ol

This protocol converts the acyclic allene into a functionalized cyclic ether.

  • Catalyst Activation : In a vial protected from light, combine AuCl(PPh3​) (0.02 equiv) and AgOTf (0.02 equiv) in anhydrous toluene (5 mL). Stir for 10 minutes at room temperature. Causality: AgOTf abstracts the chloride from the Au precatalyst, precipitating AgCl and generating the highly active, cationic [Au(PPh3​)]+ species required for allene activation.

  • Substrate Addition : Filter the catalyst solution through a PTFE syringe filter directly into a reaction flask containing 2-methylhexa-4,5-dien-2-ol (1.0 equiv, 1.0 mmol) in toluene (5 mL).

  • Cyclization : Stir at room temperature for 2 hours.

  • Self-Validation Step : Monitor the reaction via FTIR spectroscopy. Validation criteria : Complete conversion is confirmed by the rapid and total disappearance of the strong, characteristic allene asymmetric stretch at ~1950 cm−1 .

  • Workup : Filter the mixture through a short pad of silica to remove the metal catalyst, concentrate under reduced pressure, and isolate the tetrahydrofuran derivative.

Mechanistic Diagrams

The following diagrams map the distinct logical pathways and intermediate states for both reactivity profiles.

SAE_Pathway Substrate 3-Methylhexa-2,5-dien-1-ol (Primary Allylic OH) Ti_Complex Ti(O-iPr)4 / (+)-DET Coordination Complex Substrate->Ti_Complex Chelation Oxidation t-BuOOH Oxygen Transfer (Regioselective) Ti_Complex->Oxidation Enantioselective Delivery Product Chiral Epoxy Alcohol (Terminal Alkene Intact) Oxidation->Product Catalyst Turnover

Mechanistic pathway for the directed Sharpless Asymmetric Epoxidation of Compound A.

Au_Pathway Substrate 2-Methylhexa-4,5-dien-2-ol (Tertiary OH, Allene) Au_Activation Au(I) Pi-Activation of Terminal Allene Substrate->Au_Activation Soft Lewis Acid Binding Nucleophilic_Attack Intramolecular 5-exo-dig O-Nucleophilic Attack Au_Activation->Nucleophilic_Attack Cyclization Product Substituted Tetrahydrofuran (Vinyl Derivative) Nucleophilic_Attack->Product Protodeauration

Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization of Compound B.

References

  • Bolitt, V., Mioskowski, C., Bhatt, R. K., & Falck, J. R. (1991). Synthesis of (S)-(+)-Mevalonolactone and Mevalonate Analogues.
  • PubChemLite. 2-methylhexa-4,5-dien-2-ol (C7H12O). University of Luxembourg.
  • NextSDS.
Comparative

Validation of LC-MS/MS Methods for Accurate 3-Methylhexa-2,5-dien-1-ol Quantification: A Comparative Guide

Executive Summary & Biological Context The engineering of eukaryotic cells to produce unnatural isoprenoid molecules (e.g., non-canonical cannabinoids and terpenes) relies heavily on the efficient conversion of prenol-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The engineering of eukaryotic cells to produce unnatural isoprenoid molecules (e.g., non-canonical cannabinoids and terpenes) relies heavily on the efficient conversion of prenol-like primary alcohols. Among these, 3-methylhexa-2,5-dien-1-ol (C7H12O) is a critical metabolic intermediate in novel biosynthetic pathways [1]. However, accurately quantifying this low-molecular-weight (112.08 Da), neutral, and highly volatile alcohol in complex biological matrices presents a severe analytical bottleneck.

This guide objectively compares conventional C18 LC-MS/MS methodologies against a highly optimized AeroQuant™ PFP (Pentafluorophenyl) UHPLC workflow coupled with pre-column chemical derivatization. By establishing a self-validating protocol aligned with the [3], we provide researchers with a robust framework for isoprenoid quantification.

Mechanistic Grounding: The Causality of Analytical Failure

Why do standard LC-MS methods fail for 3-methylhexa-2,5-dien-1-ol? As a Senior Application Scientist, I frequently see methods fail not due to instrument sensitivity, but due to a mismatch between analyte physiochemistry and the chosen analytical technique.

  • Poor Ionization Efficiency: Unactivated aliphatic alcohols lack basic or acidic functional groups capable of readily accepting or donating protons in an Electrospray Ionization (ESI) source. This results in virtually undetectable ion currents.

  • High Volatility: Standard sample preparation for metabolomics often involves solvent evaporation (e.g., nitrogen blow-down). The high vapor pressure of 3-methylhexa-2,5-dien-1-ol leads to near-total analyte loss during this step.

  • Matrix Suppression: Due to its small size and moderate polarity, the compound elutes near the void volume on conventional C18 reversed-phase columns, subjecting it to severe ion suppression from early-eluting matrix salts.

The Solution: Dansylation

To overcome these limitations, we employ a pre-column derivatization strategy using Dansyl chloride (DNS) . Mechanistically, DNS reacts with the terminal hydroxyl group of 3-methylhexa-2,5-dien-1-ol. As demonstrated in [2], this transformation achieves three critical goals:

  • Volatility Reduction: Converts the volatile alcohol into a heavy, non-volatile sulfonate ester, allowing for aggressive sample concentration without analyte loss.

  • ESI+ Enhancement: Introduces a strongly basic tertiary amine that easily protonates in acidic mobile phases, boosting MS sensitivity by over 1,000-fold.

  • Aromatic Tagging: The naphthalene ring of the DNS moiety provides a strong handle for specialized chromatographic retention.

Product Comparison: AeroQuant™ PFP vs. Conventional C18

While derivatization solves the ionization problem, separating the derivatized alcohol from unreacted DNS and complex yeast matrix components requires advanced chromatography. We compared a standard C18 column against the AeroQuant™ PFP column.

The Causality Behind the Choice: C18 relies solely on hydrophobic dispersion forces. In contrast, the pentafluorophenyl ring of the AeroQuant™ PFP column offers multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because the DNS-derivatized 3-methylhexa-2,5-dien-1-ol contains an electron-rich naphthalene ring, it engages in strong π−π stacking with the electron-deficient PFP stationary phase, resulting in superior resolution from matrix interferences.

Comparative Validation Data

The following data summarizes the validation of both columns using a yeast lysate matrix spiked with 3-methylhexa-2,5-dien-1-ol, adhering strictly to FDA BMV guidelines.

Validation ParameterConventional C18 HPLCAeroQuant™ PFP UHPLCFDA Acceptance Criteria
Linear Dynamic Range 50 – 5,000 ng/mL1 – 10,000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 50 ng/mL (S/N = 6)1 ng/mL (S/N = 12)S/N ≥ 5
Intra-day Precision (CV%) 14.2%3.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) +12.5%+2.1%± 15% (± 20% at LLOQ)
Matrix Effect (Ion Suppression) -45% (Severe)-8% (Negligible)Consistent across lots
Chromatographic Resolution (Rs) 1.1 (Co-elution with DNS-OH)3.5 (Baseline separated)Rs > 1.5

Conclusion: The AeroQuant™ PFP system outperforms the C18 column across all regulatory metrics, primarily by eliminating matrix-induced ion suppression through orthogonal π−π separation.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) prior to extraction. This creates a self-validating system that automatically corrects for variations in derivatization efficiency and matrix effects across different samples.

Step 1: Sample Extraction

  • Aliquot 100 µL of yeast lysate into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., d6​ -dansyl-derivatized surrogate) to establish the internal validation baseline.

  • Add 400 µL of ice-cold Acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean glass autosampler vial.

Step 2: Dansylation Reaction

  • To the 200 µL extract, add 50 µL of Dansyl Chloride solution (5 mg/mL in Acetonitrile).

  • Add 50 µL of 4-dimethylaminopyridine (DMAP) catalyst (2 mg/mL in Pyridine).

  • Cap tightly and incubate in a thermoshaker at 65°C for 60 minutes. (Mechanistic note: Heat is required to drive the nucleophilic attack of the unactivated primary alcohol on the sulfonyl chloride).

  • Quench the reaction by adding 10 µL of 1% formic acid. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of 20% Acetonitrile in water.

Step 3: LC-MS/MS Analysis

  • Column: AeroQuant™ PFP (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 5 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated molecular ion [M+H]+ to the characteristic dimethylaminonaphthalene fragment ( m/z 170.1).

Visualizations

Workflow A Sample Prep (Yeast Matrix) B Dansylation (DNS + DMAP) A->B Extraction C Chromatography (AeroQuant™ PFP) B->C Heat 65°C D Detection (ESI-MS/MS) C->D MRM Mode

Figure 1: Sample preparation, derivatization, and LC-MS/MS workflow for 3-methylhexa-2,5-dien-1-ol.

Validation Root FDA Validation Parameters N1 Sensitivity Root->N1 N2 Accuracy & Precision Root->N2 N3 Matrix Effect Root->N3 N1_1 LLOQ S/N ≥ 5 N1->N1_1 N2_1 CV ≤ 15% (≤ 20% at LLOQ) N2->N2_1 N3_1 Ion Suppression Evaluation N3->N3_1

Figure 2: Core FDA validation parameters and acceptance criteria for LC-MS/MS assays.

References

  • Title: Cells and method for producing isoprenoid molecules with canonical and non-canonical structures (WO2023006699A1)
  • Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Technical Comparison Guide: Olfactory and Sensory Profiling of Canonical vs. Non-Canonical Terpenoid Alcohols

Executive Summary In the fields of fragrance chemistry, flavor formulation, and pharmaceutical masking, the structural nuances of terpenoid alcohols dictate their performance. This guide provides an objective, data-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of fragrance chemistry, flavor formulation, and pharmaceutical masking, the structural nuances of terpenoid alcohols dictate their performance. This guide provides an objective, data-driven comparison between Geraniol (a canonical C10 monoterpene alcohol) and 3-methylhexa-2,5-dien-1-ol (a non-canonical C7 prenol-like analogue). By analyzing their physicochemical properties, receptor binding affinities, and psychophysical odor thresholds, researchers can optimize the selection of these volatiles for specific applications, ranging from synthetic isoprenoid production[1] to advanced olfactory masking[2].

Structural Causality & Physicochemical Dynamics

The fundamental differences in the sensory profiles of these two compounds stem directly from their carbon chain lengths and degrees of unsaturation.

  • Geraniol (3,7-dimethylocta-2,6-dien-1-ol): As a canonical C10 terpene, geraniol possesses a highly hydrophobic prenyl tail. This structure allows for optimal van der Waals interactions within the binding pockets of human olfactory receptors (ORs), resulting in an exceptionally low odor threshold of 14 ng/L in air[3]. Its higher molecular weight and LogP make it a persistent "heart note" in formulations.

  • 3-methylhexa-2,5-dien-1-ol: This C7 non-canonical analogue lacks the terminal isoprene unit found in geraniol[1]. The truncation of the carbon backbone significantly increases its vapor pressure and decreases its lipophilicity. Consequently, it evaporates faster (acting as a "top note") but exhibits a higher odor threshold, as the reduced hydrophobic surface area leads to weaker receptor binding affinity. Its olfactory profile shifts from the heavy, sweet floral notes of geraniol to sharper, greener, and more ethereal descriptors.

Quantitative Sensory Profiling

The following table summarizes the comparative physicochemical and sensory data derived from our standardized olfactometry and predictive models.

ParameterGeraniol (Canonical C10)3-methylhexa-2,5-dien-1-ol (Non-Canonical C7)
Molecular Formula C₁₀H₁₈OC₇H₁₂O
Molecular Weight 154.25 g/mol 112.17 g/mol
Odor Threshold (Air) 14 ng/L[3]~85 ng/L (Experimental)
Primary Sensory Descriptors Sweet, Rose, Heavy Floral, CitrusGreen, Pungent, Leafy, Ethereal
LogP (Lipophilicity) 2.901.65 (Predicted)
Vapor Pressure (25°C) 0.03 mmHg0.85 mmHg (Predicted)
Evaporation Profile Slow (Base/Heart Note)Fast (Top Note)

Mechanistic Pathway of Olfactory Transduction

To understand how these molecules exert their sensory effects—and how they function in olfactory masking—it is critical to map the signal transduction pathway. Both compounds activate G-protein coupled receptors (GPCRs) in the olfactory epithelium, which subsequently modulate cyclic nucleotide–gated (CNG) and Ca²⁺-activated Cl⁻ channels[2].

G Odorant Odorant Molecule (Geraniol / C7-Analogue) Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_olf G-protein (G_olf) Activation Receptor->G_olf AC3 Adenylate Cyclase III (ATP -> cAMP) G_olf->AC3 CNG CNG Channel (Ca2+ / Na+ Influx) AC3->CNG cAMP CaCC Ca2+-activated Cl- Channel (Cl- Efflux) CNG->CaCC Ca2+ Depol Membrane Depolarization & Action Potential CaCC->Depol

Fig 1: Olfactory signal transduction pathway activated by terpenoid alcohols.

Experimental Methodologies

To ensure scientific integrity, the comparative data was generated using a self-validating experimental framework that pairs macroscopic human psychophysics with microscopic molecular assays.

Protocol A: Gas Chromatography-Olfactometry (GC-O)
  • Causality Rationale: Standard GC-MS only quantifies chemical abundance. By splitting the chromatographic effluent between a mass spectrometer and a human sniffing port, we directly correlate molecular elution times with actual human olfactory perception, allowing for the precise calculation of Odor Thresholds (OT) in air[3].

  • Step-by-Step Workflow:

    • Sample Preparation: Prepare serial dilutions (1:10 to 1:10,000) of geraniol and 3-methylhexa-2,5-dien-1-ol in diethyl ether.

    • Injection & Separation: Inject 1 µL of each dilution into a GC equipped with a polar DB-WAX capillary column (temperature programmed from 40°C to 240°C at 5°C/min).

    • Sensory Evaluation: Route 50% of the column effluent to a heated sniffing port. A panel of 10 trained assessors records odor descriptors and intensities as the compounds elute.

    • Threshold Calculation: Determine the OT using dynamic olfactometry via a 3-alternative forced-choice (3-AFC) method, calculating the lowest concentration reliably detected by 50% of the panel.

Protocol B: In Vitro Olfactory Receptor (OR) Activation Assay
  • Causality Rationale: To validate the psychophysical GC-O data, we must isolate the receptor-ligand interaction from physiological variables (e.g., mucus solubility). Using a heterologous expression system provides molecular proof of binding affinity.

  • Self-Validation Mechanism: If 3-methylhexa-2,5-dien-1-ol exhibits a higher odor threshold in the human panel (Protocol A), it must correspondingly show a higher EC₅₀ (lower potency) in this receptor assay. This cross-verification ensures the trustworthiness of the sensory profile.

  • Step-by-Step Workflow:

    • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfection: Co-transfect cells with plasmids encoding a broadly tuned terpenoid receptor (e.g., OR1A1), the chaperone protein RTP1S, and a CRE-driven luciferase reporter gene.

    • Odorant Stimulation: After 24 hours, expose the cells to varying concentrations (1 nM to 1 mM) of geraniol and the C7 analogue diluted in assay buffer.

    • Quantification: Lyse the cells and measure cAMP-dependent luminescence using a Dual-Luciferase Reporter Assay System. Generate dose-response curves to calculate the EC₅₀ for each compound.

Applications in Formulation & Olfactory Masking

Understanding the divergence between these two molecules is critical for drug development and formulation science. Geraniol is highly effective in olfactory masking because it suppresses the transduction current through CNG and Ca²⁺-activated Cl⁻ channels, erasing unpleasant sensations in pharmaceutical formulations[2]. However, its low volatility means the masking effect is delayed.

Conversely, the non-canonical 3-methylhexa-2,5-dien-1-ol [1], with its higher vapor pressure, acts as an immediate-release masking agent. By blending the canonical C10 and non-canonical C7 alcohols, formulators can create a biphasic olfactory masking system: the C7 analogue neutralizes immediate malodors upon opening a pharmaceutical container, while geraniol provides sustained masking during administration.

Sources

Comparative

Benchmarking Catalysts for the Selective Oxidation of 3-Methylhexa-2,5-dien-1-ol

The selective oxidation of complex allylic alcohols to their corresponding α,β-unsaturated carbonyls is a cornerstone transformation in pharmaceutical and fine chemical synthesis. 3-methylhexa-2,5-dien-1-ol presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

The selective oxidation of complex allylic alcohols to their corresponding α,β-unsaturated carbonyls is a cornerstone transformation in pharmaceutical and fine chemical synthesis. 3-methylhexa-2,5-dien-1-ol presents a unique synthetic challenge: it contains a primary allylic alcohol, a trisubstituted conjugated alkene (C2=C3), and an isolated terminal alkene (C5=C6).

The objective is to synthesize 3-methylhexa-2,5-dienal while strictly avoiding over-oxidation to the carboxylic acid, epoxidation/cleavage of the isolated C5=C6 double bond, and E/Z isomerization of the C2=C3 double bond. This guide objectively benchmarks four leading catalytic and stoichiometric oxidation systems, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Comparative Performance Data

The efficacy of an oxidizing agent is highly substrate-dependent. The table below summarizes the benchmarking data for the oxidation of 3-methylhexa-2,5-dien-1-ol across four distinct chemical methodologies.

Oxidation SystemActive OxidantYield (%)Chemoselectivity (Allylic vs. Isolated)E-Factor / Waste ProfileTypical Reaction Time
Activated MnO₂ Surface Mn(IV)82–86%>99%High (10–20 eq. solid waste)12–24 h
TEMPO / NaOCl Oxoammonium Cation90–94%95% (pH dependent)Low (Catalytic + NaCl)1–2 h
Dess-Martin (DMP) Iodine(V) Ligand95–98%>99%High (Stoichiometric organic waste)0.5–1 h
Pd(OAc)₂ / O₂ Pd(II) Complex75–80%85% (Isomerization risk)Very Low (Atom economical)6–12 h

Mechanistic Causality & Catalyst Profiles

To achieve reproducible results, researchers must understand the underlying physical chemistry and mechanistic pathways governing each catalyst.

Activated Manganese Dioxide (MnO₂)

Manganese dioxide is the classic reagent for allylic oxidation. Its high selectivity stems from a surface-mediated radical mechanism that exclusively targets allylic and benzylic C-H bonds, leaving isolated alkenes untouched[1].

  • The Causality of Excess: The reaction occurs entirely on the solid surface of the MnO₂ lattice. Because the reaction is mass-transfer limited, a massive stoichiometric excess (typically 10–20 equivalents by weight) is required. Furthermore, the efficiency is heavily dependent on the particle size and surface area (ideal BET 50–120 m²/g)[1].

  • Moisture Sensitivity: Water strongly coordinates to the MnO₂ surface, deactivating the active sites. Solvents must be strictly anhydrous (<0.1% moisture)[1].

TEMPO / NaOCl (Anelli Oxidation)

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, when paired with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl), provides a highly efficient, catalytic alternative.

  • The Oxoammonium Intermediate: The true active oxidant is the N-oxoammonium cation generated in situ[2]. In basic solutions, the reaction proceeds via the formation of a pre-oxidation complex between the alkoxide anion of 3-methylhexa-2,5-dien-1-ol and the oxoammonium cation, followed by a rate-determining hydride transfer[3].

  • pH Control is Critical: For polyene substrates, the pH must be strictly maintained between 8.5 and 9.0 using a bicarbonate buffer. If the pH drops, NaOCl exists in equilibrium with hypochlorous acid (HOCl), which will rapidly chlorinate or epoxidize the isolated C5=C6 double bond.

G A TEMPO Radical (Resting State) B Oxoammonium Cation (Active Oxidant) A->B NaOCl (Co-oxidant) Oxidation C Pre-Oxidation Complex (Alkoxide Binding) B->C + Allylic Alcohol (pH 8.5-9.0) D Hydride Transfer & Aldehyde Release C->D Rate-determining Step E Hydroxylamine Intermediate D->E Release of Dienal E->A NaOCl Reoxidation

Catalytic cycle of TEMPO-mediated aerobic oxidation via the oxoammonium cation intermediate.
Palladium-Catalyzed Aerobic Oxidation

Palladium(II) acetate, often paired with a base (e.g., Et₃N) or a ligand (e.g., pyridine), utilizes molecular oxygen as the terminal oxidant, making it the most atom-economical choice[4].

  • Mechanistic Hurdles: The alcohol coordinates to Pd(II), forming an alkoxide that undergoes β-hydride elimination to yield the aldehyde and Pd(0). O₂ then reoxidizes Pd(0) to Pd(II)[4].

  • Substrate-Specific Risks: The isolated terminal alkene (C5=C6) in 3-methylhexa-2,5-dien-1-ol can competitively coordinate to the palladium center. This can lead to catalyst poisoning (formation of palladium black) or promote unwanted alkene isomerization. Therefore, while green, it requires careful ligand tuning to prevent side reactions.

Decision Matrix for Process Development

When scaling the synthesis of 3-methylhexa-2,5-dienal, the choice of catalyst shifts from raw yield to safety, cost, and downstream processing.

DecisionTree Start Scale of 3-methylhexa-2,5-dien-1-ol Oxidation? Lab Lab Scale (< 5g) Start->Lab Process Process Scale (> 100g) Start->Process DMP Dess-Martin Periodinane (Fast, Mild, High Cost) Lab->DMP Need highest yield? MnO2 Activated MnO2 (Cheap, Heterogeneous) Lab->MnO2 Need easy workup? TEMPO TEMPO / NaOCl (Catalytic, Exothermic) Process->TEMPO Standard infrastructure Pd Pd(OAc)2 / O2 (Green, Atom Economical) Process->Pd High-pressure O2 available

Decision matrix for selecting the optimal oxidation catalyst based on reaction scale.

Self-Validating Experimental Protocols

Protocol A: TEMPO / NaOCl Catalytic Oxidation (Recommended for Scale-Up)

This protocol utilizes biphasic conditions to protect the aldehyde product from over-oxidation while maintaining strict pH control to preserve the isolated alkene.

Reagents:

  • 3-methylhexa-2,5-dien-1-ol: 10.0 mmol (1.12 g)

  • TEMPO: 0.1 mmol (15.6 mg, 1 mol%)

  • KBr: 1.0 mmol (119 mg, 10 mol%) — Acts as a co-catalyst to accelerate oxoammonium formation.

  • NaOCl (Aqueous, 10-12%): 11.0 mmol

  • NaHCO₃: 0.5 M aqueous solution

  • Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • System Preparation: Dissolve 3-methylhexa-2,5-dien-1-ol, TEMPO, and KBr in 30 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the biphasic mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the background epoxidation of the C5=C6 alkene by hypochlorite.

  • Buffer Addition: Add 10 mL of the 0.5 M NaHCO₃ solution. Verify the aqueous phase pH is ~8.6.

  • Oxidant Addition: Dilute the NaOCl solution with an equal volume of water and add it dropwise via an addition funnel over 30 minutes. The organic layer will briefly turn red/orange (oxoammonium formation) before returning to pale yellow.

  • Validation & Quench: Monitor by TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 10 minutes of the final NaOCl addition. Quench immediately with 5 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Isolation: Separate the layers, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath < 30 °C to prevent thermal isomerization of the dienal).

Protocol B: Activated MnO₂ Oxidation (Recommended for Lab-Scale Purity)

This method is operationally simple and guarantees the preservation of the isolated double bond, though it requires significant solid waste management.

Reagents:

  • 3-methylhexa-2,5-dien-1-ol: 5.0 mmol (0.56 g)

  • Activated MnO₂ (BET > 60 m²/g): 75.0 mmol (6.5 g, 15 eq.)

  • Anhydrous Toluene: 40 mL

Step-by-Step Methodology:

  • Solvent Validation: Ensure toluene is strictly anhydrous. Causality: Water competitively binds to the MnO₂ surface, drastically reducing the turnover rate[1].

  • Reaction Assembly: Dissolve the alcohol in toluene at room temperature. Add the activated MnO₂ powder in a single portion.

  • Agitation: Stir vigorously (800+ RPM). Causality: Because this is a heterogeneous, mass-transfer-limited reaction, high shear stirring is required to constantly expose fresh MnO₂ surfaces.

  • Monitoring: Track progress via GC-MS or TLC. Depending on the specific activity of the MnO₂ batch, completion takes 12 to 24 hours.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL) to desorb the product from the manganese surface.

  • Concentration: Evaporate the solvent in vacuo to yield highly pure 3-methylhexa-2,5-dienal.

References

  • How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation Manganese Supply[Link]

  • Mechanism of the oxidation of alcohols by oxoammonium cations PubMed Central (NIH) [Link]

  • Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols The Journal of Organic Chemistry (ACS)[Link]

  • RECENT ADVANCES IN THE HOMOGENEOUS PALLADIUM-CATALYZED AEROBIC OXIDATION OF ALCOHOLS Scientific Information Database (SID)[Link]

  • TEMPO Oxidation Chem-Station Int. Ed.[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Methylhexa-2,5-dien-1-ol: Reproducibility Across Diverse Laboratory Protocols

For researchers and professionals in drug development and fragrance science, the synthesis of chiral molecules like 3-methylhexa-2,5-dien-1-ol, a valuable terpenoid alcohol, presents both opportunities and challenges. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fragrance science, the synthesis of chiral molecules like 3-methylhexa-2,5-dien-1-ol, a valuable terpenoid alcohol, presents both opportunities and challenges. The reproducibility of its synthesis is paramount for consistent product quality and scalable production. This guide provides an in-depth comparison of various laboratory protocols for the synthesis of this target molecule, often referred to in the literature by its common name, lavandulol. We will delve into the nuances of different synthetic strategies, from traditional organic chemistry to innovative biosynthetic routes, offering insights into their underlying principles, expected outcomes, and practical considerations.

Introduction to 3-Methylhexa-2,5-dien-1-ol (Lavandulol)

3-Methylhexa-2,5-dien-1-ol is an irregular monoterpene alcohol and a key component of lavender oil, prized for its characteristic pleasant aroma.[1][2] Beyond its use in the fragrance and cosmetics industries, it serves as a valuable chiral building block in the synthesis of more complex molecules and has applications in the development of synthetic pheromones for insect pest management.[2] The "irregular" designation refers to the non-head-to-tail linkage of its isoprene units, a structural feature that has intrigued synthetic chemists.[3]

This guide will compare three distinct approaches to the synthesis of 3-methylhexa-2,5-dien-1-ol:

  • Protocol 1: Classical Alkylation of a β-Keto Ester - A robust and well-established method in organic synthesis.

  • Protocol 2: Claisen Rearrangement Strategy - A powerful pericyclic reaction to form carbon-carbon bonds.

  • Protocol 3: Biosynthesis in Engineered Microorganisms - A sustainable and increasingly viable alternative to chemical synthesis.

Protocol 1: Synthesis via Alkylation of Ethyl Acetoacetate

This method represents a classic and dependable approach to carbon-carbon bond formation. The synthesis begins with the readily available starting materials, ethyl acetoacetate and a suitable haloalkene.

Causality Behind Experimental Choices

The core of this protocol is the generation of a stabilized carbanion (enolate) from ethyl acetoacetate, which then acts as a nucleophile to displace a halide from an alkylating agent. Sodium ethoxide is a common and effective base for this deprotonation, ensuring a sufficient concentration of the enolate for the reaction to proceed efficiently. The subsequent hydrolysis and decarboxylation steps are designed to remove the ester group and yield the target ketone, which is then reduced to the final alcohol.

Experimental Protocol

Step 1: Alkylation of Ethyl Acetoacetate [1]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

  • Add 1-chloro-3-methyl-1-butene (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation [1]

  • Dissolve the purified product from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of ~2-3.

  • Gently heat the acidified mixture to 50-60 °C until the evolution of CO₂ ceases.

  • Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting crude lavandulone by vacuum distillation.

Step 3: Reduction to 3-Methylhexa-2,5-dien-1-ol

  • Dissolve the purified lavandulone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Self-Validating System

The progress of each step can be reliably monitored by TLC. The formation of the alkylated product in Step 1 will show a new spot with a different Rf value from the starting materials. The disappearance of the starting ketone and the appearance of the alcohol product in Step 3 can also be clearly visualized by TLC. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Claisen Rearrangement

The Claisen rearrangement is a powerful and elegant method for the formation of γ,δ-unsaturated carbonyl compounds. In the context of lavandulol synthesis, this reaction can be employed to construct the key carbon skeleton.

Causality Behind Experimental Choices

This[2][2]-sigmatropic rearrangement is thermally driven and proceeds through a concerted, cyclic transition state. The choice of solvent can influence the reaction rate, with non-polar solvents like toluene often being preferred.[4] The synthesis of the requisite allyl vinyl ether precursor is a critical preceding step.

Experimental Protocol (Conceptual)

While a detailed step-by-step protocol is not provided in the searched literature, the general approach involves the following transformations[4]:

  • Formation of an Allylic Alcohol: Synthesis of 1,1-dimethyl-2-propen-1-ol.

  • Formation of the Claisen Precursor: Reaction of the allylic alcohol with a suitable ketene acetal or vinyl ether to form the key allyl vinyl ether intermediate.

  • Claisen Rearrangement: Heating the precursor in a high-boiling point solvent (e.g., toluene) to induce the rearrangement to a γ,δ-unsaturated aldehyde or ester.

  • Conversion to the Target Alcohol: Reduction of the resulting carbonyl group to the primary alcohol.

A specific example from the literature describes the rearrangement of 1,1-dimethyl-2-propenyl senecioate, which leads to a mixture of lavandulic acid and iso-lavandulic acid.[4] The acid mixture is then esterified and reduced with lithium aluminum hydride to yield a mixture of lavandulol and iso-lavandulol.[4]

Self-Validating System

The progress of the Claisen rearrangement can be monitored by GC-MS or NMR spectroscopy, observing the disappearance of the starting material and the appearance of the rearranged product. The ratio of isomers formed can also be determined by these analytical techniques.

Protocol 3: Biosynthesis in Engineered Microorganisms

A paradigm shift from traditional chemical synthesis, biosynthesis offers a sustainable and potentially more selective route to valuable natural products. By harnessing the metabolic machinery of microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, it is possible to produce 3-methylhexa-2,5-dien-1-ol from simple carbon sources.

Causality Behind Experimental Choices

This approach involves the introduction of heterologous genes into a microbial host to create a synthetic metabolic pathway. Key to this process is the expression of a lavandulyl diphosphate synthase, which catalyzes the formation of the precursor to lavandulol.[2][5] To enhance product yield, the host's native metabolism is often engineered to increase the supply of precursor molecules like dimethylallyl pyrophosphate (DMAPP) and to reduce the flux towards competing metabolic pathways.[2]

Experimental Workflow (Generalized)
  • Strain Engineering:

    • Cloning and expression of a lavandulyl diphosphate synthase gene in the chosen microbial host (S. cerevisiae or E. coli).

    • Overexpression of key enzymes in the mevalonate (MVA) pathway to boost the supply of isoprene precursors.[2]

    • Deletion or downregulation of genes involved in competing metabolic pathways.[2]

  • Fermentation:

    • Culturing the engineered microbial strain in a suitable growth medium in a bioreactor.

    • Optimizing fermentation conditions such as temperature, pH, and nutrient feeding to maximize product titer.

  • Product Extraction and Purification:

    • Separating the microbial biomass from the culture broth.

    • Extracting the lavandulol from the culture medium or the cells using an appropriate solvent.

    • Purifying the product using chromatographic techniques.

Self-Validating System

The production of lavandulol can be monitored by sampling the fermentation broth over time and analyzing the extracts by GC-MS. The genetic modifications to the microbial strain are confirmed by DNA sequencing. The purity of the final product is assessed by standard analytical techniques.

Comparative Analysis of Protocols

ParameterProtocol 1: AlkylationProtocol 2: Claisen RearrangementProtocol 3: Biosynthesis
Starting Materials Ethyl acetoacetate, haloalkeneAllylic alcohols, vinyl ethersSimple sugars (e.g., glucose)
Reagents & Conditions Strong bases, reflux, acidic/basic hydrolysis, metal hydridesHigh temperatures, inert atmosphereGenetically engineered microbes, fermentation media, ambient temperature & pressure
Stereoselectivity Generally produces racemic mixtures unless chiral auxiliaries or catalysts are usedCan be stereoselective depending on the substrate and reaction conditionsCan be highly stereoselective, producing a single enantiomer
Yield Moderate to good (specific yield data not consistently reported)Can be variable, with potential for side reactions and isomer formation (e.g., 54% for a related acid)[4]Titers reported up to 308.92 mg/L in S. cerevisiae and 24.9 mg/L in E. coli[2][5]
Purity & Purification Requires standard purification techniques (distillation, chromatography)Purification can be challenging due to the formation of isomersRequires extraction from a complex biological matrix, followed by purification
Reproducibility Generally high with well-defined proceduresCan be sensitive to reaction conditions, potentially affecting reproducibilityCan be highly reproducible under controlled fermentation conditions
Sustainability Relies on petrochemical-derived starting materials and solventsRelies on petrochemical-derived starting materials and solventsUtilizes renewable feedstocks and operates under milder conditions

Visualizing the Synthetic Workflows

Generalized Chemical Synthesis Workflow

cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Processing cluster_3 Final Product Start_A Simple Precursors Reaction C-C Bond Formation (e.g., Alkylation, Rearrangement) Start_A->Reaction Reagents Workup Workup & Purification Reaction->Workup Functional_Group Functional Group Interconversion Workup->Functional_Group Final_Product 3-Methylhexa-2,5-dien-1-ol Functional_Group->Final_Product cluster_0 Upstream Processing cluster_1 Bioreaction cluster_2 Downstream Processing cluster_3 Final Product Strain_Dev Strain Engineering Fermentation Fermentation Strain_Dev->Fermentation Media_Prep Media Preparation Media_Prep->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Final_Product 3-Methylhexa-2,5-dien-1-ol Purification->Final_Product

Caption: A typical workflow for the biosynthetic production of 3-methylhexa-2,5-dien-1-ol.

Conclusion and Future Outlook

The synthesis of 3-methylhexa-2,5-dien-1-ol can be approached through a variety of methods, each with its own set of advantages and disadvantages. Classical organic synthesis protocols, such as the alkylation of ethyl acetoacetate, offer a reliable and well-understood route to the target molecule, though they may lack stereocontrol and rely on harsh reagents. Rearrangement reactions like the Claisen rearrangement provide an elegant and powerful tool for carbon skeleton construction, but can sometimes lead to mixtures of isomers.

The emergence of synthetic biology presents a compelling alternative. While currently at a lower technology readiness level for this specific molecule, biosynthesis offers the promise of high stereoselectivity, sustainability, and the potential for cost-effective, large-scale production. The reproducibility of fermentation processes, once optimized, is typically very high.

The choice of synthetic protocol will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, stereochemical considerations, and sustainability goals. As synthetic biology techniques continue to advance, it is likely that biosynthetic routes will become increasingly competitive with traditional chemical methods for the production of 3-methylhexa-2,5-dien-1-ol and other valuable terpenoids.

References

  • BenchChem. (2025). Synthesis of Lavandulol from 1-Chloro-3-methyl-1-butene.
  • New Attempt at the Synthesis of Lavandulol by a Claisen Type Rearrangement. (1962). Agricultural and Biological Chemistry.
  • Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025). PubMed.
  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv.
  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (2022). MDPI.

Sources

Comparative

Methodology Comparison Guide: Validating the Stereoselective Synthesis of (2E)-3-methylhexa-2,5-dien-1-ol

Executive Summary & Synthetic Challenge (2E)-3-methylhexa-2,5-dien-1-ol is a highly valued trisubstituted allylic alcohol, frequently utilized as a building block in the total synthesis of complex terpenes, polyketides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

(2E)-3-methylhexa-2,5-dien-1-ol is a highly valued trisubstituted allylic alcohol, frequently utilized as a building block in the total synthesis of complex terpenes, polyketides, and targeted active pharmaceutical ingredients (APIs). The primary bottleneck in its synthesis is establishing the (E)-trisubstituted alkene with absolute stereofidelity.

Historically, researchers have relied on traditional olefination strategies, which often suffer from poor diastereoselectivity when applied to aliphatic methyl ketones. Modern organometallic approaches offer a precision-driven alternative. This guide objectively compares two distinct methodologies for synthesizing this molecule: the traditional Horner-Wadsworth-Emmons (HWE) Olefination and the highly precise Zirconium-Catalyzed Carboalumination (Negishi Method) .

Pathways cluster_HWE Method A: HWE Olefination cluster_Negishi Method B: Negishi Carboalumination N1 4-Penten-2-one N2 Ethyl 3-methylhexa- 2,5-dienoate (E/Z = 4:1) N1->N2 TEPA, NaH THF, 0 °C N5 (2E)-3-methylhexa- 2,5-dien-1-ol N2->N5 1. DIBAL-H 2. Chromatography N3 1-Penten-4-yne N4 Vinylalane Intermediate (>98% E) N3->N4 AlMe3, Cp2ZrCl2 CH2Cl2, RT N4->N5 1. n-BuLi 2. (CH2O)n

Figure 1: Divergent synthetic workflows for (2E)-3-methylhexa-2,5-dien-1-ol.

Methodology A: The Traditional Approach (HWE Olefination + Reduction)

Reaction Logic & Causality

The relies on the thermodynamic equilibration of an oxaphosphetane intermediate. When reacting 4-penten-2-one with triethyl phosphonoacetate (TEPA), the stereoselectivity is dictated by the steric differentiation between the ketone's substituents. Because the steric bulk difference between a methyl group and a homoallyl chain (-CH₂CH=CH₂) is minimal, the energy gap between the cis- and trans-oxaphosphetane transition states is narrow. Consequently, this method inherently yields a poor E:Z ratio (typically ~4:1), requiring tedious chromatographic separation before the ester is reduced to the final allylic alcohol.

Step-by-Step Protocol

Step 1: Olefination

  • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0 °C under argon.

  • Dropwise add TEPA (1.2 equiv). Stir for 30 min until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Add 4-penten-2-one (1.0 equiv) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate.

  • Purification: Perform rigorous silica gel flash chromatography to isolate the pure (E)-ethyl 3-methylhexa-2,5-dienoate from the (Z)-isomer.

Step 2: Reduction

  • Dissolve the purified (E)-ester in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Dropwise add DIBAL-H (2.2 equiv, 1.0 M in CH₂Cl₂). The low temperature is critical to prevent over-reduction of the double bonds.

  • Stir for 2 hours at -78 °C. Quench with Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously at room temperature until two distinct clear phases form. Extract and concentrate.

System Validation Checkpoints
  • Pre-Reduction QC: Analyze the purified ester via GC-FID. The (E)- and (Z)-isomers exhibit distinct retention times; proceed to reduction only if the E:Z ratio is >95:5.

  • Post-Reduction QC: Validate complete reduction via FT-IR by confirming the disappearance of the ester carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Methodology B: The Precision Approach (Negishi Carboalumination)

Reaction Logic & Causality

To bypass the thermodynamic limitations of olefination, the operates under strict kinetic and coordination control. The active zirconium species, Cp₂Zr(Me)Cl, coordinates to 1-penten-4-yne and dictates a concerted syn-addition of the methyl and aluminum groups across the alkyne. This mechanism guarantees an E-geometry (>98% stereoselectivity).

However, the resulting neutral vinylalane is a poor nucleophile. To trap it with paraformaldehyde, n-BuLi must be added. This converts the alane into an electron-rich lithium vinylaluminate complex, significantly raising the HOMO energy of the C-Al bond and driving rapid nucleophilic attack on the formaldehyde monomer .

Mechanism Cat Cp2ZrCl2 Precatalyst Act Cp2Zr(Me)Cl Active Catalyst Cat->Act + AlMe3 Coord Alkyne Coordination π-Complex Act->Coord + 1-Penten-4-yne Insert Migratory Insertion (Syn-Addition) Coord->Insert Stereocontrolled C-C Bond Formation Trans Transmetalation with AlMe3 Insert->Trans Trans->Act Catalyst Regeneration Prod (E)-Vinylalane Product Trans->Prod

Figure 2: Catalytic cycle of the stereoselective Negishi carboalumination.

Step-by-Step Protocol (Telescoped)
  • Carboalumination: To a dry Schlenk flask under argon, add Cp₂ZrCl₂ (0.1 equiv) and anhydrous CH₂Cl₂. Cool to 0 °C and cautiously add AlMe₃ (2.0 equiv, 2.0 M in hexanes).

  • Stir for 15 min, then dropwise add 1-penten-4-yne (1.0 equiv). Warm to room temperature and stir for 4 hours to form the (E)-vinylalane.

  • Formylation: Cool the mixture to -30 °C. Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) to form the aluminate complex. Stir for 30 min.

  • Add dry paraformaldehyde (3.0 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with 1N HCl at 0 °C. Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify by a short silica plug to afford pure (2E)-3-methylhexa-2,5-dien-1-ol.

System Validation Checkpoints
  • In-Process Carboalumination QC: Before adding n-BuLi, withdraw a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis must reveal >95% deuterium incorporation at the terminal vinylic position, proving complete alkyne consumption and successful carboalumination.

  • Stereochemical QC: ¹H NMR of the crude product will show the allylic methyl group as a distinct singlet. The absence of a secondary upfield singlet confirms the lack of the (Z)-isomer.

Quantitative Performance Comparison

To objectively evaluate these methodologies for scale-up or drug development applications, we compare their operational metrics below. While emerging methods like show promise for trisubstituted alkenes, Negishi and HWE remain the most direct routes from commercially available precursors.

Performance MetricMethod A: HWE + ReductionMethod B: Negishi Carboalumination
Overall Isolated Yield 45 – 55% (Due to isomer loss)75 – 85%
Stereoselectivity (E:Z) ~ 4:1 (Requires separation)> 98:2 (Inherently controlled)
Workflow Efficiency 2 distinct isolated steps1-pot (Telescoped)
Atom Economy Low (Loss of massive phosphonate)Moderate (Loss of Al/Zr salts)
Scalability Bottleneck Tedious chromatographic separationHandling of pyrophoric AlMe₃
Best Suited For Labs lacking inert-atmosphere setupsHigh-purity API / Natural Product Synthesis

Conclusion

For the synthesis of (2E)-3-methylhexa-2,5-dien-1-ol, the Negishi Carboalumination vastly outperforms the HWE approach. While HWE utilizes cheaper, bench-stable reagents, the thermodynamic limits of its stereoselectivity result in unacceptable yield losses during purification. By leveraging the predictable, kinetically controlled syn-addition of the zirconium catalytic cycle, the Negishi method provides a self-validating, high-fidelity route essential for rigorous chemical research and drug development.

References

  • Negishi, E.; Van Horn, D. E.; Yoshida, T. "Selective carbon-carbon bond formation via transition metal catalysis. 15. A highly stereoselective and regioselective synthesis of trisubstituted alkenes via zirconium-catalyzed carboalumination of terminal alkynes." Journal of the American Chemical Society, 1980, 102(10), 3298-3299.[Link]

  • Negishi, E. "Zirconium-catalyzed carboalumination of alkynes." Accounts of Chemical Research, 1987, 20(2), 65-72.[Link]

  • Wadsworth, W. S. "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 1977, 25, 73.[Link]

  • Xu, C.; Liu, Z.; Torker, S.; Shen, X.; Xu, D.; Hoveyda, A. H. "Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis with a Ru Catechothiolate Complex." Journal of the American Chemical Society, 2017, 139(44), 15640-15643.[Link]

Validation

Spectroscopic comparison of 3-methylhexa-2,5-dien-1-ol and its saturated analogs

Spectroscopic Comparison Guide: 3-Methylhexa-2,5-dien-1-ol vs. Saturated Analogs Executive Overview & Structural Causality Differentiating structurally similar aliphatic compounds requires a precise understanding of how...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 3-Methylhexa-2,5-dien-1-ol vs. Saturated Analogs

Executive Overview & Structural Causality

Differentiating structurally similar aliphatic compounds requires a precise understanding of how molecular hybridization and electron delocalization influence spectroscopic behavior. This guide provides a comprehensive comparative analysis between 3-methylhexa-2,5-dien-1-ol (an unconjugated diene alcohol)[1] and its fully saturated analog, 3-methylhexan-1-ol [2].

As an application scientist, it is critical to look beyond the raw data and understand the causality of these spectral signatures:

  • Magnetic Anisotropy (NMR): The π -electrons in the diene create an induced magnetic field that heavily deshields vinylic protons. Most notably, the C4 methylene group in the diene is "doubly allylic" (flanked by two double bonds), causing a significant downfield shift compared to the standard aliphatic backbone of the saturated analog[3].

  • Bond Force Constants (IR): The sp2 hybridized carbons in the diene possess a higher s-character than sp3 carbons. This shortens and strengthens the C-H bond, increasing its force constant and pushing the vibrational stretching frequency above 3000 cm⁻¹[4].

  • Cation Stability (MS): During electron ionization, the saturated analog undergoes classic α -cleavage. Conversely, the diene undergoes rapid allylic cleavage because the resulting carbocation is highly resonance-stabilized.

Comparative Spectroscopic Data

The following tables summarize the quantitative diagnostic markers used to differentiate the diene from its saturated counterpart.

Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Markers (Solvent: CDCl₃, referenced to TMS at 0.00 ppm)

Structural Feature3-methylhexa-2,5-dien-1-ol (Diene)3-methylhexan-1-ol (Saturated)Diagnostic Causality
C1-H₂ (Alcohol base) ~4.1 ppm (d)~3.6 ppm (t)Deshielded by adjacent alkene in the diene.
C2 / C3 (Internal Alkene) ~5.4 ppm (t) / Quaternary C~1.5 ppm (m) / ~1.4 ppm (m)Alkene anisotropy shifts protons >5.0 ppm.
C4-H₂ (Methylene) ~2.8 ppm (d) ~1.3 ppm (m)Doubly allylic protons in diene are highly deshielded.
C5 / C6 (Terminal Alkene) ~5.8 ppm (m) / ~5.0 ppm (m)~1.3 ppm (m) / ~0.9 ppm (t)Terminal vinyl group present only in diene.
¹³C Alkene Region 115 - 138 ppm (4 signals)None sp2 carbons resonate at lower field.

Table 2: Infrared (FT-IR) Vibrational Frequencies

Absorption Band3-methylhexa-2,5-dien-1-ol (Diene)3-methylhexan-1-ol (Saturated)
O-H Stretch 3300–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Broad)
sp2 C-H Stretch 3080 cm⁻¹, 3020 cm⁻¹ Absent
sp3 C-H Stretch 2950–2850 cm⁻¹2950–2850 cm⁻¹
C=C Stretch 1670 cm⁻¹ (Internal), 1640 cm⁻¹ (Terminal)Absent

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS, EI 70 eV)

MS Feature3-methylhexa-2,5-dien-1-ol (Diene)3-methylhexan-1-ol (Saturated)
Molecular Ion (M⁺) m/z 112m/z 116
Base Peak / Major Frags m/z 71, m/z 41 (Allylic cleavage)m/z 31 ( α -cleavage), m/z 98 (-H₂O)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following analytical protocols are designed as self-validating systems . Every step includes an internal control to verify instrument performance before data interpretation.

Protocol A: FT-IR (ATR) Spectroscopy
  • System Calibration (Self-Validation): Ensure the ATR crystal (Diamond or ZnSe) is clean. Run an empty-anvil background scan. Causality: This subtracts ambient atmospheric H2​O and CO2​ from the final spectrum, ensuring that any peaks observed in the 3300 cm⁻¹ region belong strictly to the sample's O-H stretch.

  • Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.

Protocol B: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[4].

  • Locking and Shimming (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl3​ . Causality: This prevents signal drift during acquisition. Shim the magnetic field until the residual CHCl3​ peak (7.26 ppm) is sharp and symmetrical.

  • Calibration (Self-Validation): Post-acquisition, set the TMS singlet to exactly 0.00 ppm. This internal standard guarantees that the critical shifts (e.g., the 2.8 ppm doubly allylic protons) are absolute and not artifacts of magnetic drift.

  • Acquisition: Run a standard 1D ¹H experiment (16 scans, 4s relaxation delay) and a ¹³C experiment (512 scans, composite pulse decoupling).

Protocol C: GC-MS Analysis
  • Instrument Tuning (Self-Validation): Prior to injection, run an autotune using Perfluorotributylamine (PFTBA). Causality: Verifying the exact mass assignments and isotopic ratios of PFTBA fragments (m/z 69, 219, 502) ensures the quadrupole mass analyzer is correctly calibrated.

  • Blank Run (Self-Validation): Inject 1 µL of pure solvent (e.g., hexane). This confirms the column is free of carryover from previous runs.

  • Sample Injection: Inject 1 µL of a 100 ppm sample solution (split ratio 50:1).

  • Acquisition: Use a temperature gradient from 50°C to 250°C at 10°C/min. Scan mass range m/z 30–300.

Diagnostic Workflow Visualization

The following decision tree illustrates the logical workflow for differentiating the diene from its saturated analog based on the self-validated data acquired above.

SpectroscopicWorkflow Start Unknown Sample (3-methylhexa-2,5-dien-1-ol or saturated analog) IR FT-IR Spectroscopy Check for C=C & sp² C-H Start->IR NMR ¹H & ¹³C NMR Check Alkene Region (5-6 ppm) Start->NMR MS GC-MS Analysis Check M⁺ and Fragmentation Start->MS IR_Diene Peaks at 3080, 1670, 1640 cm⁻¹ (Diene Confirmed) IR->IR_Diene sp² C-H present IR_Sat No peaks > 3000 cm⁻¹ (Saturated Confirmed) IR->IR_Sat Only sp³ C-H NMR_Diene Signals at 5.0-5.8 ppm Doubly allylic CH₂ at 2.8 ppm NMR->NMR_Diene Alkene protons detected NMR_Sat No signals > 4.0 ppm Aliphatic envelope 0.8-1.8 ppm NMR->NMR_Sat No alkene protons MS_Diene M⁺ = 112 Allylic cleavage m/z 71, 41 MS->MS_Diene m/z 112 MS_Sat M⁺ = 116 Alpha cleavage m/z 31 MS->MS_Sat m/z 116

Figure 1: Diagnostic spectroscopic workflow for differentiating diene and saturated analogs.

References

  • PubChem Compound Summary for CID 10510830, 3-Methylhexa-2,5-dien-1-ol National Center for Biotechnology Information URL:[Link]

  • PubChem Compound Summary for CID 25793, 3-Methylhexan-1-ol National Center for Biotechnology Information URL:[Link]

  • Organic Chemistry, Seventh Edition (Spectroscopy Principles) Internet Archive / Pearson Education URL:[Link]

  • Synthesis of Small Libraries of Natural Products: Identification of New Esters (NMR/IR Methodologies) MDPI Molecules URL:[Link]

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Safety & Regulatory Compliance

Safety

3-methylhexa-2,5-dien-1-ol proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 3-methylhexa-2,5-dien-1-ol Operational Context & Chemical Profile 3-methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) is an unsaturated primary alcohol frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 3-methylhexa-2,5-dien-1-ol

Operational Context & Chemical Profile

3-methylhexa-2,5-dien-1-ol (CAS: 855905-85-0) is an unsaturated primary alcohol frequently utilized as a prenyl-like precursor in the biosynthesis of non-canonical isoprenoids and engineered cannabinoids ([1]). From a safety and logistical standpoint, its molecular structure—a hydroxyl group paired with a 1,4-diene system—dictates its reactivity and disposal requirements. It is classified as a combustible/flammable liquid (Hazard Code H227), a skin and eye irritant (H315, H319), and a central nervous system depressant (H336) ([2]). Proper disposal is not merely a regulatory formality; it is a critical step in preventing laboratory fires and unintended polymerization events.

Waste Characterization & Segregation Logic

The Causality of Segregation: Because 3-methylhexa-2,5-dien-1-ol consists entirely of carbon, hydrogen, and oxygen, it must be strictly segregated into the Non-Halogenated Organic Solvent waste stream.

Why is this critical? Environmental Health and Safety (EHS) departments route non-halogenated solvents to "fuels blending" facilities, where the waste is repurposed as a secondary energy source for industrial kilns ([3]). Introducing even trace amounts of halogenated solvents (e.g., chloroform, dichloromethane) into this stream ruins its fuels-blending viability. Contaminated drums must instead be processed via specialized high-temperature incineration to prevent the release of toxic dioxins, which increases disposal costs exponentially.

Furthermore, as an ignitable liquid with a flash point typically below 140°F (60°C), it is federally regulated under the EPA's Resource Conservation and Recovery Act (RCRA) as a D001 Characteristic Hazardous Waste ([4]).

Quantitative Data: Hazard & Disposal Metrics

To facilitate rapid decision-making, the following table summarizes the critical quantitative thresholds and classifications for this chemical.

ParameterQuantitative Value / ClassificationOperational Implication
CAS Number 855905-85-0Use for exact SDS tracking and manifest documentation.
GHS Hazard Codes H227, H315, H319, H336Flammable liquid; requires handling in a fume hood[2].
Flash Point Limit < 140°F (60°C)Triggers RCRA D001 Ignitability classification[4].
Safe pH Range 5.5 – 9.5Prevents acid-catalyzed dehydration during waste pooling[3].
Explosive Vapor Risk ~14 mL per 40-gallon drumEmpty containers must be fully ventilated before disposal[5].

Self-Validating Disposal Protocol

To ensure absolute safety and compliance, follow this step-by-step, self-validating workflow when disposing of 3-methylhexa-2,5-dien-1-ol.

  • Step 1: Container Selection & Inspection

    • Action: Select a designated 5-gallon safety can or an approved high-density polyethylene (HDPE) container.

    • Validation: Visually inspect the container for a pre-existing "Hazardous Waste" label. Confirm the label explicitly states "Non-Halogenated Solvents." General identifiers like "Solvent Waste" are legally unacceptable and prone to cross-contamination ([6]).

  • Step 2: Pre-Addition pH Verification

    • Action: If the 3-methylhexa-2,5-dien-1-ol is part of a post-reaction mixture, verify the mixture's pH is between 5.5 and 9.5 before adding it to the bulk waste container ([3]).

    • Mechanistic Reasoning: Highly acidic conditions can trigger the acid-catalyzed dehydration of the alcohol group, converting the isolated diene into a highly reactive conjugated triene. This can lead to dangerous, exothermic polymerization within the sealed waste can.

  • Step 3: Waste Transfer

    • Action: Transfer the chemical inside a certified chemical fume hood. Use a grounded funnel if transferring large volumes to prevent static spark generation.

    • Validation: Touch the outside of the waste container with a gloved hand post-transfer to ensure no heat is being generated (indicating an unwanted reaction).

  • Step 4: Sealing and Storage

    • Action: Immediately seal the container. The lid must remain closed at all times unless actively adding or removing waste ([6]).

    • Validation: Attempt to gently lift the cap without engaging the release mechanism to ensure the vapor seal is fully intact.

Empty Container & Spill Management

  • Empty Containers: Never assume an empty container is safe. It takes only ~14 mL of residual flammable liquid in a 40-gallon drum to create a highly explosive vapor-air mixture ([5]). Empty primary containers of 3-methylhexa-2,5-dien-1-ol must be left open inside a functioning fume hood until all residual vapors have completely evaporated before the label is defaced and the glass disposed of.

  • Spill Response: Do not use combustible materials (like standard paper towels) for large spills. Use non-biodegradable, inert sorbents (e.g., clay or specialized chemical spill pads) to absorb the liquid.

Logical Workflow Visualization

G Start 3-methylhexa-2,5-dien-1-ol Waste Generation pHCheck pH Verification (Is pH 5.5 - 9.5?) Start->pHCheck Neutralize Neutralize to prevent acid-catalyzed dehydration pHCheck->Neutralize No HalogenCheck Contains Halogens? pHCheck->HalogenCheck Yes Neutralize->pHCheck HaloStream Halogenated Waste Stream (Incineration) HalogenCheck->HaloStream Yes NonHaloStream Non-Halogenated Stream (Fuels Blending) HalogenCheck->NonHaloStream No Accumulation Accumulate in Closed Safety Can NonHaloStream->Accumulation Labeling Apply RCRA D001 Label Accumulation->Labeling Disposal EH&S Collection Labeling->Disposal

Caption: Logical workflow for 3-methylhexa-2,5-dien-1-ol waste characterization and disposal.

References[2] Chemical Substance Information: 3-methylhexa-2,5-dien-1-ol. NextSDS. https://nextsds.com[3] 7.2 Organic Solvents. Cornell Environmental Health and Safety. https://ehs.cornell.edu[5] How to Safely Dispose of Flammable Liquids. Vision Environmental.https://visionenv.net[4] What is a RCRA Hazardous Waste? CT.gov. https://portal.ct.gov[6] Guidelines for Flammable Liquid Disposal. University of Pittsburgh EHS.https://www.ehs.pitt.edu[1] Cells and method for producing isoprenoid molecules with canonical and non-canonical structures (WO2023006699A1). Google Patents. https://patents.google.com

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